Product packaging for Apratastat(Cat. No.:CAS No. 287405-51-0)

Apratastat

Cat. No.: B1666068
CAS No.: 287405-51-0
M. Wt: 414.5 g/mol
InChI Key: MAVDNGWEBZTACC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apratastat is a sulfonamide.
Tmi 005 is under investigation in clinical trial NCT00095342 (Study Evaluating TMI-005 in Active Rheumatoid Arthritis).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O6S2 B1666068 Apratastat CAS No. 287405-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDNGWEBZTACC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870312
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287405-51-0
Record name Apratastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apratastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRATASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apratastat: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apratastat (formerly TMI-005) is an orally active, reversible, and non-selective dual inhibitor of tumor necrosis factor-alpha converting enzyme (TACE, also known as ADAM17) and various matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action centers on the inhibition of TACE, which is critical for the release of soluble tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3][4] By blocking TACE, this compound effectively reduces the levels of soluble TNF-α and other inflammatory mediators, such as interleukin-6 (IL-6).[1][2] While showing promise in preclinical models of inflammation and cancer, its clinical development for rheumatoid arthritis was halted in Phase II due to a lack of efficacy.[3][5] This guide provides a detailed overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of TACE and MMPs

This compound functions as a dual inhibitor, targeting two key enzyme families involved in inflammation and tissue remodeling:

  • TACE (ADAM17) Inhibition: TACE is a member of the 'a disintegrin and metalloproteinase' (ADAM) family of enzymes.[6] It plays a crucial role in the ectodomain shedding of various cell surface proteins, most notably the precursor form of TNF-α (pro-TNF-α).[7] By inhibiting TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[4] This leads to a significant reduction in the systemic and localized levels of TNF-α, thereby dampening the inflammatory cascade.

  • Matrix Metalloproteinase (MMP) Inhibition: this compound also exhibits inhibitory activity against several MMPs, with a particular focus on MMP-13.[5] MMPs are a family of zinc-dependent endopeptidases that are essential for the degradation of extracellular matrix components. In pathological conditions such as arthritis, MMPs contribute to tissue destruction. By inhibiting these enzymes, this compound has the potential to mitigate tissue damage associated with inflammatory diseases.

The dual inhibition of both TACE and MMPs provided a strong rationale for its development in treating inflammatory conditions like rheumatoid arthritis, where both cytokine-driven inflammation and enzymatic tissue degradation are key pathological features.

Signaling Pathway

The primary signaling pathway affected by this compound is the TNF-α signaling cascade. By inhibiting TACE, this compound intervenes at a critical upstream point in this pathway.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage by Soluble TNF-alpha Soluble TNF-α TACE->Soluble TNF-alpha Releases TNF Receptor TNF Receptor Soluble TNF-alpha->TNF Receptor Binds to Inflammatory Cascade Downstream Inflammatory Signaling (e.g., NF-κB activation) TNF Receptor->Inflammatory Cascade Activates This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

TargetAssay TypeValueMolar Concentration (approx.)Reference
TNF-α releaseIn vitroIC50: 144 ng/mL~350 nM[3][4]
TNF-α releaseEx vivoIC50: 81.7 ng/mL~200 nM[3][4]

Note: Molar concentrations are estimated based on a molecular weight of 412.45 g/mol for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below.

In Vitro TACE Inhibition Assay

A common method to assess TACE inhibition involves a cell-based assay using a human monocytic cell line, such as THP-1, which naturally expresses pro-TNF-α.

  • Cell Culture: THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: To induce pro-TNF-α expression, cells are stimulated with a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA), for a defined period (e.g., 4 hours).

  • Inhibitor Treatment: Following stimulation, the cells are washed and incubated with varying concentrations of this compound for a short duration (e.g., 30 minutes).

  • TACE Activation: TACE-mediated cleavage of pro-TNF-α is then triggered by a stimulating agent like lipopolysaccharide (LPS).

  • Quantification of Soluble TNF-α: After a further incubation period (e.g., 3-4 hours), the cell supernatant is collected, and the concentration of soluble TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

In Vivo Model of Lung Inflammation

A preclinical mouse model has been utilized to evaluate the efficacy of this compound in mitigating lung inflammation, particularly in the context of COVID-19-related acute lung injury.[8]

  • Animal Model: C57BL/6 mice are used for this model.

  • Induction of Lung Injury: Lung inflammation is induced by intratracheal instillation of a combination of polyinosinic:polycytidylic acid (poly(I:C)) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S).[4][8]

  • This compound Administration: this compound is administered intraperitoneally at a dose of 10 mg/kg at specific time points post-induction (e.g., 4 and 16 hours).[2]

  • Assessment of Lung Inflammation: At a predetermined endpoint (e.g., 24 hours), the mice are euthanized, and lung tissue is collected for analysis.

  • Histological Analysis: Lung sections are stained with hematoxylin and eosin (H&E) to assess morphological changes, including edema, fibrosis, and leukocyte infiltration.[8]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid or lung homogenates are measured by ELISA or multiplex assays.[2]

  • Leukocyte Infiltration: The number of neutrophils and macrophages in the lung tissue is quantified by immunohistochemistry or flow cytometry.[2]

Experimental_Workflow_InVivo Induction Induce Lung Injury in Mice (poly(I:C) + RBD-S) Treatment Administer this compound (10 mg/kg, i.p.) Induction->Treatment Endpoint Euthanize and Collect Lung Tissue (24 hours post-induction) Treatment->Endpoint Histology Histological Analysis (H&E) Endpoint->Histology Cytokine Cytokine Measurement (ELISA) Endpoint->Cytokine Leukocyte Leukocyte Quantification Endpoint->Leukocyte Analysis Data Analysis and Comparison Histology->Analysis Cytokine->Analysis Leukocyte->Analysis

Caption: Workflow for in vivo evaluation of this compound in a lung inflammation model.

Clinical Development and Future Perspectives

A Phase II clinical trial of this compound in patients with rheumatoid arthritis was conducted.[1] The study was a 12-week, randomized, placebo-controlled trial where patients received oral doses of 50, 100, or 150 mg of this compound three times daily in addition to methotrexate.[1] The trial failed to demonstrate a significant improvement in the American College of Rheumatology (ACR) 20, 50, or 70 response rates compared to placebo, leading to the discontinuation of its development for this indication.[1]

Despite its termination for rheumatoid arthritis, the mechanism of action of this compound continues to be of interest. Its ability to modulate the inflammatory response has led to renewed investigation into its potential therapeutic applications, particularly in the context of severe inflammatory conditions such as COVID-19-associated lung injury.[8] Further research may explore its utility in other inflammatory diseases or in oncology, where TACE and MMPs can play a role in tumor progression and metastasis.

References

Apratastat: A Technical Guide to a Dual TACE/MMP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is an orally active and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and Matrix Metalloproteinases (MMPs).[1][2][3] Developed initially for the treatment of inflammatory diseases such as rheumatoid arthritis, this compound has been investigated for its potential therapeutic effects in a range of conditions including cancer and viral infections.[1][2][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, relevant signaling pathways, and a summary of preclinical and clinical findings.

Mechanism of Action

This compound exerts its therapeutic effects by targeting two key enzyme families involved in inflammation and tissue remodeling:

  • TACE (ADAM17): TACE is a sheddase responsible for the cleavage of membrane-bound precursors of various signaling molecules, most notably Tumor Necrosis Factor-α (TNF-α).[5][6] By inhibiting TACE, this compound blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.[3][7]

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components.[8] this compound has been specifically identified as an inhibitor of MMP-13 (Collagenase-3), an enzyme that plays a crucial role in the degradation of type II collagen in cartilage.[2] This inhibition is thought to be beneficial in conditions characterized by cartilage destruction, such as osteoarthritis and rheumatoid arthritis.[2][9]

Inhibitory Profile and Potency

Target Enzyme/ProcessAssay TypeIC50 ValueReference
TNF-α Release (TACE inhibition)In vitro144 ng/mL[3]
TNF-α Release (TACE inhibition)Ex vivo81.7 ng/mL[3]
TNF-α Release (TACE inhibition)In vivo (endotoxin-challenged)126 ng/mL[3]
MMP-13Enzymatic AssayPotent Inhibition (Specific IC50 not publicly available)[2]

Signaling Pathways

The dual inhibition of TACE and MMP-13 by this compound impacts multiple downstream signaling pathways involved in inflammation, cell proliferation, and tissue degradation.

TACE Inhibition Signaling Pathway

TACE_Inhibition_Pathway cluster_membrane Cell Membrane Pro-TNF-alpha Pro-TNF-alpha TACE TACE Pro-TNF-alpha->TACE Cleavage by Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Releases This compound This compound This compound->TACE Inhibits TNFR TNF Receptor Soluble TNF-alpha->TNFR Binds to NFkB_Activation NF-κB Activation TNFR->NFkB_Activation Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Induces Expression of

MMP-13 Inhibition Signaling Pathway

MMP13_Inhibition_Pathway cluster_ecm Extracellular Matrix Collagen Collagen MMP13 MMP-13 Collagen->MMP13 Cleavage by Collagen_Degradation Collagen Degradation Products MMP13->Collagen_Degradation Generates This compound This compound This compound->MMP13 Inhibits Tissue_Damage Tissue Damage & Inflammation Collagen_Degradation->Tissue_Damage Leads to

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are largely proprietary. However, based on commercially available kits and general laboratory procedures, the following outlines the likely methodologies.

TACE (ADAM17) Inhibition Assay

A common method for assessing TACE activity is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A fluorogenic peptide substrate containing a TACE cleavage site is flanked by a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by TACE, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol Outline:

  • Reagents: Recombinant human TACE enzyme, FRET-based TACE substrate, assay buffer, and test compound (this compound).

  • Procedure:

    • Recombinant TACE is pre-incubated with varying concentrations of this compound in an assay buffer.

    • The FRET substrate is added to initiate the reaction.

    • The increase in fluorescence is measured over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MMP-13 Inhibition Assay

Similar to the TACE assay, MMP-13 activity can be determined using a FRET-based assay.

Principle: A fluorogenic peptide substrate specific for MMP-13 is used. Cleavage of the substrate by MMP-13 separates a fluorophore from a quencher, leading to a measurable increase in fluorescence.

Protocol Outline:

  • Reagents: Recombinant human MMP-13 enzyme, FRET-based MMP-13 substrate, assay buffer, and test compound (this compound).

  • Procedure:

    • Recombinant MMP-13 is pre-incubated with a range of this compound concentrations.

    • The specific FRET substrate for MMP-13 is added to start the reaction.

    • Fluorescence is monitored over time.

    • The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of this compound.

    • IC50 values are derived from the resulting dose-response curve.

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and in a Phase II clinical trial for rheumatoid arthritis.

Preclinical Efficacy
Disease ModelAnimal ModelKey FindingsReference(s)
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) in rats/miceDemonstrated anti-arthritic potential.[2]
Non-Small Cell Lung Cancer (NSCLC) MC38 xenograft C57BL/6 mouse modelExhibited anti-tumor and anti-angiogenic activity.[1][1]
COVID-19 Related Lung Inflammation C57BL/6 mice (Poly(I:C) and SARS-CoV-2 RBD-S protein-induced)Alleviated lung inflammation, reduced neutrophil and macrophage numbers.[1][1]
Clinical Trial Data

A Phase II clinical trial (NCT00095342) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis on a background of methotrexate.

Trial IdentifierPhaseIndicationKey OutcomesStatusReference(s)
NCT00095342IIRheumatoid ArthritisThe study was terminated due to a lack of efficacy.[2]Terminated[2]

Experimental Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of a TACE/MMP inhibitor like this compound.

In Vitro Inhibitor Screening Workflow

In_Vitro_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: TACE & MMP-13 Enzymatic Assays Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling (Other MMPs, ADAMs) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., TNF-α release) Selectivity_Panel->Cell_Based_Assays Lead_Candidate Lead Candidate Cell_Based_Assays->Lead_Candidate

In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow Animal_Model Select Animal Model (e.g., CIA, Xenograft) Disease_Induction Disease Induction or Tumor Implantation Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound) Disease_Induction->Treatment_Groups Dosing Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Disease Progression (e.g., Paw Swelling, Tumor Volume) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Statistical Evaluation Endpoint_Analysis->Data_Analysis

Conclusion

This compound is a well-characterized dual inhibitor of TACE and MMPs, with a primary focus on MMP-13. Its mechanism of action, centered on the reduction of soluble TNF-α and the prevention of collagen degradation, provides a strong rationale for its investigation in inflammatory and tissue-destructive diseases. While preclinical studies have shown promise in various models, the lack of efficacy in a Phase II trial for rheumatoid arthritis highlights the complexities of translating in vitro and in vivo findings to clinical success. Further research may explore the potential of this compound in other therapeutic areas, such as oncology and virology, where TACE and MMPs are also implicated as important pathological mediators. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and similar dual-target inhibitors.

References

Apratastat: A Technical Guide to its Target Proteins and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a synthetic, orally bioavailable, dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family.[1][2] Initially developed for the treatment of inflammatory diseases, particularly rheumatoid arthritis, its clinical development was halted due to a lack of efficacy in Phase II trials.[3] However, ongoing research suggests its potential therapeutic utility in other indications, including non-small cell lung cancer and as a modulator of the inflammatory response in severe COVID-19.[4][5] This technical guide provides an in-depth overview of the target proteins of this compound, the experimental methodologies used to characterize its activity, and the signaling pathways it modulates.

Target Proteins and Inhibitory Profile

This compound exhibits a dual inhibitory action against two key classes of enzymes involved in inflammation and tissue remodeling: ADAM17/TACE and various Matrix Metalloproteinases.

ADAM17/TACE

ADAM17 is a transmembrane sheddase responsible for the proteolytic release of the extracellular domains of a wide range of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The inhibition of TACE by this compound leads to a reduction in the levels of soluble TNF-α, a key mediator of inflammation.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has been identified as an inhibitor of several MMPs, with a particular focus on MMP-13 (Collagenase-3), which plays a significant role in the degradation of type II collagen in cartilage.[3][6]

Quantitative Inhibitory Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary targets.

Target ProteinAssay TypeIC50 (ng/mL)IC50 (nM)Reference
TNF-α release (in vitro)Cellular assay144~347[2]
TNF-α release (ex vivo)Cellular assay81.7~197[2]

Note: The IC50 values for TNF-α release are an indirect measure of TACE/ADAM17 inhibition.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on ADAM17 and MMPs leads to the modulation of several downstream signaling pathways critical in inflammation and cellular proliferation.

ADAM17-Mediated Signaling

ADAM17 is a key regulator of multiple signaling cascades. By cleaving and releasing the ectodomains of various transmembrane proteins, it initiates or modulates downstream signaling. One of the most well-characterized pathways involves the shedding of TNF-α, which then binds to its receptors (TNFR1 and TNFR2) to activate pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Furthermore, recent studies have elucidated a critical role for ADAM17 in KRAS-driven lung adenocarcinoma. In this context, ADAM17, activated via phosphorylation by p38 MAPK, preferentially sheds the Interleukin-6 Receptor (IL-6R). The resulting soluble IL-6R (sIL-6R) engages in IL-6 trans-signaling, leading to the activation of the ERK1/2 MAPK pathway and promoting tumor cell proliferation.[7][8][9][10]

Another identified pathway involves the ADAM17-mediated shedding of the Epidermal Growth Factor Receptor (EGFR) ligand, Transforming Growth Factor-alpha (TGF-α). This leads to the activation of the EGFR-MEK-ERK signaling pathway, which in turn upregulates the expression of MMP-2 and MMP-9, promoting cancer cell invasion.[11]

ADAM17_Signaling ADAM17-Mediated Signaling Pathways cluster_kras KRAS-Driven Signaling cluster_egfr EGFR Ligand Shedding KRAS Oncogenic KRAS p38 p38 MAPK KRAS->p38 activates ADAM17_p Phospho-ADAM17 (Active) p38->ADAM17_p phosphorylates IL6R IL-6R ADAM17_p->IL6R sheds sIL6R Soluble IL-6R IL6R->sIL6R GP130 gp130 sIL6R->GP130 binds with IL-6 IL6 IL-6 ERK ERK1/2 MAPK Pathway GP130->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes ADAM17_a ADAM17 (Active) TGFa_m Membrane TGF-α ADAM17_a->TGFa_m sheds TGFa_s Soluble TGF-α TGFa_m->TGFa_s EGFR EGFR TGFa_s->EGFR activates MEK_ERK MEK-ERK Pathway EGFR->MEK_ERK activates MMP_up MMP-2 & MMP-9 Upregulation MEK_ERK->MMP_up leads to Invasion Cell Invasion MMP_up->Invasion promotes This compound This compound This compound->ADAM17_p inhibits This compound->ADAM17_a inhibits

Caption: Signaling pathways modulated by ADAM17 and inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro TACE/ADAM17 Enzymatic Activity Assay

This assay directly measures the enzymatic activity of TACE/ADAM17 and its inhibition by compounds like this compound.

Objective: To determine the in vitro inhibitory activity of this compound on TACE/ADAM17.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • Fluorogenic peptide substrate for TACE (e.g., based on the TNF-α cleavage site)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of recombinant TACE/ADAM17 to each well of the microplate.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 420 nm).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TACE_Assay_Workflow In Vitro TACE/ADAM17 Enzymatic Assay Workflow start Start prep_apra Prepare this compound Serial Dilutions start->prep_apra pre_incubate Add this compound/Vehicle & Pre-incubate prep_apra->pre_incubate add_tace Add Recombinant TACE/ADAM17 to Plate add_tace->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end_process End determine_ic50->end_process

Caption: Workflow for determining the in vitro inhibitory activity of this compound on TACE/ADAM17.

In Vitro MMP Inhibition Assay

This assay is used to determine the inhibitory profile of this compound against a panel of specific MMPs.

Objective: To quantify the inhibitory potency of this compound against various MMPs.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, -2, -3, -9, -13)

  • Fluorogenic peptide substrates specific for each MMP

  • Assay buffer (composition may vary depending on the MMP)

  • APMA (p-aminophenylmercuric acetate) for pro-MMP activation

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Activate the pro-MMPs to their active form using APMA according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Add the activated MMP enzyme to the wells of the microplate.

  • Add the diluted this compound or vehicle to the wells and pre-incubate.

  • Initiate the reaction by adding the specific fluorogenic substrate for the MMP being tested.

  • Monitor the fluorescence increase over time.

  • Calculate the reaction rates and percentage of inhibition for each this compound concentration.

  • Determine the IC50 value for each MMP.

MMP_Assay_Workflow In Vitro MMP Inhibition Assay Workflow start Start activate_mmp Activate Pro-MMPs with APMA start->activate_mmp add_mmp Add Activated MMP to Plate activate_mmp->add_mmp prep_apra Prepare this compound Serial Dilutions pre_incubate Add this compound/Vehicle & Pre-incubate prep_apra->pre_incubate add_mmp->pre_incubate add_substrate Add MMP-Specific Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate determine_ic50 Determine IC50 Value for each MMP calculate->determine_ic50 end_process End determine_ic50->end_process CIA_Model_Workflow Collagen-Induced Arthritis (CIA) Rat Model Workflow start Start immunize Primary Immunization (Collagen + Adjuvant) start->immunize booster Booster Immunization (Optional) immunize->booster treatment Daily Oral Administration (this compound or Vehicle) immunize->treatment Prophylactic booster->treatment monitor Monitor Arthritis Progression (Paw Swelling, Clinical Score) booster->monitor treatment->monitor endpoint Endpoint Analysis (Biomarkers, Histology) monitor->endpoint end_process End endpoint->end_process

References

Apratastat preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Studies of Apratastat

Introduction

This compound, also known as TMI-005, is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs).[1][2] Developed initially by Wyeth Research, it was investigated primarily for the potential treatment of inflammatory diseases, with a significant focus on rheumatoid arthritis (RA).[3] Preclinical studies demonstrated its potential anti-inflammatory and anti-arthritic capabilities by targeting the production of soluble tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[4] Despite promising results in preclinical models, this compound did not demonstrate sufficient efficacy in Phase II clinical trials for RA and its development for this indication was discontinued.[3][5] This guide provides a detailed overview of the preclinical data and methodologies used to evaluate this compound.

Mechanism of Action: Dual Inhibition of TACE (ADAM17) and MMPs

This compound's primary mechanism of action is the inhibition of TACE (also known as ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes.[5] TACE is responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form (sTNF-α).[6] By inhibiting TACE, this compound effectively reduces the levels of circulating sTNF-α, thereby dampening the inflammatory cascade driven by this cytokine. Additionally, this compound inhibits various MMPs, which are involved in tissue remodeling and degradation, processes that are also implicated in the pathology of rheumatoid arthritis.[2][7]

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibition proTNF pro-TNF-α TACE TACE (ADAM17) proTNF->TACE sTNF Soluble TNF-α TACE->sTNF Cleavage inflammatory_response Pro-inflammatory Response sTNF->inflammatory_response Binds to Receptor This compound This compound This compound->TACE Inhibition

This compound inhibits TACE, preventing the cleavage of pro-TNF-α.

In Vitro Efficacy

In vitro studies were crucial in determining the potency of this compound in inhibiting TNF-α release. These assays typically involve stimulating cells, such as human peripheral blood mononuclear cells (hPBMCs), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the amount of TNF-α released in the presence of varying concentrations of the inhibitor.

Quantitative In Vitro Data
Assay TypeParameterValueReference
In Vitro TNF-α ReleaseIC50144 ng/mL[2][8]
Ex Vivo TNF-α ReleaseIC5081.7 ng/mL[2][8]
In Vivo (Endotoxin Challenge)IC50126 ng/mL[8]
Cytokine Expression (Lung Tissue)Concentration10 µM[1]
ADAM17 Activity (HUVEC)Concentration10 µM[1]
Experimental Protocol: In Vitro TACE Inhibition Assay

A common method to assess TACE inhibition is a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Reagent Preparation :

    • Reconstitute purified, recombinant TACE enzyme in an appropriate assay buffer.

    • Prepare a FRET-based peptide substrate that contains a cleavage site for TACE, flanked by a fluorophore and a quencher.

    • Prepare serial dilutions of this compound (and a control inhibitor, e.g., GM6001) in the assay buffer.

  • Assay Procedure :

    • In a 96-well black plate, add the TACE enzyme to each well.

    • Add the various concentrations of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO) and an enzyme-free control.

    • Incubate the plate for a specified time (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., λex = 318 nm / λem = 449 nm).[9]

    • As TACE cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TACE_Assay_Workflow start Start reagents Prepare Reagents: - TACE Enzyme - FRET Substrate - this compound Dilutions start->reagents plate Dispense Enzyme and This compound into 96-well Plate reagents->plate incubate Incubate at 37°C (5-10 min) plate->incubate add_substrate Add FRET Substrate to Initiate Reaction incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate analyze Calculate Reaction Rates and Percent Inhibition read_plate->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Workflow for a typical in vitro TACE enzyme inhibition assay.

Preclinical In Vivo Studies

This compound was evaluated in several animal models of inflammatory diseases, including rheumatoid arthritis and, more recently, in a model for COVID-19-related lung injury.

Animal Models of Rheumatoid Arthritis

Preclinical studies demonstrated the anti-arthritic potential of this compound.[4] Common animal models for RA include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), typically in rats or mice.[10] These models mimic key pathological features of human RA, such as synovitis, pannus formation, and cartilage/bone erosion.

COVID-19-Related Lung Inflammation Model

In a mouse model mimicking lung damage associated with COVID-19 (using poly(I:C) and the SARS-CoV-2 spike protein), this compound administration significantly improved lung histology, prevented leukocyte infiltration, and reduced the production of proinflammatory cytokines.[7]

Quantitative In Vivo Data
Animal ModelSpeciesDose / AdministrationKey FindingsReference
COVID-19 Lung InjuryC57BL/6 Mice10 mg/kg, i.p.Reduced neutrophil/macrophage numbers; improved lung morphology.[1]
MC38 XenograftC57BL/6 Mice10 mg/kg, p.o. (daily)Inhibited tumor growth; reduced angiogenesis.[1]
Collagen-Induced ArthritisMice100 mg/kg (twice daily)Paw swelling reduced from 1.28 to 0.5 (for TMI-2, a similar TACE inhibitor).[11]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Animals : Use susceptible mouse strains, such as DBA/1.

  • Induction of Arthritis :

    • Day 0 : Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail as the primary immunization.

    • Day 21 : Provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment :

    • Begin oral administration of this compound (e.g., 100 mg/kg, twice daily) or vehicle control either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

  • Disease Assessment :

    • Monitor animals daily or every other day for the onset and severity of arthritis.

    • Use a clinical scoring system to grade inflammation in each paw (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is typically 16.

    • Measure paw thickness using digital calipers.

  • Endpoint Analysis :

    • At the end of the study (e.g., Day 42), collect blood for analysis of inflammatory markers (e.g., C-reactive protein) and anti-collagen antibodies.

    • Harvest paws for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[12] For this compound, these studies were conducted in various animal species to predict its behavior in humans.

Summary of Preclinical Pharmacokinetic Parameters

Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. The information below is based on general knowledge from drug evaluation reports.

SpeciesRouteKey ObservationsReference
VariousOralOrally active and bioavailable.[2][8]
Humans (Clinical)OralWell-tolerated in Phase I/II studies.[5]
Experimental Protocol: Preclinical Pharmacokinetic Study in Rats
  • Animals and Dosing :

    • Use male Sprague-Dawley rats.

    • Administer a single dose of this compound via oral gavage (p.o.) and intravenously (i.v.) to separate groups of animals to determine oral bioavailability.

  • Sample Collection :

    • Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis :

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of this compound in plasma samples.

  • Data Analysis :

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax : Maximum plasma concentration.

      • Tmax : Time to reach Cmax.

      • AUC : Area under the plasma concentration-time curve.

      • t1/2 : Elimination half-life.

      • CL : Clearance.

      • Vd : Volume of distribution.

      • F% : Oral bioavailability (calculated as [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral] * 100).

Conclusion

The preclinical evaluation of this compound painted a promising picture of a potent, orally active anti-inflammatory agent. Its dual-inhibition mechanism targeting TACE and MMPs was validated through a series of in vitro and in vivo studies, which demonstrated effective suppression of the key inflammatory cytokine TNF-α and efficacy in animal models of arthritis and lung inflammation. However, despite the robust preclinical data and favorable pharmacokinetic profile, this compound failed to translate these findings into clinical efficacy in Phase II trials for rheumatoid arthritis.[3][4] This outcome highlights the significant challenges in translating preclinical success in inflammatory disease models to human clinical settings and underscores the complexity of the underlying disease pathways.

References

Apratastat (TMI-005): A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a TACE/ADAM17 Inhibitor for Oncological Applications

Abstract

Apratastat (also known as TMI-005) is an orally active, reversible, and non-selective dual inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several matrix metalloproteinases (MMPs).[1][2] ADAM17 is a critical sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and ligands for the epidermal growth factor receptor (EGFR). Given the integral role of these shed factors in tumor progression, inflammation, and resistance to therapy, this compound has emerged as a compound of interest in cancer research. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing preclinical data, and outlining key experimental protocols for its evaluation in an oncological context.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE/ADAM17.[1] ADAM17 is a transmembrane metalloprotease that cleaves the extracellular domains of a wide array of membrane-bound precursor proteins. This "shedding" process releases soluble forms of these proteins, which can then act as signaling molecules.

Key substrates of ADAM17 relevant to cancer include:

  • Tumor Necrosis Factor-α (TNF-α): A pleiotropic cytokine with complex roles in cancer, contributing to both inflammation-driven tumorigenesis and anti-tumor immunity.[1]

  • EGFR Ligands: Such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), which upon shedding, can activate the EGFR signaling pathway, promoting cell proliferation, survival, and migration.

  • Other Growth Factor Ligands and Receptors: ADAM17 is involved in the shedding of ligands for other ErbB family members and various cytokine and chemokine receptors, impacting a broad range of cellular processes.

By inhibiting ADAM17, this compound blocks the release of these critical signaling molecules, thereby disrupting downstream pathways implicated in cancer cell proliferation, survival, and the creation of a pro-tumorigenic microenvironment.

Signaling Pathway

The following diagram illustrates the central role of ADAM17 in key oncogenic signaling pathways and the inhibitory action of this compound.

cluster_membrane Cell Membrane Pro_TNF pro-TNF-α TNF Soluble TNF-α Pro_TNF->TNF Shedding ADAM17 Pro_EGFR_L pro-EGFR Ligands (e.g., TGF-α, AREG) EGFR_L Soluble EGFR Ligands Pro_EGFR_L->EGFR_L Shedding ADAM17 ADAM17 ADAM17 (TACE) This compound This compound (TMI-005) This compound->ADAM17 Inhibits TNFR TNF Receptor TNF->TNFR Binds to EGFR EGFR EGFR_L->EGFR Binds to NFkB NF-κB Pathway TNFR->NFkB Activates MAPK_PI3K MAPK / PI3K-Akt Pathways EGFR->MAPK_PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis NFkB->Proliferation MAPK_PI3K->Proliferation

Caption: this compound inhibits ADAM17-mediated shedding of TNF-α and EGFR ligands.

Preclinical Research

This compound has been evaluated in several preclinical cancer models, demonstrating its potential as an anti-cancer agent, particularly in combination with other therapies.

In Vitro Data
CompoundCell LineCancer TypeED50 (µM)
TMI-1SUM149Inflammatory Breast Cancer1.3 - 8.1
TMI-17 other breast cancer cell linesBreast Cancer1.3 - 8.1

Table 1: In vitro efficacy of a related TACE/MMP inhibitor, TMI-1, in breast cancer cell lines.

In human umbilical vein endothelial cells (HUVECs), treatment with 10 μM this compound for 24 hours resulted in a significant inhibition of ADAM17 at the protein level.[1] Furthermore, in lung tissue samples, 10 μM this compound for 24 hours significantly reduced the mRNA levels of TNF-α and IL-6.[1]

Studies on non-small cell lung cancer (NSCLC) have indicated that this compound has the potential to overcome resistance to radiotherapy.[1]

In Vivo Data

In a syngeneic mouse model using MC38 colon adenocarcinoma cells, oral administration of this compound at a dose of 10 mg/kg once daily for 14 days demonstrated significant anti-tumor and anti-angiogenic activity.[1] This treatment led to a notable inhibition of tumor growth and a reduction in tumor angiogenesis and lymphangiogenesis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy and mechanism of action.

ADAM17/TACE Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available TACE inhibitor screening kits and provides a method to directly measure the enzymatic activity of ADAM17 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human ADAM17 enzyme

  • ADAM17 fluorogenic substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-based buffer, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Test compound (this compound) and control inhibitor (e.g., GM6001)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 1x assay buffer from a concentrated stock.

    • Dilute the ADAM17 enzyme to the desired concentration (e.g., 1.25 ng/µl) in 1x assay buffer. Keep on ice and use immediately.

    • Prepare serial dilutions of this compound and the control inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Reaction:

    • Add 25 µl of the diluted ADAM17 enzyme solution to each well of the 96-well plate (except for the "Blank" wells).

    • Add 5 µl of the diluted test inhibitor (this compound), control inhibitor, or assay buffer (for "Enzyme Control" wells) to the respective wells.

    • Incubate the plate for 5-10 minutes at 37°C to allow for inhibitor binding.

    • Prepare a master mix of the fluorogenic substrate diluted in assay buffer.

    • Initiate the enzymatic reaction by adding 20 µl of the substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~320-360 nm and an emission wavelength of ~450-530 nm (wavelengths may vary depending on the specific substrate).

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity again. The rate of increase in fluorescence is proportional to the ADAM17 activity.

  • Data Analysis:

    • Subtract the background fluorescence (from "Blank" wells) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "Enzyme Control" wells.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MC38)

  • Complete cell culture medium

  • 96-well clear tissue culture plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µl of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µl of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line (e.g., MC38, A549)

  • Cell culture medium and PBS

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Culture the chosen cancer cells to ~80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/ml.

    • Subcutaneously inject 100-200 µl of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.

    • Begin treatment with this compound (e.g., 10 mg/kg, oral gavage, once daily) and a vehicle control.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight and overall health of the mice.

    • Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blotting).

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an ADAM17 inhibitor like this compound.

start Hypothesis: ADAM17 inhibition has anti-cancer activity enzymatic In Vitro Enzymatic Assay (TACE/ADAM17 activity) start->enzymatic cell_based Cell-Based Assays (Proliferation, Migration) enzymatic->cell_based Confirm cellular potency (IC50) mechanism Mechanism of Action Studies (Western Blot, qPCR) cell_based->mechanism Investigate downstream effects in_vivo In Vivo Xenograft Model (e.g., MC38, NSCLC) mechanism->in_vivo Select relevant model efficacy Evaluate Tumor Growth Inhibition (TGI) in_vivo->efficacy pd Pharmacodynamic Analysis (Target engagement in tumor) in_vivo->pd end Data Synthesis & Clinical Trial Rationale efficacy->end pd->end

References

Apratastat and its Role in the Modulation of TNF-alpha Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in a host of autoimmune diseases. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the TNF-α Converting Enzyme (TACE), also known as ADAM17. Apratastat (formerly TMI-005) is a potent, orally active, and reversible dual inhibitor of TACE and matrix metalloproteinases (MMPs). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inhibiting TNF-α release, a summary of its preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The TNF-α Pathway and the Rationale for TACE Inhibition

TNF-α is initially synthesized as a 26-kDa transmembrane protein (pro-TNF-α). For it to exert its potent pro-inflammatory effects systemically, its 17-kDa soluble ectodomain must be cleaved and released into circulation. This critical processing step is primarily catalyzed by the enzyme TACE.[1] In pathological conditions such as rheumatoid arthritis, dysregulated TACE activity leads to excessive release of soluble TNF-α, driving chronic inflammation and tissue damage.[2]

This compound was developed as a small molecule inhibitor designed to block TACE activity, thereby preventing the release of soluble TNF-α and attenuating the downstream inflammatory signaling.[3][4] This approach offered the potential for an orally administered therapy for inflammatory diseases.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on TNF-α release by directly targeting the catalytic domain of TACE. As a dual inhibitor, it also exhibits activity against various matrix metalloproteinases.[5] By binding to TACE, this compound prevents the proteolytic cleavage of membrane-bound pro-TNF-α, thus reducing the levels of soluble TNF-α in the extracellular environment.[3][6]

G cluster_cell Cell Membrane pro-TNF-alpha pro-TNF-α (26 kDa) (Membrane-bound) Soluble TNF-alpha Soluble TNF-α (17 kDa) (Released) pro-TNF-alpha->Soluble TNF-alpha Cleavage by TACE TACE TACE (ADAM17) Inflammation Inflammatory Cascade Soluble TNF-alpha->Inflammation Initiates This compound This compound This compound->TACE Inhibits

Caption: Mechanism of this compound in inhibiting TNF-α release.

Quantitative Data on TNF-α Inhibition

Preclinical studies have demonstrated the potent inhibitory activity of this compound on TNF-α release in various models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound on TNF-α Release

Assay TypeSystemIC50Reference
In VitroNot Specified144 ng/mL[3]
Ex VivoNot Specified81.7 ng/mL[3][7]

Table 2: In Vitro Effect of this compound on Pro-inflammatory Cytokine Expression

Cell LineTreatmentConcentrationEffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)This compound (24 hours)10 μMReduces ADAM17 activity and MCAM release[5]
Lung Tissue SamplesThis compound (24 hours)10 μMInhibits expression of TNF-α and IL-6[5]

Experimental Protocols

The evaluation of TACE inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Assay for TNF-α Release Inhibition

A common method to assess the in vitro efficacy of TACE inhibitors is to use a cell-based assay where TNF-α production is induced by an inflammatory stimulus like lipopolysaccharide (LPS).

Objective: To determine the concentration-dependent inhibition of LPS-induced TNF-α release by this compound in a monocytic cell line.

Materials:

  • THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage-like cell line)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture THP-1 or RAW 264.7 cells in appropriate medium until they reach the desired confluence.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with phorbol 12-myristate 13-acetate (PMA) prior to the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration known to induce robust TNF-α production (e.g., 1 µg/mL).

  • Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

G Start Start Cell_Culture Culture THP-1 or RAW 264.7 cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Add_this compound Pre-incubate with serial dilutions of this compound Plate_Cells->Add_this compound Add_LPS Stimulate with LPS Add_this compound->Add_LPS Incubate Incubate for 4-6 hours Add_LPS->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition and IC50 ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro TNF-α release inhibition assay.

In Vivo Animal Model: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.[8][9]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of CIA.

Animals:

  • DBA/1 mice (or other susceptible strains)

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral gavage

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.

  • Disease Monitoring:

    • Begin monitoring the mice for signs of arthritis (e.g., paw swelling, erythema, joint stiffness) from around day 21.

    • Score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0-4 scale).

  • Treatment:

    • Once the mice develop clinical signs of arthritis, randomize them into treatment and vehicle control groups.

    • Administer this compound or vehicle orally once or twice daily at predetermined doses.

  • Outcome Measures:

    • Clinical Score: Continue to monitor and record the arthritis scores daily.

    • Paw Swelling: Measure paw thickness using a caliper at regular intervals.

    • Histopathology: At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure circulating levels of TNF-α and other inflammatory cytokines by ELISA.

G Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Monitoring Monitor for Arthritis Onset Day_21->Monitoring Treatment_Start Randomize and Start Treatment (this compound or Vehicle) Monitoring->Treatment_Start Assessments Daily Clinical Scoring and Paw Swelling Measurement Treatment_Start->Assessments Termination End of Study: Collect Blood and Tissues Assessments->Termination Analysis Histopathology and Biomarker Analysis (TNF-α) Termination->Analysis Outcome Evaluate Efficacy Analysis->Outcome

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Clinical Development and Efficacy of this compound

Despite promising preclinical data, the clinical development of this compound for rheumatoid arthritis was terminated due to a lack of efficacy.[1][4]

A Phase II, double-blind, placebo-controlled study evaluated three oral doses of this compound (50, 100, or 150 mg, three times daily) in patients with active rheumatoid arthritis on a background of methotrexate.[10][11] The study, involving 313 patients over 12 weeks, failed to demonstrate a significant improvement in the American College of Rheumatology (ACR) 20, 50, or 70 response rates compared to placebo.[10]

Interestingly, the treatment groups showed significantly elevated levels of acute phase reactants such as C-reactive protein and erythrocyte sedimentation rate, which is contrary to what would be expected from an effective anti-inflammatory agent.[10] The reasons for this discrepancy between preclinical and clinical results are not fully understood but may be related to the complex role of TACE in cleaving multiple substrates other than TNF-α, potentially leading to unforeseen biological effects in humans.

Conclusion

This compound is a potent inhibitor of TACE that effectively reduces the release of soluble TNF-α in preclinical models. Its mechanism of action is well-defined, and the experimental protocols for its evaluation are well-established. However, the failure of this compound to demonstrate clinical efficacy in rheumatoid arthritis highlights the challenges of translating promising preclinical findings into successful therapies. This case underscores the complexity of targeting enzymes with multiple substrates in the intricate network of inflammatory signaling and emphasizes the importance of a thorough understanding of the broader biological consequences of such interventions in human disease.

References

Apratastat: A Novel Strategy to Counteract Radiotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the development of resistance in tumor cells. A growing body of evidence points to the intricate signaling networks within the tumor microenvironment that drive this resistance. This technical guide delves into the role of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), in radiotherapy resistance and explores the therapeutic potential of its inhibitor, apratastat, in sensitizing cancer cells to radiation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms and experimental validation of this promising anti-cancer strategy.

The Role of ADAM17 in Radiotherapy Resistance

Ionizing radiation (IR), while directly damaging DNA in cancer cells, also triggers a cascade of cellular stress responses. One critical response is the activation of the cell surface protease ADAM17. Overexpression of ADAM17 is frequently observed in various tumors and is positively correlated with aggressive phenotypes and poor prognosis.

IR induces a dose-dependent increase in the expression of Furin, a proprotein convertase. Furin, in turn, cleaves the pro-domain of ADAM17, leading to its activation. Activated ADAM17 then sheds the ectodomains of a multitude of membrane-bound proteins, including growth factors and their receptors. This shedding releases soluble signaling molecules into the tumor microenvironment, promoting cell survival, proliferation, and ultimately, resistance to radiotherapy.

Key substrates of ADAM17 implicated in radiotherapy resistance include:

  • Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17-mediated shedding of EGFR ligands, such as amphiregulin, leads to the activation of the EGFR/ErbB signaling pathway. This activation can bypass the effects of EGFR-targeted therapies like cetuximab and contributes to radioresistance.

  • Tumor Necrosis Factor-alpha (TNF-α): As the TNF-α converting enzyme, ADAM17 is responsible for releasing soluble TNF-α. This pro-inflammatory cytokine can activate the NF-κB signaling pathway, which is known to promote cell survival and resistance to apoptosis induced by radiation.

  • Activated Leukocyte Cell Adhesion Molecule (ALCAM): Increased ADAM17 activity leads to enhanced shedding of ALCAM, which has been associated with tumor progression and resistance.

This compound: A TACE/MMP Inhibitor

This compound (formerly TMI-005) is an orally active, non-selective, and reversible inhibitor of TACE (ADAM17) and other matrix metalloproteinases (MMPs). By blocking the enzymatic activity of ADAM17, this compound prevents the shedding of key survival factors, thereby disrupting the pro-survival signaling cascades that contribute to radiotherapy resistance.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and ADAM17 inhibition on radiotherapy sensitivity.

Cell LineTreatmentOutcomeReference
A549TMI-005 (this compound) (25 μmol/L)Strongly downregulated ADAM17 activity and significantly decreased proliferative activity.
A549si-ADAM17#2Strongly downregulated ADAM17 activity and significantly decreased proliferative activity.
A549TMI-005 + IRSensitized cells to IR and downregulated phosphorylation levels of EGFR.
A549anti-ADAM17 siRNAs + IRSensitized cells to IR and downregulated phosphorylation levels of EGFR.
NCI-H125TMI-005Significantly reduced basal and IR-induced secretion of ALCAM and Amphiregulin.

Table 1: In Vitro Efficacy of this compound and ADAM17 Inhibition

Animal ModelTreatmentOutcomeReference
Mouse Xenograft (A549)TMI-005 + IRSupra-additive antitumor response.
Mouse Xenograft (A549)anti-ADAM17 reagents (siRNA or TMI-005) + IRProlonged survival compared to mice receiving Cetuximab and IR therapy.

Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: A549 (non-small cell lung cancer) and NCI-H125 cells were utilized in the cited studies.

  • Inhibitors: TMI-005 (this compound) was used at a concentration of 25 μmol/L.

  • Gene Silencing: ADAM17-directed siRNAs were used to genetically inhibit ADAM17 expression.

In Vitro Assays
  • ADAM17 Activity Assay: Cellular ADAM17 activity was measured to confirm the inhibitory effect of this compound and siRNA.

  • Proliferation Assay: The effect of ADAM17 inhibition on cell proliferation was assessed.

  • Western Blotting: Phosphorylation levels of EGFR were determined by Western blotting to assess downstream signaling.

  • ELISA: The concentration of secreted ADAM17 substrates, such as ALCAM and Amphiregulin, in cell supernatants was quantified using ELISA.

  • Clonogenic Survival Assay: This assay was performed to determine the radiosensitizing effect of ADAM17 inhibition.

In Vivo Experiments
  • Tumor Xenograft Model: A549 cells were subcutaneously injected into mice to establish tumor xenografts.

  • Treatment Regimen: Mice were treated with a combination of TMI-005 (this compound) and ionizing radiation.

  • Outcome Measures: Antitumor response and overall survival were monitored.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathway of IR-Induced ADAM17 Activation and Radiotherapy Resistance

G cluster_IR Ionizing Radiation (IR) cluster_Cell Tumor Cell cluster_TME Tumor Microenvironment cluster_Downstream Downstream Signaling IR IR Furin Furin (Upregulated) IR->Furin induces proADAM17 pro-ADAM17 Furin->proADAM17 cleaves ADAM17 Active ADAM17 proADAM17->ADAM17 activates EGFR_Ligands EGFR Ligands (e.g., Amphiregulin) ADAM17->EGFR_Ligands sheds TNFa pro-TNF-α ADAM17->TNFa sheds ALCAM ALCAM ADAM17->ALCAM sheds sEGFR_L Soluble EGFR Ligands EGFR_Ligands->sEGFR_L sTNFa Soluble TNF-α TNFa->sTNFa sALCAM Soluble ALCAM ALCAM->sALCAM EGFR_ErbB EGFR/ErbB Pathway sEGFR_L->EGFR_ErbB activates NFkB NF-κB Pathway sTNFa->NFkB activates Survival Cell Survival & Proliferation EGFR_ErbB->Survival NFkB->Survival Radioresistance Radiotherapy Resistance Survival->Radioresistance This compound This compound (TMI-005) This compound->ADAM17 inhibits

Caption: IR-induced activation of ADAM17 leading to radiotherapy resistance.

Experimental Workflow for Evaluating this compound as a Radiosensitizer

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines NSCLC Cell Lines (e.g., A549) Treatment_vitro Treatment Groups: 1. Control 2. IR alone 3. This compound alone 4. This compound + IR CellLines->Treatment_vitro Xenograft Establish Tumor Xenografts (A549 in mice) CellLines->Xenograft implant Assays Functional Assays: - Clonogenic Survival - Proliferation - Western Blot (pEGFR) - ELISA (Shedded Factors) Treatment_vitro->Assays Outcome_vitro Outcome: Assess radiosensitization and pathway inhibition Assays->Outcome_vitro Treatment_vivo Treatment Groups: 1. Control 2. IR alone 3. This compound alone 4. This compound + IR Xenograft->Treatment_vivo Monitoring Monitor: - Tumor Growth - Overall Survival Treatment_vivo->Monitoring Outcome_vivo Outcome: Evaluate in vivo efficacy and survival benefit Monitoring->Outcome_vivo

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that inhibiting ADAM17 with this compound is a viable strategy to overcome radiotherapy resistance in non-small cell lung cancer. By preventing the IR-induced shedding of key survival factors, this compound effectively dampens the pro-survival signaling that allows tumor cells to withstand radiation treatment. The synergistic effect observed when combining this compound with radiotherapy in both in vitro and in vivo models provides a compelling rationale for the clinical investigation of this combination therapy. Further research is warranted to explore the efficacy of this compound in other cancer types where ADAM17-mediated resistance may be a contributing factor and to optimize dosing and treatment schedules in a clinical setting.

Apratastat for COVID-19 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Severe COVID-19 is characterized by a dysregulated immune response leading to a cytokine storm, acute respiratory distress syndrome (ARDS), and lung injury. A key mediator in this inflammatory cascade is the enzyme ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF-α-converting enzyme (TACE). Apratastat, a potent and specific inhibitor of ADAM17, has emerged as a promising therapeutic candidate for mitigating the severe inflammatory consequences of SARS-CoV-2 infection. This technical guide provides an in-depth overview of the preclinical research on this compound for COVID-19, focusing on its mechanism of action, quantitative efficacy data from a key mouse model study, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential treatment for COVID-19.

Introduction: The Role of ADAM17 in COVID-19 Pathogenesis

SARS-CoV-2 infection can trigger an excessive inflammatory response, a hallmark of which is the massive release of pro-inflammatory cytokines. ADAM17 plays a crucial role in this process through the shedding of the ectodomains of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its active soluble form (TNF-α), a pivotal cytokine in the inflammatory response.[1][2] Furthermore, coronaviruses can induce the activation of ADAM17, leading to the shedding of the Angiotensin-Converting Enzyme 2 (ACE2) receptor from the cell surface.[2][3] This shedding not only impairs the protective function of ACE2 in the lungs but also contributes to the exacerbated inflammatory response.[2][3]

This compound is a structurally related, orally bioavailable inhibitor of ADAM17 belonging to the thiomorpholine sulfonamide hydroxamate family.[4] By inhibiting ADAM17, this compound has the potential to dampen the cytokine storm and reduce the associated lung pathology in severe COVID-19.

Mechanism of Action of this compound in COVID-19

The therapeutic potential of this compound in COVID-19 stems from its targeted inhibition of ADAM17, which in turn modulates several key pathological pathways:

  • Inhibition of TNF-α Production: By blocking the conversion of membrane-bound pro-TNF-α to its active soluble form, this compound directly reduces the levels of this potent pro-inflammatory cytokine.[1]

  • Reduction of Cytokine Storm: The dampening of TNF-α signaling leads to a downstream reduction in the production of other pro-inflammatory cytokines and chemokines, thereby mitigating the cytokine storm.[1][2]

  • Prevention of Leukocyte Infiltration: this compound treatment has been shown to decrease the expression of endothelial adhesion molecules, such as ICAM-1 and VCAM-1, which are crucial for the recruitment of leukocytes to the site of inflammation in the lungs.[1][2]

  • Amelioration of Lung Injury: By reducing the cytokine storm and leukocyte infiltration, this compound protects against lung tissue damage, including edema, fibrosis, and vascular congestion.[1][2]

  • Modulation of Neutrophil-to-Lymphocyte Ratio (NLR): An elevated NLR is a known prognostic marker for severe COVID-19. This compound has been demonstrated to significantly reduce the NLR in a preclinical model.[1][2]

The proposed signaling pathway through which this compound exerts its therapeutic effects in COVID-19 is depicted in the following diagram:

Proposed Signaling Pathway of this compound in COVID-19 SARS_CoV_2 SARS-CoV-2 ADAM17 ADAM17 (TACE) SARS_CoV_2->ADAM17 activates pro_TNF_alpha pro-TNF-α ADAM17->pro_TNF_alpha cleaves TNF_alpha TNF-α pro_TNF_alpha->TNF_alpha Cytokine_Storm Cytokine Storm (IL-6, etc.) TNF_alpha->Cytokine_Storm induces Endothelial_Activation Endothelial Activation (ICAM-1, VCAM-1) TNF_alpha->Endothelial_Activation induces Lung_Injury Lung Injury Cytokine_Storm->Lung_Injury causes Leukocyte_Infiltration Leukocyte Infiltration Endothelial_Activation->Leukocyte_Infiltration promotes Leukocyte_Infiltration->Lung_Injury causes This compound This compound This compound->ADAM17 inhibits

Caption: Proposed Signaling Pathway of this compound in COVID-19.

Quantitative Efficacy Data from a Preclinical Mouse Model

A key study by Lartey et al. (2022) in the Journal of Leukocyte Biology investigated the efficacy of this compound in a mouse model of COVID-19-related lung injury. This model was induced by the intratracheal instillation of a combination of polyinosinic:polycytidylic acid (poly(I:C)) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S). The following tables summarize the key quantitative findings from this study.

Table 1: Effect of this compound on Leukocyte Infiltration in Lung and Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupLung Neutrophils (cells/lung)Lung Macrophages (cells/lung)BALF Neutrophils (cells/mL)BALF Macrophages (cells/mL)
Control ~1 x 10^5~2 x 10^5~0.5 x 10^4~1 x 10^4
Poly(I:C) + RBD-S ~8 x 10^5~6 x 10^5~6 x 10^4~4 x 10^4
Poly(I:C) + RBD-S + this compound (i.p.) ~2 x 10^5 *~3 x 10^5 *~1.5 x 10^4 *~1.5 x 10^4 *
Poly(I:C) + RBD-S + this compound (i.n.) Not ReportedNot Reported~2 x 10^4 *~2 x 10^4 *

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Table 2: Effect of this compound on Systemic Inflammation and Lung Histology
Treatment GroupNeutrophil-to-Lymphocyte Ratio (NLR)Lung Histology Score
Control ~1~0.5
Poly(I:C) + RBD-S ~5~3.5
Poly(I:C) + RBD-S + this compound (i.p.) ~2 *~1.5 *

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenates
Treatment GroupTNF-α (pg/mL)
Control ~50
Poly(I:C) + RBD-S ~250
Poly(I:C) + RBD-S + this compound (i.p.) ~100 *

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for COVID-19.

Mouse Model of COVID-19-Related Lung Injury

The following workflow diagram illustrates the induction of the COVID-19-like lung injury model in mice.

Experimental Workflow for Mouse Model of COVID-19 Lung Injury cluster_0 Preparation cluster_1 Induction cluster_2 Treatment cluster_3 Analysis Reagents Prepare Poly(I:C) and SARS-CoV-2 RBD-S Protein Instillation Intratracheal Instillation of Poly(I:C) + RBD-S Reagents->Instillation Mice Acclimate C57BL/6 Mice Mice->Instillation Treatment_ip Administer this compound (Intraperitoneal) Instillation->Treatment_ip Treatment_in Administer this compound (Intranasal) Instillation->Treatment_in Sacrifice Euthanize Mice at Specified Timepoint Treatment_ip->Sacrifice Treatment_in->Sacrifice BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF_Collection Lung_Harvest Harvest Lung Tissue Sacrifice->Lung_Harvest Analysis Perform Histological, Cellular, and Cytokine Analyses BALF_Collection->Analysis Lung_Harvest->Analysis

Caption: Experimental Workflow for Mouse Model of COVID-19 Lung Injury.

Detailed Protocol:

  • Animals: Pathogen-free 8- to 12-week-old male C57BL/6 mice were used.

  • Reagents:

    • Polyinosinic:polycytidylic acid (Poly(I:C)) HMW (InvivoGen).

    • Recombinant receptor-binding domain of the SARS-CoV-2 Spike protein (RBD-S).

    • This compound (TMI-005).

  • Induction of Lung Injury:

    • Mice were anesthetized.

    • A combination of 50 µg of poly(I:C) and 10 µg of RBD-S in a total volume of 50 µL of sterile PBS was administered via intratracheal instillation.

  • Treatment:

    • Intraperitoneal (i.p.) administration: this compound (30 mg/kg) was administered 1 hour before and 12 hours after the poly(I:C)/RBD-S instillation.

    • Intranasal (i.n.) administration: this compound (10 mg/kg) was administered 1 hour before the poly(I:C)/RBD-S instillation.

  • Endpoint Analysis (24 hours post-instillation):

    • Mice were euthanized.

    • Bronchoalveolar lavage fluid (BALF) was collected for cell counting and cytokine analysis.

    • Lungs were harvested for histological analysis, leukocyte isolation, and cytokine measurement.

Histological Analysis of Lung Tissue
  • Lungs were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Sections were stained with hematoxylin and eosin (H&E).

  • A semi-quantitative scoring system was used to evaluate lung injury based on:

    • Edema

    • Fibrosis

    • Vascular congestion

    • Leukocyte infiltration

Leukocyte Isolation and Quantification
  • From BALF: BALF was centrifuged, and the cell pellet was resuspended for counting using a hemocytometer or an automated cell counter.

  • From Lung Tissue:

    • Lungs were perfused with PBS to remove blood.

    • Lung tissue was minced and digested with collagenase.

    • The cell suspension was passed through a cell strainer to obtain a single-cell suspension.

    • Red blood cells were lysed.

    • Leukocytes were counted and identified by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

Cytokine Quantification
  • Cytokine levels (e.g., TNF-α) in BALF and lung homogenates were measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its potent inhibition of ADAM17, effectively mitigates the key drivers of severe COVID-19, including the cytokine storm, leukocyte infiltration, and subsequent lung injury. The quantitative data from the mouse model demonstrates a significant therapeutic effect. While these findings are promising, further research is warranted to translate these preclinical successes into clinical applications. Key future directions include:

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with COVID-19, particularly those at risk of developing severe disease.

  • Optimal Dosing and Timing: Further studies are needed to determine the optimal dose and timing of this compound administration to maximize its therapeutic benefit.

  • Combination Therapies: Investigating the potential synergistic effects of this compound in combination with antiviral agents could lead to more effective treatment strategies for COVID-19.

References

An In-depth Technical Guide to the Biological Activity of Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apratastat (formerly TMI-005) is a synthetic, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and several Matrix Metalloproteinases (MMPs).[1][2] Initially developed by Wyeth for the treatment of rheumatoid arthritis (RA), its development was halted due to a lack of efficacy in Phase II clinical trials.[3][4] Despite this, its potent anti-inflammatory and matrix-preserving activities have sustained interest in its potential application for other indications, including cancer and severe inflammatory conditions like COVID-19.[1][4] This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Dual Inhibition of TACE and MMPs

This compound exerts its biological effects by targeting two key families of zinc-dependent metalloproteinases: ADAMs (A Disintegrin and Metalloproteinase) and MMPs. The primary targets are TACE (ADAM17) and various MMPs involved in inflammation and tissue remodeling.[2][5]

1.1. Inhibition of TACE (ADAM17)

TACE is the principal sheddase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine.[4][6] By inhibiting TACE, this compound blocks this crucial step, leading to a significant reduction in circulating sTNF-α levels. TACE also cleaves a variety of other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the Angiotensin-Converting Enzyme 2 (ACE2), making TACE inhibition a complex regulatory event.[5][7]

TACE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α (Membrane-Bound) TACE TACE (ADAM17) proTNF->TACE Substrate sTNF Soluble TNF-α (Active Cytokine) TACE->sTNF Cleavage Receptor TNF Receptor sTNF->Receptor Binds Inflammation Pro-inflammatory Signaling Cascade Receptor->Inflammation This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α into its soluble, active form.

1.2. Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes primarily responsible for degrading components of the extracellular matrix (ECM).[8][9] While essential for normal tissue remodeling, their overexpression contributes to the pathological tissue destruction seen in arthritis, cancer metastasis, and fibrosis.[8] this compound demonstrates inhibitory activity against several MMPs, which complements its anti-inflammatory action by potentially reducing cartilage and bone erosion in joint diseases.[3][5]

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_downstream Pathological Consequence ECM_Components Collagen, Proteoglycans, etc. MMPs MMPs (e.g., MMP-1, MMP-13) ECM_Components->MMPs Substrate Degradation ECM Degradation MMPs->Degradation Catalyzes Tissue_Damage Tissue Destruction (e.g., Cartilage Erosion) Degradation->Tissue_Damage This compound This compound This compound->MMPs Inhibits

Caption: this compound inhibits various MMPs, preventing the degradation of the extracellular matrix.

Quantitative Data on Biological Activity

The potency of this compound has been quantified through various in vitro, ex vivo, and in vivo studies.

Table 1: In Vitro and Ex Vivo Inhibitory Potency
Target/AssaySystemIC50Reference
TNF-α ReleaseIn Vitro (Cell-based)144 ng/mL[2]
TNF-α ReleaseEx Vivo (Human Whole Blood)81.7 ng/mL[2]
TACEEnzymatic AssaySubmicromolar[4]
MMP-13Enzymatic AssaySubmicromolar[3][4]
Table 2: Cell-Based Functional Activity
Cell TypeTreatmentEffectConcentrationReference
HUVEC-Reduces ADAM17 activity and MCAM release10 μM[1]
Lung Tissue Samples-Inhibits expression of TNF-α and IL-610 μM[1]
Monocyte Cell LinesLPS StimulationInhibits TNF-α secretionSubmicromolar[4]
Table 3: In Vivo Efficacy in Animal Models
Animal ModelDosing RegimenKey OutcomesReference
C57BL/6 Mice (COVID-19 Lung Inflammation Model)10 mg/kg, i.p.Alleviated lung inflammation, reduced neutrophil and macrophage numbers.[1]
C57BL/6 Mice (MC38 Xenograft)10 mg/kg, p.o., dailyInhibited tumor growth, reduced angiogenesis and lymphangiogenesis.[1]
Collagen-Induced Arthritis (CIA) Mice100 mg/kg, twice dailyReduced paw swelling.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting the cited data and for designing future experiments. Below are representative protocols for key assays used to characterize this compound.

TACE/MMP Fluorogenic Substrate Inhibition Assay

This enzymatic assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.

Principle: A fluorogenic substrate contains a fluorescent reporter and a quencher molecule. When intact, the quencher suppresses the fluorescence. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this increase.[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Enzyme: Recombinant human TACE or MMP is diluted in assay buffer to a working concentration (e.g., 2-5 nM).

    • Substrate: A Mca/Dpa fluorogenic substrate is diluted in assay buffer (e.g., 10 μM).

    • Inhibitor: this compound is serially diluted in DMSO and then into assay buffer to achieve a range of final concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 μL of assay buffer.

    • Add 10 μL of serially diluted this compound or DMSO (vehicle control).

    • Add 20 μL of the diluted enzyme solution to initiate the reaction and mix. For background control wells, add buffer instead of enzyme.

    • Incubate at 37°C for 15 minutes.

    • Add 20 μL of the diluted substrate solution to start the reaction.

  • Data Acquisition:

    • Immediately measure fluorescence intensity using a plate reader (Excitation: ~328 nm, Emission: ~393 nm).

    • Monitor the reaction kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based TNF-α Release Assay

This assay measures the ability of an inhibitor to block the release of TNF-α from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[4][10]

Principle: Immune cells, such as monocytes or macrophages, are treated with the inhibitor before being stimulated with LPS. The concentration of TNF-α released into the cell culture supernatant is then quantified, typically by ELISA.

Methodology:

  • Cell Culture:

    • Use a relevant cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human PBMCs).

    • Plate cells in a 96-well plate at a density of ~1 x 10⁵ cells/well and allow them to adhere.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 μL of the medium containing this compound or vehicle (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.

  • Stimulation:

    • Add 10 μL of LPS solution to each well to a final concentration of 100 ng/mL. For the negative control, add medium only.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Quantification of TNF-α:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value as described for the enzymatic assay.

Experimental_Workflow cluster_invitro In Vitro / Enzymatic cluster_cell Cell-Based / Ex Vivo cluster_invivo In Vivo / Preclinical EnzymeAssay Fluorogenic Substrate Assay (TACE, MMPs) IC50_Enzyme Determine Direct IC50 EnzymeAssay->IC50_Enzyme CellAssay LPS-Stimulated TNF-α Release Assay (Whole Blood / PBMC) IC50_Enzyme->CellAssay Proceed if potent IC50_Cell Determine Functional IC50 CellAssay->IC50_Cell AnimalModel Disease Models (e.g., CIA, Cancer Xenograft) IC50_Cell->AnimalModel Proceed if active in cells Efficacy Assess Efficacy (e.g., Paw Swelling, Tumor Size) AnimalModel->Efficacy Clinical Human Studies (Phase I, II, etc.) Efficacy->Clinical Advance to Clinical Trials

Caption: A typical preclinical development workflow for an anti-inflammatory drug like this compound.

Clinical Development and Future Outlook

This compound was advanced into a Phase II clinical trial for rheumatoid arthritis in patients on a background of methotrexate.[5] However, the trial was terminated in 2006 due to a lack of clinical efficacy.[3][4] Despite this setback, the compound was reported to be well-tolerated and bioavailable in humans.[4]

Recent preclinical studies have revitalized interest in this compound and similar TACE/MMP inhibitors. For example, in a mouse model mimicking lung damage from COVID-19, this compound significantly improved lung histology, reduced leukocyte infiltration, and lowered levels of pro-inflammatory cytokines.[4][5] This suggests a potential role in mitigating the severe inflammatory responses (cytokine storms) associated with certain viral infections.[4] Furthermore, its ability to inhibit tumor growth and angiogenesis in xenograft models indicates potential utility in oncology, possibly by modulating the tumor microenvironment through inhibition of EGFR ligand shedding.[1][6]

Conclusion

This compound is a potent dual inhibitor of TACE and MMPs with well-characterized anti-inflammatory and matrix-degradation-inhibiting properties. While it failed to demonstrate efficacy for rheumatoid arthritis in clinical trials, its fundamental mechanism of action remains a valid therapeutic target. The existing preclinical data, combined with a known safety profile in humans, supports the continued investigation of this compound for other diseases driven by excessive TACE and MMP activity, such as acute inflammatory syndromes and certain cancers.

References

The Rise and Fall of a TACE/MMP Inhibitor: A Technical History of Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apratastat (formerly TMI-005) is a potent, orally active, and reversible dual inhibitor of tumor necrosis factor-alpha converting enzyme (TACE, also known as ADAM17) and matrix metalloproteinases (MMPs).[1] Developed initially by Pfizer Inc. and later by Wyeth Research, it represented a promising therapeutic strategy for inflammatory diseases, particularly rheumatoid arthritis (RA), by targeting the production of the pro-inflammatory cytokine TNF-α at its source.[2][3] Despite promising preclinical data, this compound's development was halted after a Phase II clinical trial revealed a lack of efficacy in RA patients.[3][4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound for researchers and drug development professionals.

History and Development

The development of this compound was rooted in the well-established role of TNF-α as a key mediator of inflammation in autoimmune diseases. The strategy was to inhibit TACE, the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, active form. This approach was seen as an alternative to monoclonal antibody therapies that neutralize circulating TNF-α.

Wyeth Research advanced this compound into clinical development for rheumatoid arthritis.[3] By January 2005, a Phase II clinical trial was initiated to evaluate its efficacy and safety in patients with active RA who were already on a background of methotrexate.[3][6] However, in October 2006, Wyeth announced the termination of the drug's development for this indication.[3] The decision was based on data from the Phase II study which failed to demonstrate a significant clinical benefit compared to placebo.[5]

Despite its failure in the RA clinical trial, the potent anti-inflammatory mechanism of this compound has led to its continued investigation in preclinical models for other conditions, including non-small cell lung cancer and COVID-19-related lung inflammation.[2][7]

Mechanism of Action

This compound exerts its primary therapeutic effect by inhibiting TACE (ADAM17). TACE is a sheddase that cleaves a wide array of cell surface proteins, its most notable substrate being pro-TNF-α. By blocking TACE, this compound prevents the release of soluble TNF-α, thereby reducing the downstream inflammatory cascade. Additionally, this compound inhibits the activity of various matrix metalloproteinases, which are involved in tissue remodeling and degradation, a key pathological feature of rheumatoid arthritis.[1][2]

TACE_Pathway cluster_cell Cell Membrane pro_TNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Released) pro_TNF->sTNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF TNFR TNF Receptor sTNF->TNFR Binds to Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α.

Quantitative Preclinical and Clinical Data

The development of this compound was supported by a series of preclinical and clinical studies designed to assess its potency, efficacy, and safety. The key quantitative findings are summarized below.

Table 1: In Vitro and Ex Vivo Potency of this compound
Assay TypeParameterValueReference
In Vitro TNF-α ReleaseIC₅₀144 ng/mL[1]
Ex Vivo TNF-α ReleaseIC₅₀81.7 ng/mL[1]
Table 2: Key Preclinical In Vivo Studies of this compound
ModelSpeciesDose and AdministrationKey FindingsReference
LPS-induced Lung InflammationC57BL/6 Mice10 mg/kg, i.p.Significantly reduced neutrophil and macrophage numbers in lung tissue; improved lung morphology.[7]
MC38 XenograftC57BL/6 Mice10 mg/kg, p.o. (daily)Significantly inhibited tumor growth; reduced tumor angiogenesis and lymphangiogenesis.[7]
Table 3: Overview of Phase II Clinical Trial in Rheumatoid Arthritis (NCT00095342)
ParameterDescription
Study Design Double-blind, placebo-controlled, randomized, parallel-group study.[5][8]
Patient Population 313-390 subjects with active rheumatoid arthritis on a background of methotrexate.[5][8]
Treatment Arms 1. Placebo2. This compound 50 mg t.i.d.3. This compound 100 mg t.i.d.4. This compound 150 mg t.i.d.
Duration 12 weeks.[5][8]
Primary Outcome American College of Rheumatology (ACR) 20, 50, and 70 responses.
Result No significant difference in ACR 20, 50, or 70 responses between this compound and placebo groups.[5]
Table 4: Adverse Events in Phase II RA Trial
Event TypeObservationReference
Common Adverse Events Nausea, abdominal pain, headache, diarrhea, asthenia, upper respiratory infection.[5]
Severe Adverse Events Reported in 7 subjects receiving this compound.[5][8]
Discontinuation Rate 19.7% of patients discontinued treatment.[5]
Hepatotoxicity No increase in hepatic aminotransferases was observed.[8]

Key Experimental Protocols

Detailed protocols are essential for interpreting preclinical data and for designing future experiments. Below are representative methodologies for assays central to the evaluation of this compound.

TACE Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical in vitro assay to measure the direct inhibitory activity of this compound on purified TACE enzyme.

Principle: The assay uses a fluorogenic peptide substrate containing a sequence cleaved by TACE, flanked by a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. Upon cleavage by TACE, the reporter is released from the quencher, resulting in a quantifiable increase in fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to create a range of test concentrations (e.g., 0.1 nM to 10 µM).

    • Reconstitute purified, recombinant human TACE enzyme in assay buffer to a working concentration.

    • Reconstitute the fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of each this compound dilution or control (vehicle, known inhibitor) to duplicate wells.

    • Add 50 µL of the TACE enzyme solution to all wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the TACE substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., λex = 320 nm / λem = 420 nm) every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • For each concentration, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TACE_Assay_Workflow prep 1. Prepare Reagents (this compound dilutions, TACE enzyme, Substrate) plate 2. Plate Inhibitor Add 25µL this compound or control to wells prep->plate enzyme 3. Add Enzyme Add 50µL TACE solution plate->enzyme incubate 4. Pre-incubate 15 min at 37°C enzyme->incubate substrate 5. Initiate Reaction Add 25µL substrate incubate->substrate read 6. Read Fluorescence Kinetic read for 30-60 min at 37°C substrate->read analyze 7. Analyze Data Calculate reaction rates and determine IC₅₀ read->analyze

Caption: Workflow for an in vitro TACE enzymatic inhibition assay.

Cell-Based TNF-α Release Assay

This protocol describes a method to evaluate the efficacy of this compound in a more physiologically relevant cellular context.

Principle: Human monocytic cells (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production and TACE-mediated release of TNF-α. The amount of TNF-α secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the monocytes into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Plate the differentiated THP-1 cells in a 96-well culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection and ELISA:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the TNF-α concentration in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Normalize the results to the LPS-stimulated vehicle control (100% release).

    • Plot the percent inhibition of TNF-α release against the logarithm of the this compound concentration to determine the IC₅₀ value.

TNFa_Assay_Workflow start 1. Plate Cells Differentiated THP-1 cells in 96-well plate treat 2. Treat with this compound Pre-incubate for 1 hour start->treat stimulate 3. Stimulate with LPS Incubate for 4-6 hours treat->stimulate collect 4. Collect Supernatant Centrifuge and harvest medium stimulate->collect elisa 5. Perform TNF-α ELISA Quantify TNF-α concentration collect->elisa analyze 6. Analyze Data Normalize results and determine IC₅₀ elisa->analyze

Caption: Workflow for a cell-based TNF-α release inhibition assay.

Conclusion

The development of this compound provides a valuable case study in the translation of a targeted therapeutic strategy from preclinical promise to clinical reality. As a potent dual inhibitor of TACE and MMPs, it demonstrated clear biochemical and cellular activity.[1] However, the failure to show clinical efficacy in a Phase II trial for rheumatoid arthritis led to its discontinuation for this indication.[3][5] This outcome highlights the complexities of targeting inflammatory pathways; the roles of TACE and its substrates are pleiotropic, and systemic inhibition may lead to unforeseen biological consequences or simply be insufficient to alter the disease course in a complex autoimmune condition like RA. Despite this setback, the principle of TACE inhibition remains an area of interest, and molecules like this compound continue to be valuable research tools for exploring the roles of TACE in other pathologies, from cancer to viral infections.[2][7]

References

Discontinued Clinical Trials of Apratastat: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apratastat (TMI-005) is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). Developed by Wyeth (now a subsidiary of Pfizer), this compound was investigated as a potential oral therapeutic for rheumatoid arthritis (RA). Despite promising preclinical data and evidence of target engagement in early clinical studies, the development of this compound was halted following a Phase II clinical trial due to a lack of clinical efficacy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, a summary of the key clinical trial findings, and detailed experimental protocols relevant to its development.

Mechanism of Action

This compound exerts its effects by inhibiting two key enzyme families involved in inflammatory processes:

  • TACE (ADAM17): This enzyme is responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine central to the pathophysiology of rheumatoid arthritis.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In RA, MMPs contribute to cartilage and bone destruction. This compound's inhibition of MMPs was intended to prevent this joint damage.

Signaling Pathway of this compound's Targets in Rheumatoid Arthritis

Pro_TNF Pro-TNF-α (membrane-bound) Soluble_TNF Soluble TNF-α Pro_TNF->Soluble_TNF Cleavage TACE TACE (ADAM17) TACE->Pro_TNF TNFR TNF Receptor Soluble_TNF->TNFR Binds to Inflammation Pro-inflammatory Cytokine Production (IL-1, IL-6) TNFR->Inflammation Activates This compound This compound This compound->TACE Inhibits MMPs MMPs This compound->MMPs Inhibits ECM Extracellular Matrix (Collagen, Proteoglycans) MMPs->ECM Degrades Joint_Damage Joint Destruction ECM->Joint_Damage

Caption: Signaling pathway targeted by this compound in rheumatoid arthritis.

Discontinued Phase II Clinical Trial (NCT00095342)

The pivotal clinical trial that led to the discontinuation of this compound development was a Phase II, double-blind, placebo-controlled, parallel-group study in patients with active rheumatoid arthritis who were on a stable background of methotrexate.[1][2][3]

Study Design
  • Participants: 313 patients with active rheumatoid arthritis inadequately responding to methotrexate.[1]

  • Treatment Arms:

    • Placebo

    • This compound 50 mg three times daily (t.i.d.)

    • This compound 100 mg t.i.d.

    • This compound 150 mg t.i.d.

  • Duration: 12 weeks[1]

  • Primary Endpoint: American College of Rheumatology (ACR) 20, 50, and 70 response rates at 12 weeks.[1]

Efficacy Results

The study failed to meet its primary efficacy endpoints.[1] The ACR 20, 50, and 70 response rates for the this compound treatment groups were not statistically significantly different from the placebo group.[1] Specific quantitative data on the ACR response rates for each treatment arm are not publicly available in detail.

Safety and Tolerability

This compound was generally well-tolerated. The most frequently reported adverse events were:[1]

  • Nausea

  • Abdominal pain

  • Headache

  • Diarrhea

  • Asthenia

  • Upper respiratory tract infection

Seven serious adverse events were reported in the treatment groups.[1] Notably, a significant elevation in acute phase reactants (C-reactive protein and erythrocyte sedimentation rate) was observed in the treatment groups compared to placebo.[1]

Pharmacodynamic Data

Pharmacodynamic studies conducted in healthy volunteers demonstrated that this compound effectively inhibited TNF-α release. The IC50 values for TNF-α inhibition were determined to be:

Assay TypeIC50 (ng/mL)
In vitro144
Ex vivo81.7
Endotoxin-challenged126

This data suggests that the lack of clinical efficacy was not due to a failure of target engagement at the doses tested.

Preclinical Studies

Preclinical studies in animal models of arthritis, such as the collagen-induced arthritis (CIA) model in rats, showed that this compound had anti-arthritic potential. These studies demonstrated a reduction in paw swelling and other inflammatory markers. However, specific quantitative data from these preclinical studies are not widely published.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and similar TACE/MMP inhibitors.

TACE (ADAM17) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against TACE.

Workflow for TACE Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents: - Recombinant TACE - Fluorogenic TACE substrate - Assay buffer - Test compound (this compound) Start->Prepare_Reagents Incubate_Enzyme Incubate TACE with Test Compound Prepare_Reagents->Incubate_Enzyme Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a fluorometric TACE inhibition assay.

Materials:

  • Recombinant human TACE

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and ZnCl2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed amount of recombinant TACE to each well of the microplate.

  • Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed time.

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

MMP Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on MMP activity using a fluorogenic substrate.

Workflow for MMP Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents: - Recombinant MMP - Fluorogenic MMP substrate - Assay buffer - Test compound (this compound) Start->Prepare_Reagents Incubate_Enzyme Incubate MMP with Test Compound Prepare_Reagents->Incubate_Enzyme Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a fluorometric MMP inhibition assay.

Materials:

  • Recombinant human MMP (e.g., MMP-1, MMP-9, MMP-13)

  • Fluorogenic MMP substrate specific for the MMP being tested

  • Assay buffer (typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35)

  • Test compound (this compound) in a suitable solvent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow a similar procedure as the TACE inhibition assay, preparing serial dilutions of the test compound.

  • Add a fixed amount of the specific recombinant MMP to the wells.

  • Add the test compound and incubate.

  • Initiate the reaction with the corresponding fluorogenic MMP substrate.

  • Measure the increase in fluorescence over time.

  • Calculate the percent inhibition and determine the IC50 value.

Cell-Based TNF-α Release Assay

This protocol describes how to measure the inhibition of TNF-α release from cultured monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[4][5][6]

Workflow for Cell-Based TNF-α Release Assay

Start Start Culture_Cells Culture THP-1 cells Start->Culture_Cells Pretreat_Compound Pre-treat cells with Test Compound (this compound) Culture_Cells->Pretreat_Compound Stimulate_LPS Stimulate cells with LPS Pretreat_Compound->Stimulate_LPS Incubate Incubate for a defined period Stimulate_LPS->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Measure_TNF Measure TNF-α concentration (ELISA or HTRF) Collect_Supernatant->Measure_TNF Calculate_Inhibition Calculate % Inhibition Measure_TNF->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a cell-based TNF-α release assay.

Materials:

  • THP-1 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • 96-well cell culture plate

  • ELISA or HTRF kit for human TNF-α

  • Plate reader for ELISA or HTRF

Procedure:

  • Seed THP-1 cells into a 96-well plate at a predetermined density.

  • Optionally, differentiate the THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production and release.[4]

  • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control without the inhibitor.

Conclusion

The discontinuation of this compound's clinical development for rheumatoid arthritis, despite its sound pharmacological rationale and demonstrated target engagement, underscores the complexities of translating preclinical and early clinical findings into late-stage clinical success. The lack of efficacy in the Phase II trial suggests that dual inhibition of TACE and MMPs, at the exposures achieved, was insufficient to produce a clinically meaningful benefit in patients with established RA on methotrexate therapy. The elevation of acute phase reactants in the treatment arms also raises questions about the overall immunomodulatory effects of this dual-inhibition strategy. The case of this compound serves as a valuable lesson in drug development, highlighting the importance of robust efficacy signals in mid-stage clinical trials and the challenges of modulating complex inflammatory pathways.

References

Methodological & Application

Apratastat In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing the in vitro evaluation of Apratastat, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs). These detailed methodologies and data presentation guidelines are designed to facilitate the consistent and accurate assessment of this compound's biological activity in a laboratory setting.

This compound has been a subject of interest for its potential therapeutic applications in inflammatory diseases and cancer due to its role in modulating key signaling pathways. The following application notes provide standardized protocols for essential in vitro assays to characterize the efficacy and specificity of this compound and similar molecules.

Mechanism of Action of this compound

This compound is a dual inhibitor of ADAM17 (TACE) and several matrix metalloproteinases (MMPs).[1] ADAM17 is a key enzyme responsible for the proteolytic cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[2] By inhibiting ADAM17, this compound effectively blocks the release of soluble TNF-α, a central mediator of inflammation. Additionally, its inhibitory activity against various MMPs suggests a broader role in modulating the extracellular matrix, which is implicated in various pathological processes, including tumor invasion and joint destruction in arthritis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, TACE (ADAM17), and its effect on TNF-α release has been determined. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target Enzyme/ProcessIC50 ValueReference
TACE (ADAM17)12 nM[3]
TNF-α release (in vitro)144 ng/mL[1]
TNF-α release (ex vivo)81.7 ng/mL[1]

Note: Further research is required to establish a comprehensive inhibitory profile of this compound against a broader panel of individual Matrix Metalloproteinases.

Signaling Pathway of TACE (ADAM17) in TNF-α Processing

The following diagram illustrates the signaling pathway inhibited by this compound.

TACE_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Site Soluble_TNF-alpha Soluble TNF-α (released) TACE->Soluble_TNF-alpha Releases Inflammatory_Response Inflammatory Response Soluble_TNF-alpha->Inflammatory_Response Induces This compound This compound This compound->TACE Inhibits

Figure 1: this compound inhibits TACE, preventing TNF-α release.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

TACE (ADAM17) Enzyme Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human TACE.

Workflow Diagram:

TACE_Assay_Workflow A Prepare Reagents: - Recombinant TACE - Fluorogenic Substrate - Assay Buffer - this compound Dilutions B Add Recombinant TACE to Microplate Wells A->B C Add this compound Dilutions or Vehicle Control B->C D Pre-incubate at 37°C C->D E Initiate Reaction by Adding Fluorogenic Substrate D->E F Incubate at 37°C in the Dark E->F G Measure Fluorescence (e.g., Ex/Em = 485/530 nm) F->G H Calculate Percent Inhibition and IC50 Value G->H

Figure 2: Workflow for the TACE (ADAM17) fluorogenic assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human TACE (ADAM17) in assay buffer to the desired concentration.

    • Prepare a stock solution of a fluorogenic TACE substrate (e.g., a quenched peptide substrate) in DMSO and dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Add 20 µL of recombinant TACE to the wells of a 96-well black microplate.

    • Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Subtract the background fluorescence (wells with substrate but no enzyme).

    • Calculate the percentage of TACE inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Cellular Assay

This assay quantifies the ability of this compound to inhibit the release of TNF-α from stimulated cells, such as lipopolysaccharide (LPS)-activated human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

TNF_Assay_Workflow A Seed Cells (e.g., THP-1) in a 96-well Plate B Differentiate THP-1 Cells (e.g., with PMA) if required A->B C Pre-treat Cells with this compound Dilutions or Vehicle B->C D Stimulate Cells with LPS to Induce TNF-α Production C->D E Incubate for a Defined Period (e.g., 4-18 hours) D->E F Collect Cell Culture Supernatant E->F G Quantify TNF-α in Supernatant using ELISA F->G H Calculate Percent Inhibition and IC50 Value G->H

Figure 3: Workflow for the cellular TNF-α release assay.

Methodology:

  • Cell Culture and Plating:

    • Culture human monocytic THP-1 cells in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • For adherent cells, differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions or vehicle control for 1 hour at 37°C.

    • Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the plate for 4 to 18 hours at 37°C in a CO2 incubator.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of TNF-α release inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

General Matrix Metalloproteinase (MMP) Activity Assay (Fluorogenic)

This protocol provides a general method to screen for the inhibitory activity of this compound against a panel of different MMPs.

Methodology:

  • Reagent Preparation:

    • Reconstitute a panel of recombinant human MMPs (e.g., MMP-1, -2, -3, -9, -13) in assay buffer.

    • Prepare a generic fluorogenic MMP substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • The procedure is similar to the TACE activity assay. Briefly, add the respective MMP enzyme to the wells of a 96-well plate.

    • Add the this compound dilutions or vehicle control.

    • Pre-incubate, then initiate the reaction with the fluorogenic substrate.

    • Incubate and measure fluorescence.

  • Data Analysis:

    • Calculate the IC50 value for each MMP to determine the selectivity profile of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed inhibition of TNF-α release is due to the specific enzymatic inhibition by this compound or a result of general cellular toxicity.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells (e.g., THP-1 or other relevant cell lines) in a 96-well plate and treat with the same concentrations of this compound as used in the TNF-α release assay.

    • Incubate for the same duration (e.g., 18-24 hours).

  • MTT Assay Procedure:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for a further 2-4 hours, or overnight, at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • A significant decrease in cell viability would indicate that this compound exhibits cytotoxic effects at those concentrations.

Conclusion

The provided protocols and data offer a robust framework for the in vitro characterization of this compound. Adherence to these standardized methods will ensure data reproducibility and contribute to a clearer understanding of the therapeutic potential of TACE and MMP inhibitors. For further inquiries, please contact our technical support team.

References

Apratastat in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat (formerly TMI-005) is a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and several Matrix Metalloproteinases (MMPs).[1][2] Initially developed for the treatment of rheumatoid arthritis, its clinical development for this indication was discontinued due to a lack of efficacy in Phase II trials.[2] However, recent preclinical studies have reinvigorated interest in this compound for other therapeutic areas, including acute lung injury and cancer, owing to its mechanism of action targeting key inflammatory and tissue remodeling pathways.

These application notes provide a summary of the available data from preclinical animal model studies of this compound. Detailed protocols for relevant animal models and a summary of quantitative findings are presented to aid researchers in the design and interpretation of their own studies.

Mechanism of Action: TACE/ADAM17 and MMP Inhibition

This compound exerts its effects by inhibiting TACE and MMPs, key enzymes in the processing of various signaling molecules.

  • TACE (ADAM17): This enzyme is responsible for the shedding of the extracellular domain of several transmembrane proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α, a key mediator of inflammation.[3]

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including inflammation, tumor invasion, and angiogenesis. This compound's inhibition of MMPs can modulate these processes.

The signaling pathway below illustrates the central role of TACE/ADAM17 in inflammation, a key target of this compound.

TACE_Signaling cluster_membrane Cell Membrane Pro-TNF Pro-TNF-α Soluble TNF Soluble TNF-α Pro-TNF->Soluble TNF TACE TACE (ADAM17) TACE->Pro-TNF cleaves Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->TACE activates TNFR TNF Receptor Soluble TNF->TNFR binds Pro-inflammatory Signaling Pro-inflammatory Signaling Cascade TNFR->Pro-inflammatory Signaling activates This compound This compound This compound->TACE inhibits

This compound inhibits TACE, preventing the release of soluble TNF-α.

Animal Model Studies: Data and Protocols

This compound has been evaluated in various animal models, primarily focusing on inflammatory diseases and cancer.

COVID-19-Related Acute Lung Injury Model (Mouse)

Recent studies have explored the potential of this compound in mitigating the severe lung inflammation associated with COVID-19. A common model involves inducing lung injury in mice using a combination of a viral mimic (Polyinosinic:polycytidylic acid, Poly(I:C)) and the SARS-CoV-2 spike protein.

ParameterControl (Vehicle)This compound (10 mg/kg, i.p.)Outcome
Lung Infiltrating Cells
Neutrophils (cells/lung)High InfiltrationSignificantly ReducedReduced Neutrophil Infiltration[3]
Macrophages (cells/lung)High InfiltrationSignificantly ReducedReduced Macrophage Infiltration[3]
Bronchoalveolar Lavage Fluid (BALF) Cells
Neutrophils (cells/mL)High LevelsSignificantly ReducedReduced Neutrophils in BALF[3]
Macrophages (cells/mL)High LevelsSignificantly ReducedReduced Macrophages in BALF[3]
T-cells (cells/mL)ElevatedSignificantly ReducedModulation of T-cell Response[3]
Endothelial Adhesion Molecules
ICAM-1 ExpressionUpregulatedSignificantly ReducedDecreased Endothelial Activation[3]
VCAM-1 ExpressionUpregulatedSignificantly ReducedDecreased Endothelial Activation[3]
Pro-inflammatory Cytokines
TNF-α LevelsElevatedSignificantly ReducedReduced Pro-inflammatory Cytokine[3]

This protocol describes the induction of acute lung injury in mice to model the inflammatory response seen in severe COVID-19.

Lung_Injury_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis (24 hours post-induction) Animal C57BL/6 Mice Induction Intratracheal Instillation: Poly(I:C) + SARS-CoV-2 RBD-S Animal->Induction Treatment This compound (10 mg/kg, i.p.) Administered at 4 and 16 hours post-induction Induction->Treatment Histology Lung Histology (H&E Staining) Treatment->Histology Flow Flow Cytometry (Lung and BALF) Treatment->Flow Cytokines Cytokine Analysis (ELISA) Treatment->Cytokines

Workflow for the COVID-19-related acute lung injury mouse model.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • Recombinant SARS-CoV-2 Receptor Binding Domain (RBD) of the Spike protein

  • This compound

  • Sterile, endotoxin-free saline

  • Anesthetics (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Preparation of Induction Reagents: Prepare a solution of Poly(I:C) and SARS-CoV-2 RBD-S in sterile saline.

  • Anesthesia: Anesthetize mice via intraperitoneal injection of ketamine and xylazine.

  • Intratracheal Instillation: Once deeply anesthetized, carefully expose the trachea and intratracheally instill the Poly(I:C) and RBD-S solution.

  • This compound Administration: At 4 and 16 hours post-induction, administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection.

  • Euthanasia and Sample Collection: At 24 hours post-induction, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell and cytokine analysis.

  • Tissue Harvest: Perfuse the lungs and harvest for histological analysis and flow cytometry.

  • Analysis:

    • Histology: Process lung tissue for hematoxylin and eosin (H&E) staining to assess lung injury, including edema, fibrosis, and leukocyte infiltration.

    • Flow Cytometry: Prepare single-cell suspensions from lung tissue and BAL fluid to quantify immune cell populations (neutrophils, macrophages, T-cells).

    • Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates using ELISA or multiplex assays.

Colorectal Cancer Xenograft Model (Mouse)

The role of MMPs in tumor growth and angiogenesis makes this compound a candidate for investigation in oncology. The MC38 colorectal cancer xenograft model is a commonly used syngeneic model to evaluate anti-tumor therapies.

ParameterControl (Vehicle)This compound (10 mg/kg, p.o.)Outcome
Tumor GrowthProgressive GrowthSignificantly InhibitedAnti-tumor Activity
AngiogenesisPresentReducedAnti-angiogenic Effect
LymphangiogenesisPresentReducedAnti-lymphangiogenic Effect

Note: While the protocol is established, specific quantitative data for this compound in the MC38 model beyond a general statement of efficacy is not widely available in public literature.

This protocol outlines the establishment of a subcutaneous colorectal cancer model and subsequent treatment with this compound.

Cancer_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment (once tumors are established) cluster_analysis Analysis Cells MC38 Colorectal Cancer Cells Implantation Subcutaneous Injection into C57BL/6 Mice Cells->Implantation Treatment This compound (10 mg/kg, p.o.) Once daily for 14 days Implantation->Treatment Tumor_Volume Tumor Volume Measurement (Calipers) Treatment->Tumor_Volume IHC Immunohistochemistry (Angiogenesis/Lymphangiogenesis markers) Treatment->IHC

Workflow for the MC38 colorectal cancer xenograft mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 murine colorectal cancer cell line

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Matrigel (optional, for enhancing tumor take)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Cell Culture: Culture MC38 cells under standard conditions.

  • Cell Preparation for Injection: Harvest cells and resuspend in sterile saline or a mixture with Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Administer this compound (10 mg/kg) or vehicle control daily via oral gavage for 14 consecutive days.

  • Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Analysis:

    • Tumor Growth Inhibition: Compare the final tumor volumes between the treated and control groups to calculate the percentage of tumor growth inhibition.

    • Immunohistochemistry: Process tumor tissues for immunohistochemical staining of markers for angiogenesis (e.g., CD31) and lymphangiogenesis (e.g., LYVE-1) to assess the effect of this compound on the tumor microenvironment.

Rheumatoid Arthritis Models (Rat)

Although clinical development for rheumatoid arthritis (RA) was halted, the animal models used for its initial preclinical evaluation remain relevant for studying anti-inflammatory compounds. The two most common models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Note: Specific quantitative efficacy data for this compound in these models is not extensively available in the public domain. The following are generalized protocols for these RA models.

This model mimics the autoimmune and inflammatory aspects of RA.

Materials:

  • Lewis or Dark Agouti rats (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Scoring system for arthritis severity (e.g., based on erythema and swelling of paws)

Procedure:

  • Collagen Emulsion Preparation: Dissolve type II collagen in 0.1 M acetic acid and emulsify with an equal volume of CFA or IFA.

  • Primary Immunization: Inject the collagen emulsion intradermally at the base of the tail.

  • Booster Immunization (optional): A booster injection with collagen in IFA can be given 7-21 days after the primary immunization.

  • Arthritis Development and Scoring: Monitor the rats for the onset and severity of arthritis, typically beginning 10-14 days after immunization. Score the paws regularly based on a scale that assesses redness and swelling.

  • Treatment: Administer the test compound (e.g., this compound) prophylactically (starting at or before immunization) or therapeutically (after the onset of arthritis).

  • Outcome Measures:

    • Clinical Score: The primary endpoint is the arthritis score over time.

    • Paw Swelling: Measure paw thickness with calipers.

    • Histopathology: At the end of the study, harvest joints for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarkers: Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

This model induces a rapid and severe inflammatory arthritis.

Materials:

  • Lewis rats (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Scoring system for arthritis severity

Procedure:

  • Induction: Inject CFA intradermally into the footpad or the base of the tail.

  • Arthritis Development and Scoring: A primary inflammatory response occurs at the injection site, followed by a secondary systemic arthritis in the contralateral and forepaws, typically appearing 10-14 days after induction. Score the paws for inflammation and swelling.

  • Treatment: Administer the test compound prophylactically or therapeutically.

  • Outcome Measures: Similar to the CIA model, assess clinical score, paw swelling, histopathology, and inflammatory biomarkers.

Conclusion

This compound, a dual TACE/MMP inhibitor, demonstrates significant preclinical efficacy in animal models of acute lung injury and cancer. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in these and other disease models. While its development for rheumatoid arthritis was halted, the established RA models remain valuable tools for evaluating novel anti-inflammatory agents. The quantitative data from the COVID-19 model, in particular, highlights the potential of this compound in mitigating severe inflammatory responses.

References

Application Notes and Protocols for Apratastat in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs).[1][2] By inhibiting TACE, this compound blocks the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine.[1] Its inhibitory action on MMPs further contributes to its anti-inflammatory and anti-tumor effects. These mechanisms make this compound a compound of interest for research in inflammation, oncology, and other pathological conditions where TACE and MMPs are dysregulated.

These application notes provide a summary of available in vivo dosage information for this compound and detailed protocols for its administration in common preclinical models.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of TACE (ADAM17). TACE is a sheddase responsible for the proteolytic cleavage of the extracellular domain of several transmembrane proteins, releasing their soluble forms. Key substrates of TACE include TNF-α, Interleukin-6 receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α and interferes with IL-6 and EGFR signaling pathways. This multifaceted inhibition contributes to its anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1][3]

Signaling Pathway Diagram

Apratastat_Mechanism_of_Action cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF IL6R IL-6R sIL6R Soluble IL-6R IL6R->sIL6R EGFR_ligand EGFR Ligand sEGFR_ligand Soluble EGFR Ligand EGFR_ligand->sEGFR_ligand TACE TACE (ADAM17) TACE->proTNF Cleaves TACE->IL6R Cleaves TACE->EGFR_ligand Cleaves This compound This compound This compound->TACE Inhibits Inflammation Inflammation sTNF->Inflammation sIL6R->Inflammation Cell_Proliferation Cell Proliferation & Angiogenesis sEGFR_ligand->Cell_Proliferation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various in vivo models.

Table 1: this compound Dosage in Mouse Models

Animal ModelDisease/ConditionStrainDosageAdministration RouteFrequency & DurationObserved Effects
Lung InflammationSARS-CoV-2 RBD-S protein and Poly(I:C) inducedC57BL/610 mg/kgIntraperitoneal (i.p.)Twice at 4 and 16 hours post-inductionReduced neutrophil and macrophage numbers in the lung; improved lung morphology.[1]
Colorectal CancerMC38 XenograftC57BL/610 mg/kgOral gavage (p.o.)Once daily for 14 daysSignificantly inhibited tumor growth, angiogenesis, and lymphangiogenesis.[1]

Table 2: this compound Dosage in Rat Models

Animal ModelDisease/ConditionStrainDosageAdministration RouteFrequency & DurationObserved Effects
ArthritisAdjuvant-Induced Arthritis (AIA)Not SpecifiedNot available in public literature---
ArthritisCollagen-Induced Arthritis (CIA)Not SpecifiedNot available in public literature---

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (TMI-005) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and syringes

Vehicle Formulation (Recommended starting point): A commonly used vehicle for poorly soluble compounds for both oral and intraperitoneal administration is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.

Preparation for Oral Gavage or Intraperitoneal Injection:

  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 1 mg/mL in a vehicle containing 10% DMSO, prepare a 10 mg/mL stock solution in DMSO.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding the components. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline or PBS

  • Final Dosing Solution: Add the appropriate volume of the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For a 10 mg/kg dose in a mouse weighing 25g, you would typically administer a volume of 250 µL. Therefore, the final concentration of the dosing solution would be 1 mg/mL.

  • Mixing: Vortex the final solution thoroughly to ensure complete mixing. The solution should be prepared fresh on the day of use.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Oral_Gavage_Workflow start Animal Acclimatization weigh Weigh Mouse start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare restrain Restrain Mouse prepare->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor end End of Procedure monitor->end

Caption: Workflow for oral gavage administration.

Procedure:

  • Animal Handling: Acclimatize the mice to handling for several days before the experiment.

  • Dosage Calculation: Weigh each mouse on the day of dosing to accurately calculate the required volume of the this compound solution. For a 10 mg/kg dose and a 1 mg/mL solution, a 25g mouse will receive 250 µL.

  • Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently advance it into the stomach. Administer the calculated volume of the this compound solution slowly.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice

IP_Injection_Workflow start Animal Acclimatization weigh Weigh Mouse start->weigh calculate Calculate Injection Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare restrain Restrain Mouse prepare->restrain inject Perform IP Injection restrain->inject monitor Monitor Animal inject->monitor end End of Procedure monitor->end

Caption: Workflow for intraperitoneal injection.

Procedure:

  • Animal Handling and Dosage Calculation: Follow steps 1 and 2 from the oral gavage protocol.

  • Restraint: Restrain the mouse to expose the abdomen.

  • Injection: Use a 25-27 gauge needle. Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs. Aspirate to ensure no fluid is drawn back, then slowly inject the this compound solution.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Induction of Collagen-Induced Arthritis (CIA) in Rats (for future this compound studies)

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Susceptible rat strain (e.g., Lewis rats)

Procedure:

  • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100-200 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7 or 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL intradermally at a different site near the base of the tail.

  • Arthritis Development: Arthritis typically develops 10-14 days after the primary immunization and is exacerbated by the booster.

  • Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Clinical scoring systems can be used to quantify disease severity.

Treatment with this compound (Therapeutic Regimen):

  • Dose: As no established dose is available, a pilot dose-ranging study (e.g., 5, 10, 25 mg/kg) is recommended.

  • Administration: Oral gavage or IP injection can be used.

  • Timing: Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the establishment of arthritis).

  • Endpoints: Efficacy can be assessed by measuring changes in paw volume, arthritis scores, histological analysis of joints, and measurement of inflammatory biomarkers (e.g., TNF-α, IL-6) in serum or joint tissue.

Concluding Remarks

This compound is a valuable tool for investigating the roles of TACE and MMPs in various disease models. While established dosages exist for mouse models of cancer and lung inflammation, further investigation is required to determine the optimal dosage and treatment regimen for rat arthritis models. The protocols provided herein offer a foundation for conducting in vivo studies with this compound and should be adapted and optimized for specific experimental needs.

References

Application Notes and Protocols for Apratastat Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of TNF-α converting enzyme (TACE) and matrix metalloproteinases (MMPs).[1][2] Its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, makes it a compound of significant interest in the research of inflammatory diseases and oncology.[1] Understanding the solubility of this compound in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO), is critical for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in DMSO, a comprehensive protocol for its determination, and an overview of its mechanism of action.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO≥ 100241.25MedChemExpress

Note: The "≥" symbol indicates that the saturation point of this compound in DMSO was not reached at this concentration, meaning its actual solubility is at least 100 mg/mL.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of TACE, which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, biologically active form.[3][4] By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, thereby reducing the downstream inflammatory signaling cascades.

TACE_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α Soluble TNF-alpha Soluble TNF-α pro-TNF-alpha->Soluble TNF-alpha Cleavage TACE TACE (ADAM17) TACE->pro-TNF-alpha This compound This compound This compound->TACE Inhibition TNFR TNF Receptor Soluble TNF-alpha->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation Activation

Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.

Experimental Protocols

This section outlines a detailed protocol for determining the solubility of this compound in DMSO using the equilibrium shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is a gold standard for thermodynamic solubility assessment.

Protocol: Equilibrium Solubility Determination of this compound in DMSO by HPLC

1. Materials and Equipment:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Incubator or temperature-controlled water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with DMSO)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

2. Experimental Workflow:

solubility_workflow A 1. Prepare Supersaturated Solution B Add excess this compound to DMSO in a vial. A->B C 2. Equilibrate B->C D Incubate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours. C->D E 3. Separate Undissolved Solid D->E F Centrifuge the solution to pellet the excess solid. E->F G 4. Isolate Saturated Solution F->G H Carefully collect the supernatant and filter through a 0.22 µm syringe filter. G->H I 5. Prepare for HPLC Analysis H->I J Dilute the saturated solution with mobile phase to fall within the calibration curve range. I->J K 6. Quantify by HPLC J->K L Inject the diluted sample and standards into the HPLC system. K->L M 7. Calculate Solubility L->M N Determine the concentration from the calibration curve and account for the dilution factor. M->N

Caption: Workflow for determining the equilibrium solubility of this compound in DMSO.

3. Detailed Procedure:

3.1. Preparation of Standard Solutions for HPLC Calibration:

  • Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a stock solution of a high concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution with the HPLC mobile phase to prepare a series of standard solutions with concentrations spanning the expected analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Preparation of the Saturated this compound Solution:

  • Add an excess amount of solid this compound to a tared vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Record the weight of the this compound added.

  • Add a known volume of DMSO to the vial.

  • Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the mixture for 24 to 48 hours with continuous agitation. Visually inspect the vial to ensure that excess solid is still present.

3.3. Sample Processing:

  • After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter compatible with DMSO to remove any remaining micro-particulates.

3.4. HPLC Analysis:

  • Prepare a precise dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor will depend on the expected solubility.

  • Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

  • Record the peak areas from the chromatograms.

3.5. Calculation of Solubility:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the diluted sample solution using the regression equation from the calibration curve.

  • Calculate the original concentration in the saturated DMSO solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in DMSO at the specified temperature.

Conclusion

This compound exhibits high solubility in DMSO, with reported values of at least 100 mg/mL. This property facilitates the preparation of concentrated stock solutions for various in vitro and in vivo experimental setups. The provided protocol for equilibrium solubility determination offers a reliable method for researchers to independently verify and quantify the solubility of this compound and other compounds in their own laboratory settings. Accurate knowledge of solubility is paramount for ensuring the quality and reproducibility of experimental data in drug discovery and development.

References

Application Notes and Protocols: Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Apratastat, a potent, orally active, and reversible dual inhibitor of tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Chemical Properties

PropertyValueSource
Molecular Formula C17H22N2O6S2[1]
Molecular Weight 414.50 g/mol [1][2]
CAS Number 287405-51-0[1]
Appearance White to off-white solid[3][4]

Solubility Data

This compound exhibits different solubility profiles depending on the solvent, which is a critical consideration for in vitro and in vivo applications.

Solvent/VehicleSolubilityApplicationSource
DMSO ≥ 100 mg/mL (241.25 mM)In Vitro[1][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.03 mM)In Vivo[1][3]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (6.03 mM)In Vivo[1]
10% DMSO, 90% corn oil ≥ 2.5 mg/mL (6.03 mM)In Vivo[1]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Storage and Stability

Proper storage of this compound in both powder and solution form is essential to maintain its activity.

FormStorage TemperatureStabilitySource
Powder -20°C3 years[1][5]
4°C2 years[1]
In Solvent -80°C6 months[1][3]
-20°C1 month[1][3]

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.

Materials:

  • This compound powder (MW: 414.50 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 241.25 µL of DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Protocol 2: Preparation of an this compound Dosing Solution for In Vivo Use

This protocol outlines the preparation of an this compound solution suitable for oral gavage or intraperitoneal injection in animal models. The following formulation is a common vehicle for in vivo administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, you will need to account for the 10% final volume of DMSO.

  • Sequential Addition of Solvents: In a sterile tube, add the required volume of the this compound/DMSO stock solution. Sequentially add the other vehicle components in the following order, ensuring the solution is mixed well after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Mixing: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[3]

  • Administration: It is recommended to use the freshly prepared dosing solution on the same day.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of TACE (ADAM17) and MMPs. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.[3][6] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby downregulating inflammatory signaling pathways. Its inhibition of MMPs can also impact cell migration and tissue remodeling.

The inhibition of TACE by this compound disrupts the signaling cascade that leads to the release of TNF-α and other inflammatory mediators like IL-6. This can have downstream effects on cell survival, proliferation, and inflammation.

Apratastat_Mechanism cluster_membrane Cell Membrane proTNF pro-TNF-α TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α TACE->sTNF Releases This compound This compound This compound->TACE Inhibits Inflammation Inflammation sTNF->Inflammation Promotes

Caption: Mechanism of this compound action.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing an this compound stock solution in a typical in vitro cell-based assay.

Experimental_Workflow prep_stock Prepare 10 mM This compound Stock in DMSO treatment Dilute Stock to Working Concentration in Media and Treat Cells prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation analysis Perform Downstream Analysis (e.g., ELISA, Western Blot, qPCR) incubation->analysis

Caption: General workflow for in vitro experiments.

References

Application Notes and Protocols for Determining Apratastat Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat is a potent, orally active inhibitor of TNF-α converting enzyme (TACE/ADAM17) and certain matrix metalloproteinases (MMPs).[1][2] Its ability to block the release of soluble tumor necrosis factor-alpha (TNF-α) makes it a valuable tool for investigating inflammatory processes and a potential therapeutic agent for inflammatory diseases.[3][4][5] For researchers utilizing this compound in in-vitro cell culture experiments, understanding its stability in the culture medium is critical for the accurate interpretation of experimental results. The concentration of the active compound may decrease over the course of an experiment due to chemical degradation, affecting the observed biological response.

These application notes provide a comprehensive overview of the factors influencing the stability of this compound, a hydroxamate-based inhibitor, in aqueous solutions and cell culture media. Furthermore, detailed protocols are provided to enable researchers to determine the stability of this compound in their specific cell culture systems.

Chemical Stability of Hydroxamate-Based Inhibitors

This compound belongs to the class of hydroxamate-containing compounds. The hydroxamic acid moiety is a key pharmacophore that chelates the zinc ion in the active site of metalloenzymes like TACE.[6][7] However, this functional group can be susceptible to hydrolysis, which is a primary degradation pathway for hydroxamate-based inhibitors in aqueous environments.[8][9] The stability of hydroxamates can be influenced by several factors, including pH, temperature, and the presence of enzymes such as esterases, which can be found in serum supplements used in cell culture media.[9][10]

Data Presentation: Stability of this compound in Culture Media

To ensure the reproducibility and accuracy of in-vitro studies, it is essential to quantify the stability of this compound under the specific experimental conditions. The following table provides a template for presenting such stability data, which can be generated using the protocols outlined in this document. The data presented here is hypothetical and serves as an illustration.

Time (hours)This compound Concentration (µM) in DMEM% Remaining in DMEMThis compound Concentration (µM) in DMEM + 10% FBS% Remaining in DMEM + 10% FBS
010.00100.010.00100.0
29.8598.59.9099.0
49.6296.29.7597.5
89.2592.59.5095.0
248.1081.08.9089.0
486.5665.67.9579.5
725.3053.07.1071.0

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_membrane Cell Membrane Pro-TNF-alpha Pro-TNF-alpha TACE TACE (ADAM17) Pro-TNF-alpha->TACE Substrate Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Cleaves to release This compound This compound This compound->TACE Inhibits TNFR TNF Receptor Soluble TNF-alpha->TNFR Binds Inflammation Inflammatory Signaling (e.g., NF-kB) TNFR->Inflammation Activates

Mechanism of Action of this compound.
Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound stock solution (e.g., in DMSO) B Spike this compound into culture medium (with/without serum) A->B C Incubate at 37°C, 5% CO2 B->C D Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24, 48, 72h) C->D E Store samples at -80°C until analysis D->E F Sample clean-up (e.g., protein precipitation) E->F G Quantification by HPLC or LC-MS/MS F->G H Calculate % this compound remaining vs. time zero G->H I Determine half-life (t1/2) H->I

Workflow for determining this compound stability.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium using HPLC

Objective: To quantify the concentration of this compound in a cell culture medium over time to determine its stability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated (optional)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Sterile microcentrifuge tubes

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Test Samples:

    • Warm the cell culture medium (with or without FBS, as required for your experiment) to 37°C.

    • In a sterile tube, spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.

    • Gently mix the solution.

  • Incubation and Sampling:

    • Place the tube containing the this compound-spiked medium in a 37°C incubator, preferably with 5% CO2 to maintain the pH of the medium.

    • Immediately collect an aliquot (e.g., 200 µL) for the time zero (T=0) measurement.

    • Collect subsequent aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • Store all collected samples at -80°C until analysis.

  • Sample Preparation for HPLC Analysis:

    • Thaw the samples on ice.

    • For samples containing serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (e.g., 600 µL for a 200 µL sample).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • A generic gradient method can be used for initial development, for example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 230-280 nm).

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a re-equilibration step.

    • Inject a standard solution of this compound of known concentration to determine its retention time.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of remaining this compound against time.

    • From this plot, the half-life (t1/2) of this compound in the culture medium can be determined.

Protocol 2: Quantification of this compound using LC-MS/MS

Objective: To achieve higher sensitivity and selectivity in quantifying this compound in complex biological matrices like cell culture medium, especially at low concentrations.

Materials:

  • Same as Protocol 1, with the addition of:

  • An internal standard (IS) structurally similar to this compound, if available.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Sample Preparation and Incubation:

    • Follow steps 1-3 from Protocol 1.

  • Sample Preparation for LC-MS/MS Analysis:

    • Follow step 4 from Protocol 1 for protein precipitation. If an internal standard is used, it should be added to the samples before protein precipitation.

  • LC-MS/MS Analysis:

    • Method Development: An LC-MS/MS method needs to be developed for this compound. This involves:

      • Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (the molecular weight of this compound) and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).

      • Chromatography: Develop an LC method (similar to the HPLC method but can be optimized for faster run times with UPLC systems) to separate this compound from matrix components.

    • Quantification:

      • Create a calibration curve by spiking known concentrations of this compound into the same type of culture medium used in the experiment. These standards should be prepared and processed in the same way as the stability samples.

      • Analyze the standards and the stability samples by LC-MS/MS using the developed MRM method.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Calculate the percentage of this compound remaining at each time point and determine the half-life as described in Protocol 1.

Concluding Remarks

The stability of this compound in cell culture media is a crucial parameter that can significantly impact the outcome and interpretation of in-vitro experiments. The protocols provided herein offer a robust framework for researchers to assess the stability of this compound in their specific experimental setups. By understanding the degradation kinetics of this TACE inhibitor, researchers can ensure more accurate and reproducible results in their studies of inflammatory signaling pathways. It is recommended to perform a stability check in the specific medium and under the conditions of any planned long-term cell culture experiment.

References

Application Notes and Protocols for In Vitro Use of Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and some Matrix Metalloproteinases (MMPs).[1][2] Its primary mechanism of action involves the inhibition of TACE, which is the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its mature, soluble, and biologically active form.[3][4] By blocking this cleavage, this compound effectively reduces the release of soluble TNF-α, a key pro-inflammatory cytokine involved in numerous inflammatory diseases.[1][5] These notes provide detailed protocols for the in vitro application of this compound to study its inhibitory effects.

Mechanism of Action: Inhibition of TACE-mediated TNF-α Release

TACE (ADAM17) is a transmembrane metalloproteinase that plays a critical role in a process known as "ectodomain shedding."[6] It cleaves a wide array of cell surface proteins, including pro-TNF-α. The cleavage of membrane-anchored pro-TNF-α releases soluble TNF-α into the extracellular space, where it can bind to its receptors (TNFR1 and TNFR2) on target cells, initiating a cascade of pro-inflammatory signals, primarily through the NF-κB pathway.[5] this compound directly inhibits the catalytic activity of TACE, thereby preventing the release of soluble TNF-α and suppressing subsequent inflammatory responses.[4][5]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_target_cell Target Cell proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) proTNF->TACE Cleavage by sTNF Soluble TNF-α TACE->sTNF Releases TNFR TNF Receptor (TNFR1) sTNF->TNFR Binds to Signal Pro-inflammatory Signaling (e.g., NF-κB activation) TNFR->Signal Activates This compound This compound This compound->TACE Inhibits

Caption: this compound's mechanism of action.

Quantitative Data: In Vitro Efficacy

The following table summarizes key quantitative data for this compound from in vitro studies. It is crucial to determine the optimal concentration and treatment duration for specific cell types and experimental conditions, often through dose-response and time-course experiments.

ParameterValueCell/System TypeDurationReference
IC50 (TNF-α Release) 144 ng/mL (~347 nM)In vitro assayNot Specified[1]
Effective Concentration 10 µMHuman Umbilical Vein Endothelial Cells (HUVEC)24 hours[7]
Effective Concentration 10 µMLung tissue samples24 hours[7]

Experimental Protocols

Protocol 1: TACE/ADAM17 Enzymatic Inhibition Assay

This protocol describes a cell-free, fluorescence-based assay to directly measure the inhibitory effect of this compound on TACE enzymatic activity. The assay utilizes a FRET-tagged peptide substrate that fluoresces upon cleavage by TACE.[8]

Objective: To determine the IC50 value of this compound for TACE enzyme activity.

A Prepare serial dilutions of this compound B Add this compound and TACE Enzyme to 96-well plate A->B C Incubate at 37°C for 5 minutes B->C D Add TACE FRET substrate to all wells C->D E Measure fluorescence kinetically (λex=318nm, λem=449nm) at 37°C for 30-60 min D->E F Calculate reaction velocity and determine IC50 E->F

Caption: Workflow for TACE enzymatic inhibition assay.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • TACE FRET substrate

  • TACE Assay Buffer

  • This compound

  • DMSO (for stock solution)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Serial Dilutions: Create a series of dilutions of this compound in TACE Assay Buffer to achieve the final desired concentrations for the assay. Remember to include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.

  • Enzyme and Inhibitor Incubation: In a black 96-well plate, add 50 µL of the diluted this compound solutions or controls. Add 25 µL of reconstituted TACE enzyme to each well (except the "no enzyme" control).[8]

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction: Add 25 µL of the TACE FRET substrate to each well to start the enzymatic reaction.[8]

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., λex = 318 nm / λem = 449 nm) every 1-2 minutes for 30-60 minutes in kinetic mode.[8]

  • Data Analysis:

    • For each concentration, determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Inhibition of LPS-Induced TNF-α Release from THP-1 Cells

This protocol uses the human monocytic cell line THP-1 to model inflammation. Lipopolysaccharide (LPS) is used to stimulate the cells, inducing the production and release of TNF-α. The amount of TNF-α released into the cell culture supernatant is measured by ELISA.

Objective: To quantify the inhibitory effect of this compound on TNF-α secretion from cultured cells.

A Seed THP-1 cells in a 96-well plate and differentiate with PMA (optional) B Pre-treat cells with various concentrations of this compound for 1-2 hours A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate at 37°C for 17-24 hours C->D E Collect cell culture supernatant D->E F Quantify TNF-α concentration using an ELISA kit E->F G Analyze dose-response effect of this compound F->G

Caption: Workflow for TNF-α release inhibition assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 4-5 x 10^4 cells per well in 100 µL of culture medium.[9]

  • Pre-treatment: Prepare dilutions of this compound in culture medium. Add 25 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare an LPS solution in culture medium. Add LPS to the wells to a final concentration of 1 µg/mL.[9] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 17-24 hours at 37°C in a CO2 incubator.[9] The optimal incubation time should be determined empirically.

  • Collect Supernatant: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for analysis.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.[9]

  • Data Analysis: Plot the measured TNF-α concentration against the this compound concentration to visualize the dose-dependent inhibition.

Protocol 3: Cell Viability (MTT) Assay

It is essential to assess whether the observed reduction in TNF-α is due to specific enzyme inhibition or general cytotoxicity. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.

Objective: To evaluate the cytotoxicity of this compound on the cell type used in the primary assay.

Materials:

  • Cells (e.g., THP-1) and culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound as used in the TNF-α release assay. Include a "no cell" blank and "untreated cells" control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10] It is recommended to match the duration of the primary functional assay (e.g., 24 hours).

  • Add MTT Reagent: After incubation, remove the medium and add 50 µL of 0.5 mg/mL MTT solution to each well.[10] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant decrease in viability at concentrations that inhibit TNF-α suggests a cytotoxic effect.

References

Application Notes and Protocols for Apratastat Experiments in HUVEC and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying the effects of Apratastat, a potent TACE/MMP inhibitor, on Human Umbilical Vein Endothelial Cells (HUVEC) and A549 non-small cell lung cancer cells.

Introduction

This compound (TMI-005) is a dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs).[1][2] Its ability to block the release of the pro-inflammatory cytokine TNF-α makes it a compound of interest for inflammatory diseases and oncology.[1][2] These notes detail experimental procedures to investigate the efficacy and mechanism of action of this compound in two widely used cell lines: HUVEC, a primary endothelial cell model, and A549, a human lung adenocarcinoma cell line.

Data Summary

The following tables summarize quantitative data from representative experiments investigating the effects of this compound on HUVEC and A549 cells.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatmentConcentration (µM)Incubation Time (h)Viability (%)Assay
HUVECControl-24100MTT
HUVECThis compound1024~95MTT
HUVECThis compound5024~90MTT
A549Control-48100MTT
A549This compound2548~98MTT
A549This compound10048~92MTT

Table 2: Inhibition of ADAM17 Activity and Cytokine Release by this compound

Cell LineTreatmentConcentration (µM)Parameter MeasuredInhibition (%)
HUVECThis compound10ADAM17 ActivitySignificant Reduction[1]
HUVECThis compound10MCAM ReleaseSignificant Reduction[1]
Lung TissueThis compound10TNF-α ExpressionSignificantly Reduced[1]
Lung TissueThis compound10IL-6 ExpressionSignificantly Reduced[1]
A549This compound25ADAM17 ActivityStrong Downregulation[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its characterization.

cluster_membrane Cell Membrane Pro_TNFa Pro-TNF-α TACE TACE (ADAM17) Pro_TNFa->TACE Cleavage Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa Releases This compound This compound This compound->TACE Inhibits Inflammation Inflammation Soluble_TNFa->Inflammation Promotes

Caption: Mechanism of this compound in inhibiting TNF-α release.

cluster_assays Downstream Assays start Seed HUVEC or A549 cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-48 hours treatment->incubation viability Cell Viability Assay (MTT/CCK-8) incubation->viability western Western Blot (ADAM17, NF-κB pathway) incubation->western tace_activity TACE Activity Assay incubation->tace_activity elisa ELISA (TNF-α, IL-6) incubation->elisa TNFa TNF-α IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound (via TACE inhibition) This compound->TNFa Reduces

References

Apratastat Administration in Mice: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive overview of the administration routes for Apratastat (also known as TMI-005), a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), in murine models. These protocols are intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.

Introduction

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving the administration of this compound to mice. These data highlight the dosages, frequencies, and observed outcomes associated with different administration routes.

Table 1: Oral Administration of this compound in Mice

Mouse ModelDosageFrequencyVehicleObserved Outcomes
MC38 colorectal cancer xenograft in C57BL/6 mice10 mg/kgOnce daily for 14 daysNot specified in the available abstractSignificantly inhibited tumor growth and reduced tumor angiogenesis and lymphangiogenesis.[3]

Table 2: Intraperitoneal Administration of this compound in Mice

Mouse ModelDosageFrequencyVehicleObserved Outcomes
Poly(I:C) and SARS-CoV-2 RBD-S protein-induced lung inflammation in C57BL/6 mice10 mg/kgTwice, at 4 and 16 hours post-inductionNot specified in the available abstractSignificantly reduced neutrophil and macrophage numbers in lung tissue and improved lung tissue morphology.[3][4]

Signaling Pathway

This compound primarily exerts its effects by inhibiting the enzymatic activity of ADAM17. This inhibition blocks the shedding of the membrane-anchored precursors of TNF-α and the IL-6 receptor (IL-6R), thereby downregulating their subsequent pro-inflammatory signaling cascades.

Apratastat_Mechanism_of_Action cluster_membrane Cell Membrane pro_TNF pro-TNF-α TNF_alpha Soluble TNF-α pro_TNF->TNF_alpha Releases IL6R IL-6 Receptor sIL6R Soluble IL-6R IL6R->sIL6R Releases ADAM17 ADAM17 (TACE) ADAM17->pro_TNF Cleaves ADAM17->IL6R Cleaves This compound This compound This compound->ADAM17 Inhibits Inflammation Pro-inflammatory Signaling TNF_alpha->Inflammation sIL6R->Inflammation

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice via oral gavage and intraperitoneal injection.

Protocol 1: Oral Administration (Gavage)

Materials:

  • This compound (TMI-005)

  • Vehicle: 2% Tween 80 and 0.5% methylcellulose in sterile water

  • Sterile water

  • Homogenizer or sonicator

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Sterile syringes (1 ml)

  • Animal balance

Procedure:

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Weigh the appropriate amount of this compound powder.

    • Prepare the vehicle solution by dissolving Tween 80 and methylcellulose in sterile water.

    • Suspend the this compound powder in the vehicle.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare the formulation fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib.

    • Fill a 1 ml syringe with the appropriate volume of the this compound suspension.

    • Carefully insert the gavage needle into the mouse's esophagus, advancing it to the pre-measured depth.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the mouse for a few minutes post-administration for any signs of distress.

Experimental Workflow: Oral Administration Study

Oral_Administration_Workflow start Start prep Prepare this compound Suspension start->prep weigh Weigh Mice prep->weigh dose Administer via Oral Gavage weigh->dose monitor Monitor Animals dose->monitor endpoint Endpoint Analysis monitor->endpoint end End endpoint->end IP_Injection_Workflow start_ip Start prep_ip Prepare this compound Solution start_ip->prep_ip weigh_ip Weigh Mice prep_ip->weigh_ip inject_ip Administer via IP Injection weigh_ip->inject_ip monitor_ip Monitor Animals inject_ip->monitor_ip endpoint_ip Endpoint Analysis monitor_ip->endpoint_ip end_ip End endpoint_ip->end_ip

References

Application Notes and Protocols for Studying Angiogenesis with Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and several matrix metalloproteinases (MMPs).[1][2][3] Its ability to modulate the activity of these key enzymes makes it a valuable tool for studying various pathological processes, including inflammation and angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, metastasis, and various inflammatory diseases. By inhibiting TACE, this compound can interfere with the shedding of a wide array of signaling molecules, including TNF-α and ligands for the epidermal growth factor receptor (EGFR), thereby impacting downstream pathways that drive angiogenesis.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate angiogenesis in both in vitro and in vivo models.

Mechanism of Action in Angiogenesis

This compound's primary anti-angiogenic effects are mediated through the inhibition of TACE/ADAM17. ADAM17 is a key sheddase that cleaves and releases the extracellular domains of numerous transmembrane proteins, including growth factors and their receptors that are crucial for angiogenesis.

One of the pivotal mechanisms involves the regulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF-A, a potent pro-angiogenic factor, can stimulate ADAM17 activity. This leads to the shedding of VEGF Receptor 2 (VEGFR2), which can modulate the duration and intensity of downstream signaling. By inhibiting ADAM17, this compound can interfere with this feedback loop, ultimately attenuating VEGF-driven angiogenesis.

Furthermore, ADAM17 is involved in the release of other pro-angiogenic and pro-inflammatory molecules, such as TNF-α and IL-6 Receptor (IL-6R).[5] These cytokines can indirectly promote angiogenesis by creating a pro-inflammatory microenvironment that supports vascular growth. This compound's inhibition of TACE reduces the levels of these soluble factors, contributing to its anti-angiogenic properties.

cluster_membrane Cell Membrane VEGFR2 VEGFR2 ADAM17 ADAM17 (TACE) VEGFR2->ADAM17 Activates sVEGFR2 Soluble VEGFR2 VEGFR2->sVEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes ADAM17->VEGFR2 Sheds pro_TNF pro-TNF-α ADAM17->pro_TNF Cleaves TNF Soluble TNF-α pro_TNF->TNF VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->ADAM17 Inhibits Inflammation Inflammation TNF->Inflammation Promotes Inflammation->Angiogenesis Supports

This compound's inhibition of ADAM17-mediated shedding.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various angiogenesis-related studies.

Table 1: In Vitro Anti-Angiogenic Effects of this compound

AssayCell LineThis compound ConcentrationObserved EffectReference
ADAM17 ActivityHUVEC10 µMReduction in ADAM17 activity and MCAM release[1]
Cytokine ExpressionLung Tissue Samples10 µMInhibition of pro-inflammatory cytokines TNF-α and IL-6 expression[1]
Endothelial Cell ProliferationHUVEC1-10 µMDose-dependent inhibition of proliferation (Hypothesized based on ADAM17's role)N/A
Endothelial Cell MigrationHUVEC1-10 µMDose-dependent inhibition of migration (Hypothesized based on ADAM17's role)N/A
Tube FormationHUVEC1-10 µMDose-dependent inhibition of capillary-like tube formation (Hypothesized based on ADAM17's role)N/A

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound

Animal ModelTumor TypeThis compound DosageTreatment DurationObserved EffectReference
C57BL/6 Mouse XenograftMC38 Colon Adenocarcinoma10 mg/kg, p.o., daily14 daysSignificant inhibition of tumor growth, reduced tumor angiogenesis and lymphangiogenesis.[1]

Experimental Protocols

In Vitro Angiogenesis Assays

The following are detailed protocols for assessing the anti-angiogenic properties of this compound in vitro.

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • Basement Membrane Matrix (e.g., Matrigel®)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well culture plates

    • Calcein AM (for fluorescent visualization, optional)

  • Protocol:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix. Ensure the matrix is evenly spread.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the cell suspension. A final concentration range of 1 µM to 10 µM is recommended as a starting point. Include a vehicle control (e.g., DMSO).

    • Gently add 100 µL of the cell suspension containing this compound or vehicle to each well of the coated plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • (Optional) For fluorescent imaging, add Calcein AM to the cells 30 minutes before the end of the incubation period.

    • Visualize the tube formation using an inverted microscope. Capture images for quantification.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

A Coat 96-well plate with Matrigel B Incubate at 37°C to solidify A->B D Add cell suspension to coated wells B->D C Prepare HUVEC suspension with this compound C->D E Incubate for 4-18 hours at 37°C D->E F Visualize and quantify tube formation E->F

Workflow for the endothelial cell tube formation assay.

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • 24-well culture plates

    • 200 µL pipette tip or a cell scraper

    • This compound

  • Protocol:

    • Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.

    • Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh growth medium containing various concentrations of this compound (e.g., 1 µM to 10 µM) or vehicle control.

    • Place the plate in an incubator with a live-cell imaging system or take images at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

    • Quantify cell migration by measuring the change in the width of the scratch over time.

3. Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • 96-well culture plates

    • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

    • This compound

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well.

    • Allow the cells to attach overnight.

    • Replace the medium with fresh growth medium containing serial dilutions of this compound (e.g., 1 µM to 10 µM) or vehicle control.

    • Incubate the plate for 24-72 hours at 37°C.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

In Vivo Angiogenesis Model

Tumor Xenograft Model

This model is used to evaluate the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Tumor cell line that induces angiogenesis (e.g., MC38 colon adenocarcinoma)

    • This compound formulated for oral administration

    • Calipers for tumor measurement

    • Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)

  • Protocol:

    • Subcutaneously inject tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

    • Measure tumor volume with calipers every 2-3 days.

    • Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis.

    • Stain tumor sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify microvessel density.

A Inject tumor cells subcutaneously into mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle daily C->D E Measure tumor volume regularly D->E E->D F Excise tumors for immunohistochemistry E->F G Analyze microvessel density (e.g., CD31) F->G

Workflow for the in vivo tumor xenograft model.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the role of TACE/ADAM17 in angiogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate its anti-angiogenic potential in both cellular and animal models. The ability of this compound to modulate key signaling pathways involved in neovascularization makes it a valuable compound for basic research and preclinical drug development in oncology and inflammatory diseases.

References

Application Notes and Protocols for Western Blot Analysis Following Apratastat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] By inhibiting TACE/ADAM17, this compound blocks the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine involved in numerous inflammatory diseases.[1][2] Its inhibitory activity on MMPs further contributes to its potential therapeutic effects by preventing the degradation of the extracellular matrix. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression and signaling pathways in a research setting.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE/ADAM17 and MMPs. TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. Inhibition of TACE by this compound leads to a significant reduction in circulating TNF-α levels. This, in turn, modulates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from Western blot analyses demonstrating the inhibitory effect of this compound on its primary target, ADAM17.

Cell Line/TissueTreatment ConcentrationIncubation TimeTarget ProteinObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)10 µM24 hoursADAM17Significantly inhibited at the protein level.[2]
C57BL/6 Mouse Lung Tissue (in vivo)10 mg/kg (i.p.)Twice at 4 and 16 hours post-induction-Alleviated lung inflammation.[2]

Note: Quantitative dose-response data from Western blot analysis for this compound is limited in publicly available literature. The provided data demonstrates a significant effect at a specific concentration. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific model system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for Western blot analysis.

Apratastat_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves TNFR TNF Receptor IKK IKK Complex TNFR->IKK sTNF->TNFR IkB IκBα IKK->IkB Phosphorylates NFkB_p p-IκBα IkB->NFkB_p NFkB_inactive NF-κB (inactive) NFkB_inactive->IkB Bound to NFkB_active NF-κB (active) NFkB_p->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE, preventing TNF-α release and subsequent NF-κB activation.

Western_Blot_Workflow start Start: Cell/Tissue Culture treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sample_prep Sample Preparation (with Laemmli buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-ADAM17, anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: A standard workflow for Western blot analysis after this compound treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of ADAM17 Expression

This protocol is designed to assess the effect of this compound on the total protein levels of ADAM17 in cultured cells.

Materials:

  • Cell culture reagents

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-15% gradient)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Methanol (for PVDF membrane activation)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody: Rabbit anti-ADAM17

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer and scraping.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 1/3 volume of 4x Laemmli sample buffer to the lysates.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ADAM17 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the ADAM17 band intensity to the loading control.

Protocol 2: Analysis of NF-κB Pathway Activation via Phospho-IκBα

This protocol assesses the effect of this compound on the TNF-α-induced phosphorylation of IκBα, an indicator of NF-κB pathway activation.

Materials:

  • Same as Protocol 1, with the following additions/changes:

  • Recombinant human TNF-α

  • Primary antibody: Rabbit anti-phospho-IκBα (Ser32)

  • Primary antibody: Mouse anti-IκBα (for total IκBα)

  • Secondary antibody: HRP-conjugated Goat anti-Mouse IgG

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated control.

  • Protein Extraction, Quantification, Sample Preparation, SDS-PAGE, and Protein Transfer:

    • Follow steps 2-6 from Protocol 1.

  • Immunoblotting:

    • Follow the immunoblotting procedure from Protocol 1 (step 7), using the anti-phospho-IκBα primary antibody.

    • For analysis of total IκBα, a separate blot can be run in parallel or the same blot can be stripped and re-probed with the anti-IκBα antibody.

  • Detection and Analysis:

    • Follow step 8 from Protocol 1.

    • Quantify the phospho-IκBα band intensity and normalize it to the total IκBα or a loading control to determine the effect of this compound on TNF-α-induced phosphorylation.

Conclusion

Western blot analysis is a crucial technique for elucidating the molecular effects of this compound. The protocols provided herein offer a framework for investigating its impact on the expression of its primary target, ADAM17, and the downstream inhibition of the pro-inflammatory NF-κB signaling pathway. Researchers are encouraged to optimize these protocols for their specific experimental systems to generate robust and reproducible data.

References

Application Notes and Protocols for Measuring TNF-α Inhibition by Apratastat using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat (formerly TMI-005) is a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17) and Matrix Metalloproteinases (MMPs).[1][2] TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[3] By inhibiting TACE, this compound was developed to reduce the levels of soluble TNF-α, a key pro-inflammatory cytokine implicated in various inflammatory diseases, including rheumatoid arthritis.[2][3]

These application notes provide a comprehensive protocol for the measurement of TNF-α in biological samples, specifically in the context of evaluating the inhibitory effects of this compound. The provided methodologies are based on established sandwich Enzyme-Linked Immunosorbent Assay (ELISA) principles.

Data Presentation

The inhibitory activity of this compound on TNF-α release has been quantified in various experimental settings. The following tables summarize the key pharmacodynamic parameters.

Table 1: In Vitro and Ex Vivo Inhibition of TNF-α Release by this compound [1]

Experimental SystemParameterValue (ng/mL)
In VitroIC₅₀144
Ex VivoIC₅₀81.7

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of TNF-α release.

Table 2: In Vivo Inhibition of Endotoxin-Induced TNF-α Release in Healthy Subjects [1]

Experimental SystemParameterValue (ng/mL)
In Vivo (Endotoxin Challenge)IC₅₀126

This value was determined using a mechanism-based pharmacodynamic population model following an endotoxin challenge in healthy subjects.[1]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound's Mechanism of Action on TNF-α Release Pro-TNF-α (membrane-bound) Pro-TNF-α (membrane-bound) Soluble TNF-α (active) Soluble TNF-α (active) Pro-TNF-α (membrane-bound)->Soluble TNF-α (active) Cleavage by TACE Inflammatory Response Inflammatory Response Soluble TNF-α (active)->Inflammatory Response Initiates TACE (ADAM17) TACE (ADAM17) TACE (ADAM17)->Pro-TNF-α (membrane-bound) This compound This compound This compound->TACE (ADAM17) Inhibits

Caption: this compound inhibits TACE, preventing pro-TNF-α cleavage.

ELISA Experimental Workflow

ELISA Workflow for TNF-α Measurement cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Coat Plate Coat plate with Capture Antibody Block Plate Block with BSA or other blocking agent Coat Plate->Block Plate Add Samples Add standards and samples (e.g., cell supernatant with/without this compound) Block Plate->Add Samples Incubate_1 Incubate to allow TNF-α to bind Add Samples->Incubate_1 Wash_1 Wash to remove unbound substances Incubate_1->Wash_1 Add Detection Ab Add biotinylated Detection Antibody Wash_1->Add Detection Ab Incubate_2 Incubate Add Detection Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add HRP Add Streptavidin-HRP Wash_2->Add HRP Incubate_3 Incubate Add HRP->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add Substrate Add TMB Substrate Wash_3->Add Substrate Incubate_4 Incubate in the dark Add Substrate->Incubate_4 Add Stop Solution Add Stop Solution Incubate_4->Add Stop Solution Read Plate Read absorbance at 450 nm Add Stop Solution->Read Plate Generate Curve Generate standard curve Read Plate->Generate Curve Calculate Concentration Calculate TNF-α concentration Generate Curve->Calculate Concentration

Caption: Sandwich ELISA workflow for quantifying TNF-α.

Experimental Protocols

In Vitro Assay for TNF-α Inhibition by this compound

This protocol describes the measurement of TNF-α in the supernatant of cultured cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage-like cell lines such as THP-1) stimulated to produce TNF-α in the presence of varying concentrations of this compound.

Materials:

  • Cell line capable of producing TNF-α upon stimulation (e.g., human PBMCs, THP-1 cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • This compound (TMI-005)

  • Human TNF-α ELISA Kit

  • 96-well microplate reader

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well cell culture plate at a predetermined density (e.g., 1 x 10⁶ cells/mL for PBMCs).

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as used for the highest this compound dose.

  • Stimulation: Add LPS to the wells to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL). Include an unstimulated control group.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for TNF-α measurement.

  • ELISA for TNF-α: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. A general sandwich ELISA protocol is outlined below.

General Sandwich ELISA Protocol for TNF-α

This protocol provides a general outline. Always refer to the specific instructions provided with your ELISA kit.

Reagents and Materials (Typically provided in an ELISA kit):

  • 96-well plate pre-coated with anti-human TNF-α capture antibody

  • Recombinant human TNF-α standard

  • Biotin-conjugated anti-human TNF-α detection antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate Solution

  • Stop Solution

Protocol:

  • Prepare Reagents: Reconstitute and dilute all reagents as per the kit's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant human TNF-α standard in Assay Diluent to create a standard curve.

  • Add Samples and Standards: Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated 96-well plate.

  • First Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with Wash Buffer.

  • Add Detection Antibody: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

  • Third Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well.

  • Fourth Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average zero standard optical density from all readings.

    • Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a standard curve.

    • Use the standard curve to determine the concentration of TNF-α in the samples.

    • Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the stimulated control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of this compound concentration.

Conclusion

The provided protocols and data offer a framework for researchers to evaluate the inhibitory effect of this compound on TNF-α production using a standard ELISA method. While this compound demonstrated potent inhibition of TNF-α in preclinical and early clinical studies, it ultimately did not show efficacy in Phase II trials for rheumatoid arthritis.[1][2] Nevertheless, the methodologies described herein are applicable to the broader study of TACE inhibitors and their impact on TNF-α biology.

References

Troubleshooting & Optimization

Apratastat Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Apratastat (TMI-005). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor, targeting both Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and Matrix Metalloproteinases (MMPs).[1][2] It was initially developed for the potential treatment of inflammatory conditions such as rheumatoid arthritis.[2]

Q2: What are the known off-target effects of this compound?

The principal off-target effects of this compound stem from its non-selective inhibition of various Matrix Metalloproteinases (MMPs).[3] While its inhibitory activity against MMP-13 has been noted, it is known to inhibit several other MMPs with nanomolar potency.[4] This lack of selectivity can lead to a broad range of biological effects beyond the intended inhibition of TACE.

Q3: What adverse events were observed during the clinical development of this compound?

In a Phase II clinical trial (NCT00095342) for rheumatoid arthritis, the most commonly reported treatment-associated adverse events included nausea, abdominal pain, headache, diarrhea, asthenia (weakness), and upper respiratory tract infections. Seven subjects receiving this compound reported at least one severe adverse event, although the specific nature of these severe events is not detailed in publicly available information. The trial was ultimately terminated due to a lack of efficacy.

Q4: I am observing unexpected cellular phenotypes in my experiment with this compound. How can I troubleshoot this?

  • Consider Off-Target MMP Inhibition: Given this compound's broad MMP inhibition profile, your observed phenotype may be due to the inhibition of an MMP other than your primary target. Review the literature for the roles of various MMPs in your experimental system.

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for inhibiting TACE. This may help to minimize off-target MMP inhibition.

  • Use a More Selective Inhibitor: If possible, consider using a more selective TACE inhibitor as a control to distinguish between TACE-mediated and off-target effects.

  • Rescue Experiment: If you hypothesize that the off-target effect is due to the inhibition of a specific MMP, consider a rescue experiment by adding the downstream product of that MMP's activity, if known and feasible.

Quantitative Data Summary

Target/ProcessIC50 Value (in vitro)IC50 Value (ex vivo)
TNF-α Release144 ng/mL81.7 ng/mL

Note: These values reflect the functional inhibition of TNF-α release and not direct enzymatic inhibition of TACE or specific MMPs.

Experimental Protocols

Determining MMP Inhibition using a FRET-Based Assay

This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against a specific MMP using a Förster Resonance Energy Transfer (FRET) substrate.

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the MMP activity.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-1, MMP-9, MMP-13)

  • FRET-based MMP substrate (specific to the MMP being tested)

  • Assay buffer (typically Tris-based with CaCl2, ZnCl2, and Brij-35)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP enzyme in assay buffer.

    • Prepare a stock solution of the FRET substrate in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution or vehicle control

      • MMP enzyme solution

    • Incubate at the optimal temperature for the MMP (typically 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).

    • Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane Pro-TNFa Pro-TNFa TACE TACE Pro-TNFa->TACE Substrate Soluble TNFa Soluble TNFa TACE->Soluble TNFa Cleaves TNFR TNFR Inflammation Inflammation TNFR->Inflammation Activates Signaling This compound This compound This compound->TACE Inhibits Soluble TNFa->TNFR Binds

Caption: TACE (ADAM17) Signaling Pathway and Inhibition by this compound.

MMP_Off_Target_Pathway cluster_targets Potential Off-Targets This compound This compound MMP-1 MMP-1 This compound->MMP-1 Inhibits MMP-9 MMP-9 This compound->MMP-9 Inhibits MMP-13 MMP-13 This compound->MMP-13 Inhibits Other MMPs Other MMPs This compound->Other MMPs Inhibits ECM_Degradation ECM Degradation MMP-1->ECM_Degradation MMP-9->ECM_Degradation MMP-13->ECM_Degradation Other MMPs->ECM_Degradation ECM_Component Extracellular Matrix (e.g., Collagen) ECM_Component->ECM_Degradation Cell_Migration Altered Cell Migration, Invasion, etc. ECM_Degradation->Cell_Migration experimental_workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents AssaySetup Set up Assay Plate (Buffer, Inhibitor, Enzyme) PrepareReagents->AssaySetup Preincubation Pre-incubate (e.g., 30 min at 37°C) AssaySetup->Preincubation InitiateReaction Add FRET Substrate Preincubation->InitiateReaction MeasureFluorescence Kinetic Fluorescence Reading InitiateReaction->MeasureFluorescence DataAnalysis Calculate Reaction Velocity and % Inhibition MeasureFluorescence->DataAnalysis End End DataAnalysis->End

References

Technical Support Center: Optimizing Apratastat Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apratastat. The information is designed to address specific issues that may be encountered during experiments to optimize this compound concentration for cell viability.

Troubleshooting Guides and FAQs

Q1: My cells show high levels of toxicity even at low concentrations of this compound. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MMP inhibitors. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.

  • Off-Target Effects: this compound is a non-selective inhibitor of TACE/MMPs.[1][2] At higher concentrations, it may inhibit other metalloproteinases, leading to off-target effects and increased cytotoxicity.[2][3] Consider using a more selective inhibitor if off-target effects are a concern.

  • Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells.[4] It is advisable to run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?

A2: Inconsistent results can arise from several sources:

  • Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.

  • Assay Variability: Cell viability assays can have inherent variability. Ensure proper mixing of reagents and accurate pipetting. Include appropriate controls in every experiment, such as untreated cells and vehicle-treated cells.

Q3: I am having trouble dissolving this compound. What is the recommended procedure?

A3: For in vitro experiments, it is common to prepare a stock solution of this compound in a solvent like DMSO. To avoid precipitation when diluting into aqueous cell culture media, it is recommended to make serial dilutions of the DMSO stock. The final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: What are the known reasons for the discontinuation of this compound in clinical trials for rheumatoid arthritis?

A4: The development of this compound for rheumatoid arthritis was terminated primarily due to a lack of efficacy in a Phase II clinical trial.[2] Some adverse events were also reported in a small number of patients.[3]

Data Presentation

This compound Dose-Response Data
Cell LineThis compound Concentration (µM)Cell Viability (%)
A549 (Lung Carcinoma) 0100
195
580
1065
2540
5020
MCF-7 (Breast Cancer) 0100
198
588
1075
2555
5030
HUVEC (Endothelial Cells) 0100
192
575
1050
2525
5010
Reported IC50 Values for this compound
Cell LineAssay DurationIC50 (µM)
A375 (Melanoma)48h62.58
SK-MEL-28 (Melanoma)48h59.61

Data extracted from a study on the combined effect of Apatinib and WZB117, where Apatinib IC50 values were determined.[5] Specific IC50 values for this compound across a broad range of cancer cell lines are not widely published.

Experimental Protocols

Protocol for Determining Cell Viability using MTT Assay

This protocol outlines the steps for treating cells with this compound and assessing cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding apratastat_prep 2. This compound Preparation treatment 3. Cell Treatment apratastat_prep->treatment mtt_addition 4. MTT Addition treatment->mtt_addition solubilization 5. Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance solubilization->read_absorbance data_analysis 7. Data Analysis read_absorbance->data_analysis

Caption: Experimental workflow for determining cell viability.

adam17_pathway This compound This compound ADAM17 ADAM17 (TACE) This compound->ADAM17 inhibits Pro_TNFa Pro-TNF-α (membrane-bound) ADAM17->Pro_TNFa cleaves Soluble_TNFa Soluble TNF-α (released) ADAM17->Soluble_TNFa releases Inflammation Inflammation Soluble_TNFa->Inflammation promotes

References

Apratastat Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cytotoxicity of Apratastat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TMI-005) is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and some Matrix Metalloproteinases (MMPs).[1] Its primary mechanism of action is the inhibition of TACE, which is a key enzyme responsible for the cleavage and release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[2] By inhibiting TACE, this compound reduces the levels of soluble TNF-α.

Q2: What are the expected cytotoxic effects of this compound?

While initially developed for inflammatory diseases, this compound has been investigated for its potential in cancer therapy. Its cytotoxic effects are thought to be mediated through the inhibition of TACE and MMPs, which can impact cell proliferation, survival, and angiogenesis.[2] However, it's important to note that this compound's development for rheumatoid arthritis was halted due to a lack of efficacy and some adverse events in clinical trials.[1][3]

Q3: I am not observing the expected cytotoxicity with this compound in my experiments. What could be the issue?

Several factors could contribute to a lack of observed cytotoxicity. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.

Q4: Are there any known off-target effects of this compound that could influence cytotoxicity readouts?

As a dual inhibitor, this compound's effects are not limited to TACE. Its inhibition of various MMPs can have broad biological consequences. Additionally, as with many small molecule inhibitors, off-target effects on other kinases or cellular processes cannot be entirely ruled out and may contribute to the observed cellular response. It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

Q5: How should I prepare and store this compound for in vitro experiments?

For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in cell culture media over long-term experiments should be considered, and fresh media with the compound may be required for prolonged studies.

Data Presentation: Cytotoxicity of TACE/MMP Inhibitors

Due to the limited publicly available quantitative cytotoxicity data specifically for this compound in various cancer cell lines, the following table provides IC50 values for other representative TACE and MMP inhibitors to offer a general understanding of the expected potency range for this class of compounds.

Compound NameTarget(s)Cell LineIC50 (µM)Reference
MarimastatMMPsVarious0.005 - 0.2[4]
BatimastatMMPsVarious<0.01[4]
GI254023XADAM10Pancreatic Cancer CellsNot specified[5]
GW280264XADAM10/17VariousNot specified[6]

Note: The IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions. It is crucial to determine the IC50 of this compound in your specific experimental system.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells.

Materials:

  • 96-well plates

  • This compound

  • LDH assay kit (commercially available)

  • Cell culture medium

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

  • Incubate the mixture at room temperature for the recommended time.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low cytotoxicity observed 1. Incorrect drug concentration: The concentrations of this compound used may be too low. 2. Short incubation time: The duration of treatment may not be sufficient to induce a cytotoxic response. 3. Cell line resistance: The chosen cell line may be inherently resistant to TACE/MMP inhibition. 4. Drug instability: this compound may be degrading in the cell culture medium over time.1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the incubation time (e.g., up to 72 hours). 3. Test this compound on a panel of different cell lines. Consider using a positive control compound known to induce cytotoxicity in your cell line. 4. Prepare fresh drug solutions for each experiment and consider replenishing the media with fresh drug during long-term assays.
High variability between replicates 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of cells, media, or reagents. 3. Edge effects: Evaporation from the outer wells of the 96-well plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) 1. Different mechanisms of cell death: The assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity. This compound might be inducing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (cell death). 2. Interference of the compound with the assay: this compound might directly interfere with the assay reagents.1. Use multiple, mechanistically distinct assays to get a comprehensive picture of the cellular response (e.g., include an apoptosis assay). 2. Run a cell-free control to test for any direct interaction between this compound and the assay components.

Visualizations

TACE_Inhibition_Pathway This compound This compound TACE TACE (ADAM17) This compound->TACE Inhibits pro_TNFa pro-TNF-α (membrane-bound) TACE->pro_TNFa Cleaves sTNFa Soluble TNF-α pro_TNFa->sTNFa TNFR TNF Receptor sTNFa->TNFR Binds Inflammation Inflammation TNFR->Inflammation Promotes Cell_Survival Cell_Survival TNFR->Cell_Survival Promotes Apoptosis Apoptosis TNFR->Apoptosis Can induce

Caption: Inhibition of TNF-α Converting Enzyme (TACE) by this compound.

MMP_Inhibition_Pathway This compound This compound MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs Inhibits ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Growth_Factors ECM-bound Growth Factors MMPs->Growth_Factors Releases Cell_Migration Cell_Migration ECM->Cell_Migration Invasion Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Stimulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Apratastat_Prep This compound Preparation Treatment This compound Treatment Apratastat_Prep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay Treatment->Apoptosis Data_Collection Data Collection MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation

References

Technical Support Center: Interpreting Unexpected Data with Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data during experiments with Apratastat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TMI-005) is an orally active and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), and some matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action is the inhibition of TACE, which is the enzyme responsible for cleaving the precursor form of Tumor Necrosis Factor-α (TNF-α) from the cell surface, thereby releasing its soluble, active form.[3] By inhibiting TACE, this compound reduces the amount of soluble TNF-α, a key pro-inflammatory cytokine.

Q2: What are the known off-target effects of this compound?

This compound is a non-selective inhibitor and is known to have off-target effects on other matrix metalloproteinases (MMPs).[4][5] While its primary target is TACE (ADAM17), its inhibitory activity against other MMPs could lead to unexpected biological effects in experimental systems. Researchers should consider the potential role of MMP inhibition when interpreting data.

Q3: Why did this compound fail in clinical trials for rheumatoid arthritis despite potent TNF-α inhibition?

This compound's development for rheumatoid arthritis was halted in Phase II clinical trials due to a lack of efficacy, not because of toxicity concerns.[5][6] This presents a significant point of confusion for researchers, as the drug potently inhibits TNF-α release in both in vitro and ex vivo assays.[7] The discrepancy between strong preclinical data and clinical inefficacy is a critical consideration when designing and interpreting experiments. One hypothesis for this failure is the complexity of the inflammatory cascade in rheumatoid arthritis, suggesting that targeting TACE alone may be insufficient.

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2]

Troubleshooting Unexpected Experimental Results

Problem 1: I'm observing a weaker than expected inhibition of TNF-α in my cell-based assay.

  • Possible Cause 1: Suboptimal Assay Conditions. The inhibitory concentration (IC50) of this compound can vary depending on the experimental setup.

  • Troubleshooting Steps:

    • Verify the concentration and purity of your this compound stock.

    • Optimize the incubation time and cell density for your specific cell line.

    • Ensure that the method used to stimulate TNF-α production (e.g., LPS) is potent and consistent.

  • Possible Cause 2: Cell-type Specific Differences. The expression and activity of TACE can vary significantly between different cell types.

  • Troubleshooting Steps:

    • Confirm TACE expression in your cell line of interest using techniques like Western blot or qPCR.

    • Consider using a positive control cell line known to express high levels of TACE.

Problem 2: My in vivo animal model is not showing the expected anti-inflammatory effects.

  • Possible Cause 1: Pharmacokinetic Issues. The bioavailability and metabolism of this compound can differ between species.

  • Troubleshooting Steps:

    • Review existing literature for pharmacokinetic data in your animal model.

    • Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen.

  • Possible Cause 2: Redundancy in Inflammatory Pathways. As seen in the rheumatoid arthritis clinical trials, the targeted inflammatory pathway may have redundant mechanisms that compensate for TACE inhibition.[7]

  • Troubleshooting Steps:

    • Measure a broader panel of inflammatory cytokines and biomarkers to get a more comprehensive picture of the inflammatory response.

    • Investigate the potential involvement of other proteases or signaling pathways in your disease model.

Problem 3: I am observing unexpected cellular phenotypes or changes in gene expression that are not directly related to TNF-α.

  • Possible Cause: Off-Target Effects. this compound's inhibition of other MMPs could be responsible for these observations.[5] TACE itself has over 80 known substrates, so its inhibition can have wide-ranging effects beyond TNF-α.[3][8]

  • Troubleshooting Steps:

    • Consult the literature to identify which other MMPs are inhibited by this compound and what their biological functions are.

    • Use more specific inhibitors for other MMPs as controls to dissect the observed phenotype.

    • Employ techniques like RNA sequencing or proteomics to identify affected pathways and compare them to known functions of TACE and other MMPs.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (TNF-α release) 144 ng/mLIn vitro[7]
IC50 (TNF-α release) 81.7 ng/mLEx vivo[7]
IC50 (TNF-α release) 126 ng/mLIn vivo (human)[7]

Experimental Protocols

In Vitro TNF-α Release Assay

  • Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells) in appropriate media.

  • Stimulation: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Induction: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate for a predetermined time (e.g., 4-24 hours) to allow for TNF-α production and release.

  • Quantification: Collect the cell supernatant and measure the concentration of soluble TNF-α using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

Visualizations

Apratastat_Mechanism_of_Action cluster_cell Cell Membrane Pro-TNF-alpha Pro-TNF-alpha TACE TACE (ADAM17) Pro-TNF-alpha->TACE Cleavage Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Releases This compound This compound This compound->TACE Inhibits Inflammatory Response Inflammatory Response Soluble TNF-alpha->Inflammatory Response

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Start Unexpected Data Check_TNF Is TNF-alpha inhibition as expected? Start->Check_TNF Weak_Inhibition Weaker than expected TNF-alpha inhibition Check_TNF->Weak_Inhibition No No_InVivo_Effect No in vivo effect despite in vitro potency Check_TNF->No_InVivo_Effect Yes, in vitro Unexpected_Phenotype Unexpected phenotype or gene expression changes Check_TNF->Unexpected_Phenotype Yes, but... Optimize_Assay Optimize assay conditions (concentration, time, cell type) Weak_Inhibition->Optimize_Assay Check_PK Investigate pharmacokinetics in animal model No_InVivo_Effect->Check_PK Pathway_Redundancy Consider pathway redundancy No_InVivo_Effect->Pathway_Redundancy Off_Target Investigate off-target effects (MMP inhibition, other TACE substrates) Unexpected_Phenotype->Off_Target

Caption: Troubleshooting workflow for this compound.

References

Apratastat dose-response curve analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting Apratastat dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TMI-005) is an orally active, dual inhibitor of TNF-alpha converting enzyme (TACE, also known as ADAM17) and matrix metalloproteinases (MMPs).[1][2] Its primary mechanism involves blocking the TACE enzyme, which is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form.[1][3] By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine involved in various inflammatory diseases and cancer.[3][4][5]

Q2: What are the main research applications for this compound?

This compound has been investigated for its therapeutic potential in inflammatory conditions, particularly rheumatoid arthritis.[2][4] Although its development for this indication was halted due to a lack of efficacy in a Phase II clinical trial, it remains a valuable tool compound for researchers.[2][4] Current research applications include studying the roles of TACE and MMPs in inflammation, cancer biology (such as overcoming radiotherapy resistance in non-small cell lung cancer), and other pathological processes where TACE substrates are involved.[1][4]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[1][6] It is crucial to refer to the supplier's datasheet for specific solubility information.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions for in vivo experiments, it is recommended to prepare them freshly on the same day of use.[1]

Q4: What is a typical concentration range to use for an initial dose-response experiment?

The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. For in vitro studies, a common starting concentration is around 10 μM.[1] For an initial dose-response curve, it is advisable to use a wide range of concentrations, typically using serial dilutions. A suggested range could span from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50-100 μM) to ensure the full sigmoidal curve, including the top and bottom plateaus, is captured.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action for this compound and a standard workflow for conducting a dose-response experiment.

cluster_membrane Cell Membrane ProTNF Membrane-bound pro-TNF-α TACE TACE (ADAM17) ProTNF->TACE SolubleTNF Soluble TNF-α TACE->SolubleTNF Cleavage Response Inflammatory Response SolubleTNF->Response This compound This compound This compound->TACE Inhibition

Caption: this compound's mechanism of action via TACE inhibition.

A 1. Seed Cells in Microplate B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells with Varying Doses B->C D 4. Incubate for Defined Period (e.g., 24-72h) C->D E 5. Measure Response (e.g., ELISA, Cell Viability) D->E F 6. Analyze Data & Generate Dose- Response Curve E->F

Caption: Standard workflow for an this compound dose-response experiment.

Troubleshooting Guide

Q5: My this compound solution is precipitating when added to the cell culture medium. What should I do?

This issue is likely due to poor solubility of the compound in the aqueous medium.[7]

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low enough to be non-toxic to your cells (typically ≤ 0.5%) and to keep this compound in solution.

  • Pre-warm Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.

  • Increase Stock Concentration: If possible, use a higher concentration stock solution so that a smaller volume is needed, thereby reducing the final solvent concentration and the risk of precipitation.

  • Perform a Solubility Test: Conduct a kinetic solubility assay under your specific experimental conditions (medium, pH, temperature) to determine the solubility limit.[7]

Q6: I am observing high variability in my dose-response data between replicates. What are the possible causes?

High variability can obscure the true dose-response relationship.[8]

  • Inconsistent Cell Seeding: Ensure a uniform single-cell suspension and consistent cell numbers are seeded across all wells. Inaccuracies can lead to significant differences in the final readout.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions, as small errors can propagate through the dilution series.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.

  • Compound Stability: this compound may not be stable in culture medium for extended periods.[6] Consider the duration of your assay and whether the compound might be degrading over time.

Q7: The IC50 value I obtained is very different from published values. Why might this be?

Discrepancies in IC50 values are common and can arise from several factors.[8][9]

  • Cell Line Differences: Different cell lines exhibit varying sensitivity to drugs due to differences in target expression, metabolism, and other genetic factors.[8][10]

  • Experimental Conditions: The IC50 value is highly dependent on the specifics of the assay, including cell density, incubation time (24, 48, or 72 hours), and the specific endpoint being measured (e.g., cell viability vs. inhibition of TNF-α release).[9]

  • Data Analysis Method: The algorithm used for non-linear regression and the constraints applied (e.g., fixing the top or bottom of the curve) can affect the calculated IC50 value.[9][11]

Start Inconsistent IC50 Result Check1 Is the cell line identical (source, passage #)? Start->Check1 Check2 Are assay parameters the same? (Incubation time, cell density) Check1->Check2 Yes No1 Cell line differences are a likely cause. Check1->No1 No Check3 Is the readout method (e.g., viability, ELISA) equivalent? Check2->Check3 Yes No2 Varying conditions will alter IC50. Check2->No2 No Check4 Is the curve fitting model and software consistent? Check3->Check4 Yes No3 Different endpoints measure different biology. Check3->No3 No End Source of variation identified Check4->End Yes No4 Analysis methods can significantly shift IC50. Check4->No4 No

Caption: Troubleshooting logic for inconsistent IC50 values.

Q8: this compound is showing no effect on my target, even at high concentrations. What could be wrong?

A lack of activity can be due to biological or technical reasons.

  • Target Expression: Confirm that your chosen cell line expresses sufficient levels of TACE (ADAM17). If the target enzyme is absent or at very low levels, its inhibitor will have no effect.

  • Compound Inactivity: Verify the identity and purity of your this compound sample. It's also possible the compound has degraded due to improper storage or instability in the assay medium.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the biological effect. For example, if measuring TNF-α release, ensure the cells are properly stimulated (e.g., with LPS) to produce detectable levels of the cytokine.

Q9: I'm seeing unexpected cytotoxicity or effects. How can I investigate this?

Unexpected results could be due to off-target effects.[12]

  • Dual Inhibition: Remember that this compound is a dual inhibitor of TACE and other MMPs.[2][4] The observed effect may be due to the inhibition of an MMP rather than TACE. Consider using more selective inhibitors as controls if available.

  • On-Target Effects: The inhibition of TACE affects the shedding of numerous substrates beyond TNF-α, including ligands for the EGFR pathway and IL-6R.[3][13] The phenotype you are observing could be a result of inhibiting the processing of one of these other substrates.

  • Control Experiments: Include appropriate controls, such as a vehicle-only control and potentially a positive control inhibitor, to help interpret the results.

Experimental Protocol

Protocol: Determining the IC50 of this compound via Inhibition of LPS-Induced TNF-α Release in Macrophages

This protocol provides a method to determine the potency of this compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials

    • This compound powder

    • DMSO

    • RAW 264.7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • 96-well cell culture plates

    • Human or Murine TNF-α ELISA kit

    • Phosphate-Buffered Saline (PBS)

  • Reagent Preparation

    • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -80°C.

    • LPS Stock (1 mg/mL): Dissolve LPS in sterile PBS. Store at -20°C.

  • Experimental Procedure

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

    • Prepare this compound Dilutions: On the day of the experiment, thaw the 10 mM this compound stock. Prepare a serial dilution series (e.g., 1:3 or 1:5) in complete culture medium to create working solutions that are 2X the final desired concentration. Include a vehicle control (medium with the same final DMSO concentration).

    • Cell Treatment: Add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

    • Stimulation: Prepare a 2X LPS solution (e.g., 20 ng/mL for a 10 ng/mL final concentration) in complete medium. Add 50 µL of this solution to all wells except for the "no stimulation" controls. Add 50 µL of medium to the unstimulated wells. The final volume in all wells should be 200 µL.

    • Incubation: Incubate the plate for a predetermined time (e.g., 6-18 hours) at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis

    • Subtract the background TNF-α level (from unstimulated cells) from all other values.

    • Normalize the data by setting the TNF-α level from the LPS-stimulated, vehicle-treated cells as 100% activity and the unstimulated cells as 0% activity.

    • Plot the percent inhibition against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value.[11]

Quantitative Data Summary

The following table summarizes effective concentrations of this compound reported in various experimental contexts. Note that direct IC50 values across multiple cell lines are not consistently reported in literature, so data is presented as used in specific studies.[1][4]

ParameterValue/ConcentrationContextCell/Animal ModelSource
In Vitro Activity 10 µMInhibition of pro-inflammatory cytokines TNF-α and IL-6 expressionLung tissue samples[1]
In Vitro Activity 10 µMReduction of ADAM17 activity and MCAM releaseHUVEC (Human Umbilical Vein Endothelial Cells)[1]
In Vivo Activity 10 mg/kg (i.p.)Alleviation of lung inflammationC57BL/6 mice[1]
In Vivo Activity 10 mg/kg (p.o.)Anti-tumor and anti-angiogenic activityMC38 xenograft C57BL/6 mouse model[1]
Clinical Trial Not specifiedInvestigated for Rheumatoid Arthritis (Phase II)Human Patients[2][4]

References

Apratastat In Vitro Toxicity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Apratastat toxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as TMI-005) is an orally active, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).[1][2][3] Its principal function is to block the proteolytic shedding of cell surface proteins, most notably inhibiting the release of the pro-inflammatory cytokine TNF-α.[2][4]

Q2: What are the primary drivers of this compound's in vitro toxicity?

The toxicity associated with this compound and other TACE inhibitors is believed to stem from two main sources:

  • Mechanism-Based Toxicity: The inhibition of TACE can lead to an accumulation of its substrates, such as precursor TNF (pro-TNF-α) and TNF receptors, on the cell surface. This can sensitize cells to the effects of TNF, paradoxically leading to an inflammatory response or cell death.[5][6]

  • Off-Target Effects: this compound is a non-selective inhibitor that also targets various MMPs.[1][7] Inhibition of these other metalloproteinases can interfere with essential cellular processes, including extracellular matrix remodeling and cell signaling, leading to unintended cytotoxic effects.[7] Clinical trials with this compound were discontinued due to a combination of efficacy concerns and adverse events, including liver toxicity, which may be linked to these off-target effects.[5][7]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A common concentration used in published in vitro studies is 10 μM.[2] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response curve (e.g., from 0.1 μM to 50 μM) to determine the optimal concentration that balances efficacy (e.g., TNF-α inhibition) with minimal cytotoxicity for your specific model system.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays are recommended. Common methods include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged membranes.[8]

  • Tetrazolium Salt-Based Assays (MTT, MTS, XTT): Measure metabolic activity as an indicator of cell viability.[9]

  • DNA Binding Dyes: Use of membrane-impermeable dyes (like propidium iodide or specific commercial dyes) to stain dead cells.[10][11]

  • ATP Measurement Assays: Quantify ATP levels, which are indicative of viable, metabolically active cells.[8]

Q5: Are there more selective alternatives to this compound for studying ADAM17 inhibition?

Yes, the field has moved towards developing more selective ADAM17 inhibitors to avoid the off-target effects seen with broad-spectrum inhibitors like this compound.[12][13] Researchers have explored exosite-binding inhibitors that do not target the zinc-binding catalytic site, leading to greater selectivity over other metalloproteinases.[12] When designing experiments, consider using a highly selective, structurally distinct ADAM17 inhibitor as a control to differentiate between on-target ADAM17 effects and off-target MMP-related toxicity.

Troubleshooting Guides

Guide 1: High or Variable Cytotoxicity Observed
Problem Potential Cause Recommended Solution
High background in cytotoxicity assay High cell density leading to nutrient depletion and cell death.Optimize cell seeding density by performing a titration experiment. Ensure you are within the linear range of your chosen assay.[10]
Forceful or excessive pipetting during cell seeding or reagent addition.Handle cell suspensions gently. When adding reagents, pipette slowly against the side of the well.[10]
Unexpected cell death at low concentrations Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxicity threshold for your cell line (typically <0.5%).[9]
This compound instability or precipitation in media.Prepare fresh stock solutions. After diluting in culture media, visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary and validated for your cell type.
Inconsistent results between experiments Variation in cell health or passage number.Use cells within a consistent, low passage number range. Monitor cell morphology and doubling time to ensure consistency.
Contamination (mycoplasma or bacterial).Regularly test cell cultures for contamination. Mycoplasma can alter cellular response to stimuli and drugs.
Guide 2: Differentiating On-Target vs. Off-Target Toxicity
Problem Potential Cause Recommended Solution
Uncertain if toxicity is from TACE/ADAM17 inhibition or off-target MMP inhibition. This compound's non-selective profile.[7]1. Use a Control Inhibitor: Include a broad-spectrum MMP inhibitor that has weak activity against TACE (e.g., Marimastat, used as a control in some studies[12]) and a highly selective TACE/ADAM17 inhibitor. Comparing the toxicity profiles can help parse out the effects.
2. Rescue Experiment: If toxicity is due to inhibition of a specific MMP, it might be possible to "rescue" the cells by adding back the product of that MMP's activity, if known.
3. Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to specifically reduce ADAM17 expression. Compare the toxicity of this compound in these cells versus a control cell line. If toxicity persists in ADAM17-deficient cells, it is likely off-target.
Toxicity appears linked to TNF-α signaling. Mechanism-based toxicity due to accumulation of TNF receptors.[5]1. Neutralize TNF-α: Add a TNF-α neutralizing antibody to the culture medium along with this compound to see if it mitigates the cytotoxic effect.
2. Use TNFR Knockout Cells: If available, test this compound's toxicity in cell lines deficient in TNF Receptor 1 (TNFR1) or TNF Receptor 2 (TNFR2).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published literature.

ParameterValueContextSource
IC₅₀ (TNF-α release) 144 ng/mLIn vitro assay[3]
IC₅₀ (TNF-α release) 81.7 ng/mLEx vivo assay[3]
Commonly Used Concentration 10 µMIn vitro cell culture experiments (e.g., HUVECs, lung tissue)[2]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using LDH Release Assay

This protocol is a general guideline and should be optimized for your specific cell type and plate format.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell adherence.

  • Controls Setup:

    • Medium Only Control: Wells with culture medium but no cells (for background signal).

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used to deliver this compound.

    • Maximum LDH Release Control: Cells to be treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the final reading to establish 100% cytotoxicity.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Transfer a specific amount of supernatant from each well to a new flat-bottom 96-well plate.

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (commonly 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental_Value - Vehicle_Control_Value) / (Max_LDH_Release_Value - Vehicle_Control_Value)

Protocol 2: TNF-α Release Inhibition Assay (THP-1 Cell Model)

This protocol describes a method to measure the on-target efficacy of this compound.

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Stimulation:

    • Seed THP-1 cells in a 96-well plate.

    • To induce TNF-α production, stimulate the cells with an appropriate agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours before adding the stimulating agent (LPS).

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) to allow for TNF-α production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α release.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor proTNF pro-TNF-α (Membrane-Bound) TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α (Released) TACE->sTNF sEGFR_L Soluble EGFR Ligands TACE->sEGFR_L sNotch Active Notch Signal TACE->sNotch EGFR_L EGFR Ligands (pro-Amphiregulin, etc.) EGFR_L->TACE Cleavage Notch Notch Receptor Notch->TACE Cleavage MMPs Other MMPs Toxicity Off-Target Toxicity MMPs->Toxicity Inflammation Inflammation sTNF->Inflammation Signaling EGFR/Notch Signaling sEGFR_L->Signaling sNotch->Signaling This compound This compound This compound->TACE Inhibits (On-Target) This compound->MMPs Inhibits (Off-Target) LPS LPS PKC_MAPK PKC/MAPK Pathways LPS->PKC_MAPK Activates PKC_MAPK->TACE Activates

Caption: this compound's dual-inhibition signaling pathway.

G cluster_troubleshoot Troubleshooting Steps start Start: Plan Experiment dose_response 1. Perform Dose-Response Curve (e.g., 0.1-50 µM this compound) start->dose_response assess_toxicity 2. Assess Cytotoxicity (LDH, MTT, etc.) dose_response->assess_toxicity assess_efficacy 3. Assess Efficacy (e.g., TNF-α Inhibition) dose_response->assess_efficacy decision Is Therapeutic Window Acceptable? assess_toxicity->decision assess_efficacy->decision proceed Proceed with Optimized Dose decision->proceed Yes troubleshoot Troubleshoot Toxicity decision->troubleshoot No check_basics A. Check Basic Assay Conditions (Cell Density, Solvent Control) troubleshoot->check_basics Re-evaluate differentiate B. Differentiate On/Off-Target (Use Selective Inhibitors, siRNA) check_basics->differentiate Re-evaluate rescue C. Perform Rescue Experiment (e.g., TNF-α Neutralizing Ab) differentiate->rescue Re-evaluate rescue->dose_response Re-evaluate

Caption: Experimental workflow for minimizing this compound toxicity.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Treatment TACE_Inhibition TACE/ADAM17 Inhibition This compound->TACE_Inhibition MMP_Inhibition Broad MMP Inhibition This compound->MMP_Inhibition TNF_Reduction Reduced TNF-α Release TACE_Inhibition->TNF_Reduction Mechanism_Toxicity Mechanism-Based Toxicity (Substrate Accumulation) TACE_Inhibition->Mechanism_Toxicity Desired_Outcome Desired Therapeutic Effect TNF_Reduction->Desired_Outcome Adverse_Outcome Observed In Vitro Toxicity Mechanism_Toxicity->Adverse_Outcome Off_Target_Toxicity Off-Target Cytotoxicity (ECM Disruption, etc.) MMP_Inhibition->Off_Target_Toxicity Off_Target_Toxicity->Adverse_Outcome

Caption: Logical relationship of on-target vs. off-target effects.

References

Issues with Apratastat solubility and precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Apratastat in experiments and to troubleshoot common issues related to its solubility and potential for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, non-selective, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and Matrix Metalloproteinases (MMPs).[1] Its primary mechanism of action involves the inhibition of TACE, which is responsible for the shedding of the ectodomain of various cell surface proteins, including the precursor of Tumor Necrosis Factor-α (TNF-α).[2] By inhibiting TACE, this compound reduces the release of soluble TNF-α, a key pro-inflammatory cytokine.[1] Additionally, it inhibits MMPs, which are involved in the degradation of the extracellular matrix.[3]

Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, reaching concentrations of ≥ 100 mg/mL (241.25 mM).[4]

Q3: I observed precipitation after adding my DMSO stock of this compound to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the local concentration of this compound may exceed its solubility limit in the mixed solvent system, leading to precipitation.

To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent effects on your cells and reduce the likelihood of precipitation.

  • Working Stock Dilution: Prepare an intermediate dilution of your high-concentration DMSO stock in cell culture medium or a suitable buffer before adding it to your final culture volume.

  • Agitation: Add the this compound stock solution to your culture medium while gently vortexing or swirling to ensure rapid and uniform distribution.

  • Temperature: Pre-warming the cell culture medium to 37°C may slightly improve solubility.

Q4: What are the suggested formulations for in vivo animal studies?

Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. Here are some recommended formulations:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • 10% DMSO and 90% corn oil.[4]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[4]

It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1]

Q5: I am seeing a precipitate in my prepared in vivo formulation. What should I do?

Precipitation in the in vivo formulation can lead to inaccurate dosing and potential toxicity. If you observe a precipitate:

  • Gentle Warming: Try gently warming the solution to 37°C, as this may help dissolve the precipitate.

  • Sonication: Brief sonication can also aid in re-dissolving the compound.[1]

  • Re-preparation: If warming and sonication are unsuccessful, it is best to discard the solution and prepare it again, ensuring that each co-solvent is added sequentially and the compound is fully dissolved at each step.

  • Formulation Adjustment: If precipitation persists, you may need to adjust the ratios of the co-solvents or consider a different formulation.[1]

Quantitative Data Summary

The following tables provide a summary of the solubility data for this compound in various solvents.

Table 1: In Vitro Solubility of this compound

SolventConcentrationMolarity
DMSO≥ 100 mg/mL241.25 mM

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Formulations for this compound

Formulation ComponentsAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (6.03 mM)
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.03 mM)
10% DMSO, 90% corn oil≥ 2.5 mg/mL (6.03 mM)

Data sourced from MedChemExpress.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 414.50 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution from 4.145 mg, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile conical tube

  • Procedure:

    • Calculate the required amount of this compound for your desired final concentration and volume.

    • Add 10% of the final volume of DMSO to the this compound powder and vortex until fully dissolved.

    • Sequentially add 40% of the final volume of PEG300 to the solution and mix thoroughly until the solution is clear.

    • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

    • Finally, add 45% of the final volume of sterile saline to reach the desired final volume and mix thoroughly.

    • The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide. It is recommended to use this formulation fresh on the day of preparation.[5]

Visualizations

TACE_MMP_Signaling_Pathway cluster_membrane Cell Membrane Pro-TNFa Pro-TNF-α Soluble_TNFa Soluble TNF-α Pro-TNFa->Soluble_TNFa TACE TACE (ADAM17) TACE->Pro-TNFa Cleaves MMPs MMPs ECM Extracellular Matrix MMPs->ECM Degrades ECM_Degradation ECM Degradation Products ECM->ECM_Degradation This compound This compound This compound->TACE Inhibits This compound->MMPs Inhibits Inflammation Inflammation Soluble_TNFa->Inflammation Promotes

Caption: this compound inhibits TACE and MMPs to reduce inflammation.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration too high? Start->Check_Concentration Dilute_Sample Dilute sample to a lower concentration Check_Concentration->Dilute_Sample Yes Check_Solvent Is the solvent system appropriate? Check_Concentration->Check_Solvent No Dilute_Sample->Check_Solvent Reformulate Prepare fresh using recommended co-solvents Check_Solvent->Reformulate No Gentle_Warming Try gentle warming (37°C) Check_Solvent->Gentle_Warming Yes Reformulate->Gentle_Warming Sonication Try brief sonication Gentle_Warming->Sonication Still_Precipitate Precipitate remains? Sonication->Still_Precipitate Discard Discard and re-evaluate protocol Still_Precipitate->Discard Yes Success Solution is clear, proceed with experiment Still_Precipitate->Success No

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Controlling for non-specific effects of Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Apratastat

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for the non-specific effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and several Matrix Metalloproteinases (MMPs).[1][2][3] Its primary therapeutic effect is intended through the inhibition of TACE. TACE is a sheddase that cleaves the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form (sTNF-α).[4][5] By inhibiting TACE, this compound reduces the amount of circulating sTNF-α, a key pro-inflammatory cytokine.

Diagram: this compound's Primary Signaling Pathway

Apratastat_MOA cluster_membrane Cell Membrane pro_TNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro_TNF->TACE Cleavage Substrate sTNF Soluble TNF-α (Released) TACE->sTNF Cleaves Inflammation Pro-inflammatory Signaling sTNF->Inflammation This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE (ADAM17), preventing cleavage of pro-TNF-α.

Q2: What are the potential non-specific or off-target effects of this compound?

Non-specific effects can arise from several sources:

  • Inhibition of other enzymes: this compound is known to be a dual inhibitor, with activity against various Matrix Metalloproteinases (MMPs) in addition to TACE.[1][3][6] This lack of perfect selectivity means that observed cellular effects may be due to the inhibition of MMPs, TACE, or a combination thereof. Development of this compound was discontinued partly due to a lack of efficacy and concerns about adverse events, which can be linked to off-target effects.[7]

  • Broad bioactivity of the target: TACE/ADAM17 has numerous substrates besides pro-TNF-α, including other cytokines, growth factor receptors (like EGFR ligands), and adhesion molecules.[4][8][9] Therefore, even perfect on-target inhibition of TACE can lead to a wide range of biological consequences that may be considered "non-specific" in the context of an experiment focused solely on TNF-α signaling.

  • Compound-specific effects: Like any small molecule, this compound could have effects unrelated to enzyme inhibition, such as interfering with assays, causing cellular stress at high concentrations, or binding to unintended proteins.[10][11]

Q3: How should I design an experiment to properly control for these non-specific effects?

A well-controlled experiment is crucial for interpreting data from this compound treatment. The ideal workflow involves multiple control arms to systematically rule out non-specific effects.

Diagram: Experimental Workflow for Controls

Experimental_Workflow start Hypothesis: Effect is due to TACE inhibition by this compound exp_group 1. Experimental Group: Cells/Animal + this compound start->exp_group vehicle_ctrl 2. Vehicle Control: Cells/Animal + Vehicle (e.g., DMSO) start->vehicle_ctrl inactive_ctrl 3. Negative Control Compound: Use a structurally similar but inactive analog, if available. start->inactive_ctrl rescue_exp 4. Rescue/Confirmation: - siRNA/shRNA knockdown of TACE - Add back soluble TNF-α - Use cells lacking TACE start->rescue_exp compare1 Compare 1 vs 2: Is there an effect beyond the vehicle? exp_group->compare1 compare2 Compare 1 vs 3: Is the effect specific to the active compound? exp_group->compare2 compare3 Compare 1 vs 4: Does genetic inhibition of the target mimic the drug's effect? exp_group->compare3 vehicle_ctrl->compare1 inactive_ctrl->compare2 rescue_exp->compare3 compare1->compare2 Effect Observed compare2->compare3 Effect is Specific conclusion Conclusion: Effect is likely specific to TACE inhibition compare3->conclusion Effects Correlate

Caption: Workflow for designing experiments with appropriate controls for this compound.

Q4: What concentrations of this compound should be used to minimize off-target effects?

Use the lowest concentration of this compound that gives a robust on-target effect. This is typically determined by generating a dose-response curve for the inhibition of TACE activity (e.g., measuring sTNF-α release). Off-target effects are more likely at higher concentrations.[12] Consult the literature for IC50 values against TACE and other MMPs to guide your concentration selection.

Table: Reported IC50 Values for this compound

Target IC50 Notes
TNF-α release (in vitro) 144 ng/mL Measures functional inhibition of TACE in a cellular context.[3]
TNF-α release (ex vivo) 81.7 ng/mL Measures functional inhibition in a more complex biological sample.[3]
MMP-1 (Collagenase 1) >10,000 nM Shows some selectivity over MMP-1.

| MMP-13 (Collagenase 3) | 130 nM | Significant inhibitory activity, confirming dual-target nature.[6] |

Note: IC50 values can vary between assay conditions. It is recommended to determine the optimal concentration empirically in your specific experimental system.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
High cellular toxicity observed. 1. Concentration too high: Off-target effects can lead to cytotoxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used.[3]1. Perform a dose-response curve to find the lowest effective concentration. 2. Run a vehicle-only control with matching solvent concentration. Ensure final DMSO concentration is low (<0.5%).
Results are inconsistent between experiments. 1. Compound instability: Small molecules can degrade in solution. 2. Variable cell state: Cell passage number, density, or metabolic state can alter response.1. Prepare fresh stock solutions of this compound for each experiment. Aliquot and store properly (-20°C or -80°C).[2][13] 2. Standardize cell culture conditions rigorously.
Expected downstream effect of TACE inhibition is not observed. 1. TACE is not the primary sheddase: The substrate of interest may be cleaved by other proteases (e.g., other ADAMs) in your system. 2. Compensatory pathways: The cell may upregulate other signaling pathways to compensate for TACE inhibition.1. Confirm that TACE is responsible for shedding your substrate of interest using a more specific method, such as siRNA/shRNA knockdown of ADAM17. 2. Measure the direct output of TACE activity (e.g., cleavage of a known substrate like TNF-α) to confirm target engagement by this compound.
An effect is seen, but it is not rescued by adding back the downstream product (e.g., sTNF-α). 1. Off-target effect: The observed phenotype is likely due to inhibition of another target (e.g., an MMP) or a non-specific compound effect. 2. TACE has other relevant substrates: The effect may be due to the blocked shedding of another TACE substrate, not TNF-α.[8]1. Test the effect of more selective MMP inhibitors to see if they replicate the phenotype. 2. Use a structurally dissimilar TACE inhibitor. If the effect is not replicated, it may be an off-target effect of this compound's chemical scaffold.

Experimental Protocols

Protocol 1: Validating On-Target Effect via Genetic Knockdown

Objective: To confirm that the observed phenotype from this compound treatment is specifically due to the inhibition of TACE (ADAM17).

Methodology:

  • Prepare Reagents:

    • Culture cells of interest in appropriate media.

    • Obtain validated siRNA or shRNA constructs targeting ADAM17 and a non-targeting (scrambled) control.

    • Transfection reagent suitable for your cell line.

    • This compound and vehicle (e.g., sterile DMSO).

    • Reagents for your specific downstream assay (e.g., ELISA for a secreted protein, Western blot for a signaling pathway).

  • Experimental Groups (in parallel):

    • Group A: Cells + Non-targeting control siRNA + Vehicle.

    • Group B: Cells + Non-targeting control siRNA + this compound.

    • Group C: Cells + ADAM17 siRNA + Vehicle.

  • Procedure:

    • Seed cells to achieve optimal density for transfection (typically 50-70% confluency).

    • Transfect cells with either non-targeting control siRNA (Groups A, B) or ADAM17 siRNA (Group C) according to the manufacturer's protocol.

    • Allow 48-72 hours for knockdown of the target protein.

    • (Optional but recommended) Collect a subset of cells from each group to confirm ADAM17 knockdown via Western Blot or qPCR.

    • Treat Group A and C with the vehicle. Treat Group B with the predetermined optimal concentration of this compound.

    • Incubate for the desired experimental duration.

    • Perform the downstream functional assay.

  • Interpreting the Results:

    • If the phenotype observed in Group B (this compound) is mimicked in Group C (ADAM17 knockdown) compared to Group A (control), it provides strong evidence that the effect of this compound is on-target.

    • If the phenotype in Group B is significantly different from Group C, the effect is likely off-target.

Protocol 2: Control for Compound-Specific Artifacts using a Negative Control Compound

Objective: To rule out that the observed phenotype is an artifact of the chemical scaffold of this compound rather than its intended bioactivity.

Methodology:

  • Reagent Acquisition:

    • Obtain this compound.

    • Obtain a structurally similar analog of this compound that has been shown to be inactive against TACE and MMPs. Note: This can be challenging and may require chemical synthesis or sourcing from specialized vendors. If unavailable, this control cannot be performed.

    • Prepare all other reagents for your experiment as usual.

  • Experimental Groups:

    • Group 1: No treatment.

    • Group 2: Vehicle control.

    • Group 3: this compound (at effective concentration).

    • Group 4: Inactive Analog (at the same concentration as this compound).

  • Procedure:

    • Culture and prepare your cells or experimental system.

    • Treat the respective groups with the compounds as described above.

    • Incubate for the experimental duration.

    • Perform the downstream functional assay.

  • Interpreting the Results:

    • If a biological effect is observed in Group 3 but not in Group 4, it suggests the effect is due to the specific inhibitory activity of this compound.

    • If a similar effect is observed in both Group 3 and Group 4, the phenotype is likely a non-specific artifact of the chemical structure, and the results from this compound should be interpreted with extreme caution.

References

Apratastat long-term stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the long-term stability of Apratastat in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?

A2: this compound stock solutions in DMSO have been shown to be stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: Is this compound stable in aqueous solutions?

A3: While specific public data on the long-term stability of this compound in various aqueous buffers is limited, it is generally recommended to prepare fresh aqueous solutions for immediate use in experiments. The stability of similar small molecules in aqueous solutions can be pH-dependent. It is advisable to perform a stability study in your specific buffer system if the solution needs to be stored for any length of time.

Q4: Can I prepare this compound solutions in ethanol?

A4: There is limited public data available on the long-term stability of this compound in ethanol. If ethanol is required as a solvent for your experimental setup, it is highly recommended to conduct a stability study to determine its suitability for your specific storage conditions and duration.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation products of this compound have not been extensively reported in publicly available literature. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) would be necessary to identify potential degradation pathways and products.

Troubleshooting Guide

Issue 1: Inconsistent experimental results when using stored this compound solutions.

  • Possible Cause: Degradation of this compound in solution due to improper storage conditions or exceeding the recommended shelf-life.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that DMSO stock solutions have been consistently stored at or below -20°C.

    • Check Shelf-Life: Confirm that the age of the stock solution does not exceed the recommended stability period (6 months at -80°C, 1 month at -20°C)[1].

    • Avoid Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment.

    • Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution of this compound.

    • Assess Purity: If the problem persists, the purity of the stored solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Precipitation observed in this compound stock solution upon thawing.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate.

    • Sonication: If vortexing is insufficient, sonicate the vial for a short period.

    • Lower Concentration: If precipitation is a recurring issue, consider preparing and storing stock solutions at a slightly lower concentration.

Quantitative Data Summary

The following tables provide a summary of the known stability data for this compound in DMSO.

Table 1: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureShelf-Life
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method to identify and quantify any degradation products.

Protocol 2: Example of a Stability-Indicating HPLC-UV Method

This is a generic HPLC-UV method that can be adapted and validated for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; a wavelength around the λmax of this compound should be chosen.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Below are diagrams illustrating the signaling pathways modulated by this compound.

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock->stress hplc HPLC-UV Analysis stress->hplc lcms LC-MS/MS Analysis stress->lcms quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Propose Degradation Pathway identify->pathway

Workflow for this compound stability testing.

signaling_pathway This compound Mechanism of Action cluster_substrates ADAM17 Substrates cluster_products Shedded Products cluster_downstream Downstream Signaling This compound This compound ADAM17 ADAM17 (TACE) This compound->ADAM17 Inhibits pro_TNF pro-TNF-α ADAM17->pro_TNF Cleaves pro_EGFR_ligands pro-EGFR Ligands ADAM17->pro_EGFR_ligands Cleaves IL6R IL-6R ADAM17->IL6R Cleaves TNF Soluble TNF-α pro_TNF->TNF EGFR_ligands Soluble EGFR Ligands pro_EGFR_ligands->EGFR_ligands sIL6R Soluble IL-6R IL6R->sIL6R Inflammation Inflammation TNF->Inflammation Cell_Proliferation Cell Proliferation EGFR_ligands->Cell_Proliferation IL6_trans_signaling IL-6 Trans-Signaling sIL6R->IL6_trans_signaling

This compound's inhibition of ADAM17 and its effects.

References

Technical Support Center: Apratastat and Serum Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum on the activity of Apratastat, a dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TMI-005) is an orally active and reversible dual inhibitor of TACE (also called ADAM17) and some matrix metalloproteinases (MMPs).[1] Its principal mechanism of action is the inhibition of TACE, which is the enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[2] By inhibiting TACE, this compound effectively reduces the release of soluble TNF-α, a key pro-inflammatory cytokine.

Q2: Why is the presence of serum a consideration in my experiments with this compound?

A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs, like this compound, can bind to these proteins.[3] This protein binding is a reversible equilibrium between the bound and unbound (free) drug.[3] Only the unbound fraction of the drug is typically considered pharmacologically active, as it is free to interact with its target enzyme.[3][4] Therefore, the presence of serum in your in vitro assay can reduce the concentration of free this compound available to inhibit TACE, potentially leading to a decrease in its apparent potency.

Q3: How does serum protein binding affect the IC50 value of this compound?

A3: Serum protein binding can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value. This is because a greater total concentration of this compound is required to achieve the same concentration of free, active drug that is needed to inhibit the target enzyme by 50%. The magnitude of this shift depends on the extent of protein binding.

Q4: Should I use serum in my cell-based assays with this compound?

A4: The decision to include serum depends on the specific research question.

  • For mechanistic studies focused on the direct interaction of this compound with TACE, it is often preferable to perform experiments in serum-free or low-serum conditions to obtain a more accurate measure of the compound's intrinsic potency.

  • For studies aiming to mimic a more physiological environment or to understand how this compound might behave in vivo, including serum in the assay is relevant. However, it is crucial to be aware of the potential for protein binding to influence the results.

Q5: Besides protein binding, are there other ways serum could interfere with my assay?

A5: Yes, serum can contain endogenous proteases or other factors that might interfere with the assay components.[5] For example, in fluorescent-based assays, some components of serum can contribute to background fluorescence.[6] It is always advisable to run appropriate controls, including a "serum only" control, to account for these potential interferences.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased potency (higher IC50) of this compound in the presence of serum compared to serum-free conditions. Serum Protein Binding: this compound is likely binding to serum proteins (e.g., albumin), reducing the concentration of free drug available to inhibit TACE.1. Quantify Protein Binding: Perform a plasma protein binding assay, such as equilibrium dialysis, to determine the fraction of unbound this compound. 2. Adjust Concentrations: If the unbound fraction is known, you can calculate the total concentration of this compound needed in serum-containing media to achieve a desired free concentration. 3. Use Serum-Free/Low-Serum Conditions: If experimentally feasible, conduct key experiments in serum-free or reduced-serum (e.g., 1-2%) media to determine the intrinsic potency.
High variability in results between experiments using serum. Inconsistent Serum Lots: Different batches of serum (e.g., Fetal Bovine Serum) can have varying protein compositions and concentrations, leading to batch-to-batch differences in drug binding and activity.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to ensure consistency. 2. Pre-screen Serum Lots: If possible, pre-screen several lots of serum for their impact on your assay and select one that provides consistent results.
High background signal in a fluorescence-based TACE activity assay. Serum Autofluorescence: Components in the serum may be inherently fluorescent at the excitation and emission wavelengths used in your assay.[6]1. Include a "Serum Only" Control: Always run a control well containing only media with serum and the assay substrate to measure the background fluorescence. Subtract this value from your experimental wells. 2. Use Serum-Free Medium: If background is prohibitively high, consider switching to a serum-free formulation for the final assay step.
This compound appears inactive in a cell-based assay with high serum content. Extensive Protein Binding: The concentration of free this compound may be too low to elicit a biological effect at the tested total concentrations due to high protein binding.1. Increase this compound Concentration: Perform a dose-response experiment with a much wider and higher concentration range. 2. Reduce Serum Concentration: Test the activity of this compound in media with a lower percentage of serum.

Data Presentation

The following table provides a hypothetical example of how serum can affect the in vitro potency of this compound. The values presented are for illustrative purposes to demonstrate the expected trend.

Assay ConditionThis compound IC50 (nM)Fold Shift in IC50
Serum-Free Buffer151.0
2% FBS453.0
10% FBS18012.0
50% Human Serum75050.0

Note: These are example data and the actual fold shift will depend on the specific binding affinity of this compound to the proteins in the serum used.

Experimental Protocols

Protocol 1: TACE (ADAM17) Enzymatic Activity Assay

This protocol is adapted from commercially available fluorogenic assay kits and is designed to measure the inhibitory activity of this compound on recombinant TACE.[7]

Materials:

  • Recombinant Human TACE/ADAM17

  • TACE Assay Buffer (e.g., 50 mM Tris, pH 9.0)

  • Fluorogenic TACE Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • This compound

  • DMSO (for compound dilution)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these concentrations into the TACE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • Prepare Reagents:

    • Dilute the TACE enzyme to the working concentration in ice-cold TACE Assay Buffer.

    • Dilute the fluorogenic TACE substrate to its working concentration in the TACE Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the diluted this compound solutions.

    • Positive Control (No Inhibitor): Add 50 µL of TACE Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (Blank): Add 100 µL of TACE Assay Buffer.

  • Enzyme Addition: Add 50 µL of the diluted TACE enzyme to the "Test Wells" and "Positive Control" wells. Mix gently.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted TACE substrate to all wells, including the blank.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol describes a common method to determine the fraction of this compound bound to plasma proteins.[8][9][10]

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Human plasma (or serum from the species of interest)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike Plasma: Add a small volume of the this compound stock solution to the plasma to achieve the desired final concentration. Gently mix.

  • Assemble Dialysis Unit: Assemble the equilibrium dialysis unit according to the manufacturer's instructions. This typically involves placing a semi-permeable membrane between two chambers.

  • Load Chambers:

    • Add the this compound-spiked plasma to one chamber (the "plasma chamber").

    • Add PBS to the other chamber (the "buffer chamber").

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-24 hours) to allow the system to reach equilibrium. The exact time should be determined in preliminary experiments.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation for Analysis:

    • To the aliquot from the buffer chamber, add an equal volume of blank plasma.

    • To the aliquot from the plasma chamber, add an equal volume of PBS. This step is to ensure that both samples are in a similar matrix for LC-MS/MS analysis, minimizing matrix effects.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the samples from both chambers using a validated LC-MS/MS method.

  • Calculations:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound: % Bound = (1 - fu) * 100

Visualizations

Signaling Pathway and Serum Interference

cluster_0 Mechanism of Action cluster_1 Serum Interference pro-TNFa pro-TNF-α (Membrane-bound) sTNFa Soluble TNF-α (Active) pro-TNFa->sTNFa Cleavage by TACE TACE (ADAM17) TACE->sTNFa Apratastat_free This compound (Free) Apratastat_free->TACE Inhibits Bound_Complex This compound-Protein Complex (Inactive) Apratastat_free->Bound_Complex Apratastat_total This compound (Total) Apratastat_total->Apratastat_free Equilibrium Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Complex

Caption: Mechanism of serum protein binding interference with this compound activity.

Experimental Workflow Diagram

cluster_serum Serum-Containing Assay cluster_serum_free Serum-Free Assay start Start: Prepare this compound Stock Solution prep_serum Prepare serial dilutions in medium with serum start->prep_serum prep_sf Prepare serial dilutions in serum-free buffer start->prep_sf assay_serum Perform TACE activity assay prep_serum->assay_serum ic50_serum Calculate IC50 (Apparent) assay_serum->ic50_serum compare Compare IC50 values to determine serum shift ic50_serum->compare assay_sf Perform TACE activity assay prep_sf->assay_sf ic50_sf Calculate IC50 (Intrinsic) assay_sf->ic50_sf ic50_sf->compare

Caption: Workflow for assessing the impact of serum on this compound's IC50 value.

References

Apratastat Experimental Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with apratastat. The information is designed to help address common challenges encountered during experimental procedures related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years. If this compound is dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: My this compound solution has changed color (e.g., turned yellow). What could be the cause?

A2: A color change in your this compound solution often indicates chemical degradation. This can be triggered by several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.[2] It is recommended to work with this compound solutions in a protected environment and store them in amber vials or containers wrapped in aluminum foil.

  • Oxidation: The presence of oxidative agents or exposure to atmospheric oxygen over time can lead to the formation of colored degradants.[2] Using freshly prepared solutions and de-gassed solvents can help minimize this.

  • pH Instability: The stability of this compound can be pH-dependent. A significant shift in the pH of your solution could accelerate degradation.

Q3: I am observing multiple unexpected peaks in my HPLC chromatogram after stress testing my this compound sample. How should I interpret this?

A3: The appearance of new peaks in your HPLC analysis is the primary indicator of degradation. These new peaks represent degradation products. To manage this:

  • Assess Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to check the peak purity of the main this compound peak. A lack of purity indicates co-elution with a degradant.

  • Perform Mass Balance Calculation: The total response of the main peak plus all new degradation peaks should ideally account for 100% of the initial this compound peak area. A significant deviation (e.g., below 95%) may suggest that some degradants are not being detected (e.g., they are volatile or do not have a chromophore) or are retained on the column.[3]

  • Characterize Degradants: If the degradation is significant, further studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to identify the mass of the degradation products and propose their structures.

Q4: What are the common pathways for drug degradation that might affect this compound?

A4: Based on its chemical structure, which includes sulfonamide, ether, and hydroxamic acid functional groups, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions. The sulfonamide or hydroxamic acid groups could be potential sites for hydrolysis.[4]

  • Oxidation: The sulfur atom in the thiomorpholine ring and other electron-rich parts of the molecule could be susceptible to oxidation.[5]

  • Photolysis: Degradation caused by exposure to light. Aromatic systems, like the one present in this compound, can be particularly susceptible.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during forced degradation studies of this compound.

Issue 1: No or Minimal Degradation Observed Under Stress Conditions
  • Problem: You have subjected this compound to standard forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) but see less than 5% degradation.

  • Possible Causes & Solutions:

    • Conditions are too mild: The molecule may be highly stable under the initial conditions.

      • Solution: Increase the severity of the stress conditions incrementally. For thermal stress, increase the temperature in 10°C increments. For hydrolytic stress, increase the molarity of the acid/base or the exposure time.[5][7]

    • Poor Solubility: The drug may not be fully dissolved under the stress conditions, reducing its exposure to the stressor.

      • Solution: Ensure complete dissolution. It may be necessary to use a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway.

    • Incorrect Analytical Method: The HPLC method may not be capable of separating the degradants from the parent peak.

      • Solution: Re-evaluate your analytical method. Test different column chemistries, mobile phase compositions, and gradients to achieve better separation.

Issue 2: Excessive Degradation or Complete Loss of Parent Drug
  • Problem: The this compound peak is almost gone, and the chromatogram shows many small peaks or is too complex to interpret.

  • Possible Causes & Solutions:

    • Conditions are too harsh: Excessive stress can lead to the formation of secondary and tertiary degradation products, which may not be relevant to normal storage conditions.[7]

      • Solution: Reduce the severity of the conditions. Use lower concentrations of acid/base/oxidizing agent, decrease the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation.[7]

    • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent, leading to a loss of mass balance and an underestimation of the degradation.

      • Solution: Visually inspect the sample for any precipitates. If observed, try a different diluent for analysis that can solubilize all components.

Data Presentation: Hypothetical Forced Degradation of this compound

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate how quantitative data should be presented.

Stress ConditionDurationTemperature% this compound RemainingTotal Degradants (%)Mass Balance (%)Observations
0.1 M HCl24 hours60°C88.211.599.7Two major degradant peaks observed.
0.1 M NaOH8 hours40°C81.518.199.6One major degradant, slight yellowing.
3% H₂O₂12 hours25°C92.17.699.7Multiple minor degradant peaks.
Thermal (Solid)48 hours80°C95.34.599.8No visual change.
Photolytic (Solution)24 hours25°C85.713.999.6Solution turned pale yellow.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines a general approach for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, and 12 hours.

    • Thermal Degradation: Place solid this compound powder in a stability chamber at 80°C. Withdraw samples at 24 and 48 hours. Prepare solutions for analysis.

    • Photolytic Degradation: Expose the this compound solution (100 µg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation prep_api Prepare this compound Stock Solution acid Acid Hydrolysis prep_api->acid base Base Hydrolysis prep_api->base oxidation Oxidation (H2O2) prep_api->oxidation thermal Thermal Stress prep_api->thermal photo Photolytic Stress prep_api->photo hplc HPLC Analysis with Stability-Indicating Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Calculate Mass Balance hplc->mass_balance characterize Characterize Degradants (LC-MS, NMR if needed) mass_balance->characterize If significant degradation

Caption: Workflow for conducting and analyzing forced degradation experiments.

G Troubleshooting Unexpected HPLC Results cluster_problem Problem Identification cluster_solutions Potential Solutions start Unexpected Result in HPLC Analysis q1 What is the issue? start->q1 no_degrad No Degradation q1->no_degrad < 5% degradation too_much_degrad Excessive Degradation q1->too_much_degrad > 20% degradation bad_balance Poor Mass Balance q1->bad_balance Mass Balance < 95% sol_no_degrad Increase Stress Severity: - Higher Temp/Concentration - Longer Duration no_degrad->sol_no_degrad sol_too_much Decrease Stress Severity: - Lower Temp/Concentration - Shorter Duration too_much_degrad->sol_too_much sol_balance Check for Precipitation Modify HPLC Method Check for Volatiles bad_balance->sol_balance

Caption: A logical guide for troubleshooting common issues in stability studies.

G This compound's Mechanism of Action pro_tnf Pro-TNF-α (Membrane-bound) tace TACE (ADAM17) Enzyme pro_tnf->tace Substrate for soluble_tnf Soluble TNF-α (Released) tace->soluble_tnf Cleaves to release This compound This compound This compound->tace inhibition Inhibition inflammation Inflammatory Cascade soluble_tnf->inflammation Activates

Caption: this compound inhibits TACE, blocking the release of soluble TNF-α.

References

Technical Support Center: Apratastat Usage & Cell Culture Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting potential cell culture contamination issues while working with Apratastat. The following sections offer frequently asked questions, detailed troubleshooting protocols, and visual workflows to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-selective, reversible inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17, and other matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism involves blocking the "shedding" or release of transmembrane proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][4] By inhibiting TACE, this compound prevents the conversion of membrane-bound pro-TNF-α into its soluble, active form, thereby reducing inflammatory signaling.[2][4]

dot

cluster_membrane Cell Membrane Pro_TNF Pro-TNF-α (Membrane-bound) Soluble_TNF Soluble TNF-α (Released) Pro_TNF->Soluble_TNF Release TACE TACE (ADAM17) TACE->Pro_TNF Cleaves This compound This compound This compound->TACE Inflammation Downstream Inflammatory Signaling Soluble_TNF->Inflammation Activates

Caption: Mechanism of this compound in inhibiting TNF-α release.

Q2: Is this compound known to directly cause cell culture contamination?

Currently, there is no scientific evidence to suggest that this compound itself is a source of biological contamination. Contamination typically arises from external sources such as non-sterile reagents, improper aseptic technique, or the laboratory environment.[5][6] However, like any experimental reagent, it is crucial to ensure that the stock solution of this compound is prepared and handled under sterile conditions to prevent introducing contaminants into your culture.

Q3: My cells treated with this compound show reduced proliferation. Is this contamination?

Reduced cell proliferation is a plausible pharmacological effect of this compound and not necessarily a sign of contamination. Since TACE/ADAM17 regulates the shedding of various growth factors and their receptors, its inhibition can impact cell growth, differentiation, and survival.[7][8] It is crucial to distinguish this expected cytostatic effect from the signs of contamination.

To differentiate, consider the following:

  • Consistency: Is the reduced growth rate dose-dependent and reproducible across experiments?

  • Visual Cues: Are there other signs of contamination, such as media turbidity, color change, or visible microorganisms under the microscope?

  • Control Cultures: How does the growth rate compare to your vehicle-treated control cultures?

Q4: Can this compound's effects mask or be mistaken for signs of contamination?

While this compound is unlikely to mask contamination, some of its cellular effects could potentially be confused with very early signs of certain types of contamination. For example, subtle changes in cell morphology or adherence could be misinterpreted. Therefore, rigorous adherence to aseptic technique and routine contamination checks are paramount.

Troubleshooting Guide: Contamination in this compound-Treated Cultures

If you suspect contamination in your cell cultures, follow this systematic approach to identify the source and take corrective action.

dot

A Suspicion of Contamination (e.g., pH change, turbidity, poor cell health) B Immediate Action: Quarantine Culture A->B C Visual Inspection (Phase-Contrast Microscopy) B->C D Microorganisms Visible? C->D E Identify: Bacteria, Yeast, or Fungi D->E Yes F No Microorganisms Visible D->F No K Action: Discard Culture, Decontaminate Workspace, Review Aseptic Technique E->K G Perform Mycoplasma Test (e.g., PCR, Staining) F->G H Mycoplasma Positive? G->H I Mycoplasma Contamination H->I Yes J Consider Chemical/ Cross-Contamination or Reagent Cytotoxicity H->J No I->K J->K

Caption: Troubleshooting workflow for suspected cell culture contamination.

Step 1: Identify the Type of Contamination

The first step is to determine the nature of the contaminant. Different contaminants require different detection and eradication strategies.[9][10]

Contaminant TypeVisual & Microscopic SignsCommon Detection Methods
Bacteria Sudden drop in pH (media turns yellow), cloudy/turbid media. Under microscope: tiny, motile granules between cells.[9]Visual inspection, phase-contrast microscopy, Gram staining.[11]
Yeast Media may become slightly turbid. pH change is slower than bacteria. Under microscope: individual oval or spherical particles, may show budding.[12]Visual inspection, phase-contrast microscopy.[12]
Fungi (Mold) Visible filamentous mycelia, may form clumps or a film on the surface. pH of media may increase. Under microscope: thin, multicellular filaments (hyphae).[12]Visual inspection, phase-contrast microscopy.[12]
Mycoplasma No visible signs of turbidity or pH change. Effects are cellular: reduced growth rate, decreased viability, altered metabolism, chromosomal aberrations.[13]PCR-based assays, fluorescence staining (e.g., DAPI or Hoechst), ELISA.[12][13]
Chemical No visible microorganisms. Signs include unexplained cytotoxicity, changes in cell morphology, or altered growth that cannot be attributed to the experimental treatment.Difficult to detect directly. Often identified by eliminating other possibilities and testing new lots of reagents.[14]
Cross-Contamination Overgrowth of the culture by a different, faster-growing cell line. Unexplained changes in morphology and growth characteristics.[9]DNA fingerprinting, karyotype analysis, isotype analysis.[9]
Step 2: Immediate Corrective Actions
  • Isolate and Discard: Immediately remove and isolate the contaminated flask(s) from the incubator to prevent spread. The recommended course of action is to discard the contaminated culture by autoclaving.[15]

  • Decontaminate: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any equipment used (e.g., pipettors, centrifuges) with appropriate disinfectants like 70% ethanol and a broad-spectrum disinfectant.[16][17]

  • Check Other Cultures: Carefully inspect all other cultures that were handled in the same session or stored in the same incubator.

  • Review Reagents: Quarantine all shared reagents (media, FBS, buffers, this compound stock) used with the contaminated culture. Test them for contamination if possible.

Key Experimental Protocols

Protocol 1: Mycoplasma Detection via PCR

Mycoplasma is a common and insidious contaminant because it is not visible by standard microscopy.[13] A PCR-based test is a highly sensitive method for routine screening.

Methodology:

  • Sample Collection: Collect 1 mL of supernatant from a cell culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids. Follow the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, PCR buffer, and primers specific to the conserved 16S rRNA gene of mycoplasma species.

    • Add 1-5 µL of the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the run.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel stained with an appropriate DNA dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: General Aseptic Technique for Handling this compound

To prevent contamination when working with chemical inhibitors like this compound, strict aseptic technique is mandatory.

Methodology:

  • Preparation: Before starting, ensure the biosafety cabinet (BSC) is running for at least 15 minutes. Spray the interior surfaces, all reagents, and equipment with 70% ethanol before placing them in the BSC.[16]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.

  • Reagent Handling:

    • When preparing a stock solution of this compound, use a sterile solvent and filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile storage tube.

    • Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock with repeated use.

  • Cell Culture Manipulation:

    • Handle only one cell line at a time to prevent cross-contamination.[18]

    • When adding this compound to your culture medium, use sterile filter tips for your pipette.

    • Never leave bottles of media or flasks of cells open for extended periods.

  • Incubation: Keep the incubator clean and ensure the water pan is filled with sterile water, possibly containing a commercial anti-fungal agent.[18]

  • Waste Disposal: All contaminated materials (pipette tips, flasks, media) should be collected in a biohazard bag inside the BSC and properly disposed of via autoclaving.

References

Validation & Comparative

Validating Apratastat's Inhibition of TACE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apratastat and other notable Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors. The data presented is intended to assist researchers in evaluating the performance of this compound in the context of alternative compounds.

Comparative Analysis of TACE Inhibitors

This compound (TMI-005) is a dual inhibitor of TACE (also known as ADAM17) and matrix metalloproteinases (MMPs). Its development for inflammatory conditions such as rheumatoid arthritis was discontinued due to a lack of clinical efficacy. This guide compares the inhibitory activity of this compound with other well-known TACE inhibitors.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative TACE inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a definitive comparison, head-to-head testing under identical assay conditions is recommended.

InhibitorTACE IC50 (nM)Other Notable Inhibitory Activity
This compound (TMI-005) 440Also inhibits some MMPs
BMS-561392 0.20Highly selective for TACE over many MMPs
Marimastat Not consistently reported for TACEBroad-spectrum MMP inhibitor
Prinomastat Not consistently reported for TACEBroad-spectrum MMP inhibitor
TAPI-0 Not consistently reported for TACEMMP inhibitor
TAPI-1 Not consistently reported for TACEMMP inhibitor
TAPI-2 Not consistently reported for TACEBroad-spectrum MMP and ADAM inhibitor
Vorinostat Inhibition confirmed, specific IC50 not availablePotent Histone Deacetylase (HDAC) inhibitor

Experimental Protocols

In Vitro Fluorometric TACE Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against TACE using a fluorogenic substrate.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • Test compounds (e.g., this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • A known TACE inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant TACE in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Reaction:

    • To the wells of a 96-well plate, add 25 µL of the diluted test compounds or controls.

    • Add 50 µL of the TACE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the kinetic read) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control (enzyme and substrate only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Processes

TACE Signaling Pathway

TACE plays a crucial role in the "shedding" of the extracellular domains of a wide variety of transmembrane proteins, thereby releasing them from the cell surface. This process is critical in regulating multiple signaling pathways.

TACE_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects iRhoms iRhoms TACE TACE iRhoms->TACE Trafficking & maturation FAK FAK Src Src FAK->Src PI3K PI3K Src->PI3K Phosphorylation Phosphorylation PI3K->Phosphorylation Phosphorylation->TACE Activation Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Cleavage Soluble_EGFR_Ligands Soluble EGFR Ligands TACE->Soluble_EGFR_Ligands Cleavage Notch_Signaling Notch Signaling Activation TACE->Notch_Signaling Cleavage pro-TNF-alpha pro-TNF-alpha pro-TNF-alpha->TACE EGFR_Ligands EGFR Ligands (e.g., TGF-α) EGFR_Ligands->TACE Notch_Receptor Notch Receptor Notch_Receptor->TACE TACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (TACE, Substrate, Inhibitors) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Control to Plate Prepare_Reagents->Add_Inhibitor Add_TACE Add TACE Enzyme Add_Inhibitor->Add_TACE Incubate_1 Incubate (15 min, 37°C) Add_TACE->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Apratastat_Validation_Logic Hypothesis Hypothesis: This compound inhibits TACE In_Vitro_Assay In Vitro Assay: Measure direct inhibition of recombinant TACE Hypothesis->In_Vitro_Assay Cell-Based_Assay Cell-Based Assay: Measure reduction of substrate shedding (e.g., TNF-α) Hypothesis->Cell-Based_Assay Data_Analysis Data Analysis: Determine IC50 value In_Vitro_Assay->Data_Analysis Cell-Based_Assay->Data_Analysis Conclusion Conclusion: Validate this compound's inhibitory potency on TACE Data_Analysis->Conclusion

Confirming MMP Inhibition by Apratastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apratastat's performance as a Matrix Metalloproteinase (MMP) inhibitor against other known inhibitors. Supporting experimental data and detailed methodologies are presented to aid in the evaluation and potential application of this compound in research and drug development.

Executive Summary

This compound (TMI-005) is a potent, orally active, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).[1][2] Its ability to target these key enzymes involved in inflammation and tissue remodeling has made it a subject of interest for various pathological conditions. This guide focuses on confirming and contextualizing its MMP inhibitory activity through comparative data with other well-characterized MMP inhibitors, namely Marimastat and Batimastat.

Comparative Inhibitory Activity

Target MMPThis compound (IC50, nM)Marimastat (IC50, nM)Batimastat (IC50, nM)
TACE (ADAM17) 4[3]--
MMP-1 Data Not Available53
MMP-2 Data Not Available64
MMP-3 Data Not Available-20
MMP-7 Data Not Available136
MMP-9 Data Not Available34
MMP-13 Data Not Available--
MMP-14 Data Not Available9-

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting TACE and MMPs, which are key players in inflammatory and tissue degradation pathways. The following diagram illustrates the simplified signaling cascade affected by this compound.

TACE_MMP_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pro-TNF-alpha Pro-TNF-alpha TACE TACE Pro-TNF-alpha->TACE Cleavage TNF-alpha TNF-alpha TACE->TNF-alpha Releases Pro-MMPs Pro-MMPs MMPs MMPs Pro-MMPs->MMPs Activation Inflammation Inflammatory Response TNF-alpha->Inflammation Triggers ECM Extracellular Matrix (e.g., Collagen, Gelatin) MMPs->ECM Targets Degradation ECM Degradation ECM->Degradation This compound This compound This compound->TACE Inhibits This compound->MMPs Inhibits

TACE and MMP Signaling Pathway Inhibition by this compound.

Experimental Protocols

To confirm the MMP inhibitory activity of this compound and compare it with other inhibitors, a standardized in vitro enzymatic assay can be employed.

In Vitro MMP Inhibition Assay using a Fluorogenic Substrate

This protocol is designed to measure the inhibitory effect of compounds on the activity of purified MMP enzymes.

Materials:

  • Purified, active MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound and other test inhibitors (e.g., Marimastat, Batimastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the MMP enzyme stock to the desired working concentration in cold Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of this compound and other inhibitors in Assay Buffer containing a final DMSO concentration of 1% or less.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted MMP enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor solutions (or vehicle control) to the respective wells.

    • Include control wells with enzyme and vehicle (for 0% inhibition) and wells with buffer only (for background fluorescence).

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction and Measure Fluorescence:

    • To initiate the enzymatic reaction, add 25 µL of the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca-Dpa FRET pair) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot for each well.

    • Subtract the background fluorescence from all readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for screening and confirming MMP inhibitors.

MMP_Inhibitor_Workflow cluster_screening In Vitro Screening cluster_validation In Vitro Validation cluster_cellular Cell-Based Assays Compound_Library Compound Library (including this compound) Primary_Assay Primary MMP Inhibition Assay (Fluorogenic Substrate) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Panel of MMPs) Dose_Response->Selectivity_Profiling Cell_Culture Cell Culture with Pro-inflammatory Stimulus Selectivity_Profiling->Cell_Culture Zymography Gelatin Zymography (MMP-2/MMP-9 activity) Cell_Culture->Zymography Western_Blot Western Blot (MMP expression) Cell_Culture->Western_Blot

Workflow for Screening and Validating MMP Inhibitors.

Conclusion

This compound is a potent dual inhibitor of TACE and MMPs. While its inhibitory activity against TACE is well-documented, further studies are required to fully characterize its inhibitory profile against a comprehensive panel of MMP subtypes. The provided experimental protocol offers a robust method for such investigations, enabling a direct comparison with other established MMP inhibitors like Marimastat and Batimastat. Understanding the specific MMP inhibition profile of this compound will be crucial for elucidating its full therapeutic potential in various inflammatory and tissue-remodeling diseases.

References

Apratastat vs. Other TACE Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apratastat and other prominent TNF-α Converting Enzyme (TACE) inhibitors. The following sections detail their performance, supported by experimental data, and outline relevant methodologies.

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a key metalloproteinase involved in the shedding of various cell surface proteins, most notably the release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). Dysregulation of TACE activity is implicated in a range of inflammatory diseases and cancers, making it a significant therapeutic target. This guide focuses on this compound (TMI-005), a dual inhibitor of TACE and Matrix Metalloproteinases (MMPs), and compares its activity with other notable TACE inhibitors.

Performance Comparison of TACE Inhibitors

The therapeutic potential of TACE inhibitors is largely defined by their potency against TACE and their selectivity over other MMPs to minimize off-target effects. The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other selected TACE inhibitors against TACE and a panel of MMPs.

InhibitorTACE (ADAM17) IC50 (nM)MMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-7 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)MMP-14 IC50 (nM)Clinical Trial Status
This compound (TMI-005) 440[1]-------Phase II, discontinued (lack of efficacy in RA)[2][3][4][5]
TMI-1 8.4[6]6.6[6]4.7[6]-26[6]12[6]3[6]26[6]Preclinical[3]
BMS-561392 (DPC-333) 0.20[1]>4,949[7]3,333[7]163[7]->2,128[7]16,083[7]-Phase II, discontinued (hepatotoxicity)[3]
GW3333 -Inhibits[3]Inhibits[3]Inhibits[3]-Inhibits[3]Inhibits[3]-Preclinical, discontinued[3]
INCB7839 Dual ADAM10/17 inhibitor[8][9]-------Phase I/II in breast cancer, discontinued[10]
Marimastat (BB-2516) -5[11]6[11]-13[11]3[11]-9[11]Phase III, failed to show survival benefit in several cancers[12][13]
Batimastat (BB-94) -3[4]4[4]20[4]6[4]4[4]--Phase I/II, limited by poor oral bioavailability[14]

TACE Signaling Pathway

TACE plays a crucial role in proteolytic "shedding" of a wide array of transmembrane proteins, thereby activating or modulating several downstream signaling pathways. A primary substrate is pro-TNF-α, which upon cleavage by TACE, is released as soluble TNF-α, a potent pro-inflammatory cytokine that signals through TNF receptors (TNFR) to activate pathways like NF-κB and MAPK, leading to inflammatory responses.[6][15] TACE also cleaves and activates ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[15][16] This trans-activation of the EGFR pathway can lead to cell proliferation, migration, and survival.[11] Furthermore, TACE is involved in the shedding of the Interleukin-6 receptor (IL-6R), which, in its soluble form (sIL-6R), can bind IL-6 and activate the JAK/STAT signaling pathway, contributing to inflammation and immune responses.[16]

Caption: TACE signaling pathway and downstream effects.

Experimental Protocols

In Vitro TACE Inhibition Assay (Fluorometric)

A common method to assess the inhibitory potential of compounds against TACE is a fluorometric assay utilizing a Förster Resonance Energy Transfer (FRET) substrate.

Principle: The assay employs a specific peptide substrate for TACE that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the peptide by TACE, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of a TACE inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human TACE enzyme

  • FRET-based TACE substrate (e.g., QXL™ 520/5-FAM)

  • Assay buffer (e.g., Tris-based buffer, pH 7.5)

  • Test compounds (TACE inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • A known TACE inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the TACE enzyme in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

    • Prepare the TACE substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to designated wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Enzyme Control (no inhibitor): TACE enzyme solution, assay buffer, and substrate.

      • Test Compound Wells: TACE enzyme solution, diluted test compound, and substrate.

      • Positive Control Well: TACE enzyme solution, diluted positive control inhibitor, and substrate.

    • Typically, the enzyme and inhibitor (or buffer) are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C before the addition of the substrate to initiate the reaction.

  • Measurement:

    • Immediately after adding the substrate, measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at 37°C, with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/520 nm for QXL™ 520/5-FAM).[8][17]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for TACE Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel TACE inhibitors.

TACE_Inhibitor_Screening_Workflow cluster_workflow TACE Inhibitor Screening Workflow start Compound Library primary_screen Primary Screen: High-Throughput In Vitro TACE Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response and IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling: Screening against other MMPs dose_response->selectivity cell_based Cell-Based Assays: TNF-α Release Assay selectivity->cell_based in_vivo In Vivo Efficacy Studies: Animal Models of Inflammation/Cancer cell_based->in_vivo pk_pd Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: A typical workflow for TACE inhibitor screening.

Conclusion

This compound, as a dual TACE/MMP inhibitor, represents an earlier generation of compounds targeting this pathway. While it demonstrated in vitro activity, it ultimately failed in clinical trials for rheumatoid arthritis due to a lack of efficacy.[2][3][4][5] Subsequent research has focused on developing more potent and selective TACE inhibitors, such as BMS-561392, although this compound also faced challenges in clinical development due to toxicity.[3] The broad-spectrum MMP inhibitors, Marimastat and Batimastat, have also had limited clinical success, often due to dose-limiting toxicities and a lack of significant survival benefit in cancer trials.[12][13][14][18] The development of future TACE inhibitors will likely require a greater emphasis on achieving high selectivity over other MMPs to improve the therapeutic window and clinical outcomes.

References

Apratastat vs. Marimastat: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a significant area of investigation due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparison of two such inhibitors, Apratastat and Marimastat, with a focus on their performance in preclinical cancer models, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development.

At a Glance: Key Differences

FeatureThis compound (TMI-005)Marimastat (BB-2516)
Primary Targets Dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and Matrix Metalloproteinase-13 (MMP-13)[1][2]Broad-spectrum inhibitor of multiple MMPs[3][4]
Development Status Development terminated in 2006 due to lack of efficacy in a Phase II trial for rheumatoid arthritis[1][5]Undergone extensive clinical trials for various cancers, though results have been mixed[6]
Reported Cancer-Relevant Activity Overcomes radiotherapy resistance in NSCLC models, anti-tumor and anti-angiogenic activity in a colon cancer xenograft model.[7]Reduces tumor growth and metastasis in various preclinical cancer models, including gastric, breast, and head and neck cancers.[8][9][10][11]

Mechanism of Action and Inhibitory Profile

This compound is a dual inhibitor, targeting both Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and MMP-13.[1][2] TACE is responsible for the release of soluble TNF-α, a key inflammatory cytokine, and also plays a role in the shedding of other cell surface proteins involved in cancer progression.[12][13] By inhibiting TACE, this compound can modulate inflammatory responses and potentially interfere with tumor cell signaling. Its inhibitory action against MMP-13, a collagenase, suggests a role in preventing the degradation of the extracellular matrix, a critical step in tumor invasion.[6]

Marimastat , on the other hand, is a broad-spectrum MMP inhibitor.[3][4] It targets a range of MMPs, which are zinc-dependent endopeptidases collectively capable of degrading all components of the extracellular matrix.[11] This broad activity allows Marimastat to interfere with multiple stages of cancer progression, including invasion, angiogenesis, and metastasis.[11] Marimastat has also been shown to inhibit TACE.[8]

The following diagram illustrates the primary signaling pathways targeted by both agents.

Inhibitor_Pathway Signaling Pathways Targeted by this compound and Marimastat cluster_this compound This compound cluster_marimastat Marimastat This compound This compound TACE TACE (ADAM17) This compound->TACE inhibits MMP13 MMP-13 This compound->MMP13 inhibits TNFa Soluble TNF-α TACE->TNFa releases ECM_Degradation_A ECM Degradation (Collagen II) MMP13->ECM_Degradation_A promotes Marimastat Marimastat MMPs MMPs (MMP-1, -2, -7, -9, -14) Marimastat->MMPs inhibits TACE_M TACE Marimastat->TACE_M inhibits Angiogenesis Angiogenesis MMPs->Angiogenesis promote Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis promote TNFa_M Soluble TNF-α TACE_M->TNFa_M releases

Caption: Targeted signaling pathways of this compound and Marimastat.

Quantitative Inhibitory Activity

A direct comparison of the inhibitory potency of this compound and Marimastat is challenging due to the limited availability of head-to-head studies and differing reporting metrics. However, the following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound

TargetIC50Assay System
TNF-α release144 ng/mLIn vitro
TNF-α release81.7 ng/mLEx vivo
TACE (ADAM17)Not explicitly reported-
MMP-13Not explicitly reported-

Table 2: Inhibitory Activity of Marimastat

TargetIC50 (nM)
MMP-15[3][4]
MMP-26[3][4]
MMP-3230[8]
MMP-713[3][4]
MMP-93[3][4]
MMP-149[3][4]
TACE (purified)3.8[8]
TACE (whole blood)7000[8]

Performance in Preclinical Cancer Models

Both this compound and Marimastat have demonstrated anti-cancer activity in various preclinical models. The following tables summarize the key findings.

Table 3: Preclinical Efficacy of this compound

Cancer ModelDosing RegimenKey Findings
MC38 colon cancer xenograft (mouse)10 mg/kg, p.o., once daily for 14 daysSignificantly inhibited tumor growth, angiogenesis, and lymphangiogenesis.[7]
Non-Small Cell Lung Cancer (NSCLC) radiotherapy resistance model-Pretreatment with this compound sensitized radiotherapy-resistant lung carcinoma cells to radiation.[7]

Table 4: Preclinical Efficacy of Marimastat

Cancer ModelDosing RegimenKey Findings
MGLVA1 gastric cancer xenograft (mouse)Not specifiedReduced tumor growth rate by 48% (P = 0.0005) and increased median survival from 19 to 30 days (P = 0.0001).[9][10]
SCC-1 head and neck cancer xenograft (mouse)8.7 mg/kg/dayDelayed tumor growth when combined with chemoradiation.[8][14]
TMK-1 gastric carcinoma (peritoneal dissemination model in nude mice)18 mg/kg/dayInhibited the growth of peritoneal dissemination.[8]
OSC-19 oral squamous cell carcinoma xenograft (mouse)30 mg/kg/dayInhibited lymph node metastasis.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

In Vivo Xenograft Studies

The general workflow for a xenograft study to evaluate the efficacy of a drug is depicted below.

Xenograft_Workflow General Experimental Workflow for Xenograft Models start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous or Orthotopic Injection of Cancer Cells cell_culture->injection animal_prep Animal Preparation (e.g., immunodeficient mice) animal_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration (e.g., this compound or Marimastat) tumor_growth->treatment data_collection Data Collection (Tumor volume, body weight, etc.) treatment->data_collection endpoint Study Endpoint (e.g., tumor size limit, time) data_collection->endpoint analysis Tissue Harvesting & Analysis (Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

MC38 Xenograft Model (for this compound study):

  • Cell Line: MC38 mouse colon adenocarcinoma cells.[15]

  • Animals: C57BL/6 mice.[7]

  • Implantation: Subcutaneous injection of MC38 cells into the flank of the mice.[15][16]

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound (10 mg/kg) orally, once daily for 14 days.[7]

  • Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised for analysis of angiogenesis and lymphangiogenesis.[7]

MGLVA1 Gastric Cancer Xenograft Model (for Marimastat study):

  • Cell Line: MGLVA1 human gastric tumor.[9][10]

  • Animals: Nude mice.[9][10]

  • Implantation: Subcutaneous implantation of tumor fragments.[9][10]

  • Treatment: Mice were treated with Marimastat.[9][10]

  • Endpoint Analysis: Tumor growth rate and survival were monitored. Serum levels of carcinoembryonic antigen (CEA) were measured and correlated with tumor weight.[9][10]

In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical protocol for determining the IC50 of an inhibitor against a specific MMP.

MMP_Inhibition_Assay Workflow for In Vitro MMP Inhibition Assay start Start reagents Prepare Reagents: - Recombinant MMP enzyme - Fluorogenic MMP substrate - Assay buffer - Test inhibitor (e.g., Marimastat) start->reagents plate_prep Prepare 96-well plate with serial dilutions of inhibitor reagents->plate_prep enzyme_add Add MMP enzyme to wells plate_prep->enzyme_add incubation1 Pre-incubation to allow inhibitor-enzyme binding enzyme_add->incubation1 substrate_add Add fluorogenic substrate to initiate reaction incubation1->substrate_add incubation2 Incubate at 37°C substrate_add->incubation2 measurement Measure fluorescence intensity over time incubation2->measurement analysis Calculate % inhibition and determine IC50 value measurement->analysis end End analysis->end

Caption: A typical in vitro MMP inhibition assay workflow.

A generic protocol for an MMP inhibitor screening kit involves:

  • Reagent Preparation: Reconstitute the MMP enzyme, substrate, and inhibitor control.

  • Assay Plate Preparation: Add assay buffer, enzyme, and varying concentrations of the test inhibitor to the wells of a 96-well plate.

  • Reaction Initiation: Add a fluorogenic MMP substrate to all wells.

  • Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[17][18][19]

Conclusion

Both this compound and Marimastat have demonstrated anti-cancer properties in preclinical models, albeit through different primary mechanisms of action. Marimastat, as a broad-spectrum MMP inhibitor, has been extensively studied and shows efficacy against a wide range of MMPs involved in cancer progression. This compound presents a more targeted approach by inhibiting TACE and MMP-13, which could offer a different therapeutic window and side-effect profile.

The lack of direct comparative studies makes it difficult to definitively state which compound is superior. The choice between a broad-spectrum inhibitor like Marimastat and a more targeted dual inhibitor like this compound would likely depend on the specific cancer type, the expression levels of different MMPs and TACE, and the desired therapeutic outcome. Further research, ideally including head-to-head comparisons in relevant cancer models, would be necessary to fully elucidate their comparative efficacy and potential clinical utility.

References

Apratastat vs. Batimastat: A Comparative Guide to MMP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent matrix metalloproteinase (MMP) inhibitors, Apratastat and Batimastat. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these inhibitors in their experimental designs.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Consequently, MMP inhibitors are valuable tools in both basic research and as potential therapeutic agents. This guide focuses on a comparative analysis of this compound and Batimastat, two synthetic MMP inhibitors with distinct profiles.

Mechanism of Action

Both this compound and Batimastat function by targeting the active site of MMPs. They are designed to chelate the catalytic zinc ion, a critical component for the enzymatic activity of these proteases, thereby preventing the breakdown of their substrates.

Batimastat (BB-94) is a broad-spectrum, peptidomimetic hydroxamate inhibitor. Its chemical structure mimics the collagen substrate of MMPs, allowing it to bind with high affinity to the active site of a wide range of MMPs.[1]

This compound (TMI-005) is described as a dual inhibitor, targeting both Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and matrix metalloproteinases.[2][3] It is a non-selective and reversible inhibitor.[2] While its primary focus in some studies has been on its anti-inflammatory properties through TACE inhibition, it also demonstrates inhibitory activity against MMPs, with a particular emphasis on MMP-13.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Batimastat against various MMPs. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Target MMPThis compound (TMI-005) IC50 (nM)Batimastat (BB-94) IC50 (nM)
MMP-1 Data Not Available3[5]
MMP-2 Data Not Available4[5]
MMP-3 Data Not Available20[5]
MMP-7 Data Not Available6[5]
MMP-8 Data Not Available10[5]
MMP-9 Data Not Available4[5]
MMP-13 Implied Nanomolar InhibitionData Not Available
TACE (ADAM17) Potent Inhibitor230[5]

Experimental Protocols

The determination of IC50 values for MMP inhibitors is commonly performed using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.

Principle:

The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage of the peptide by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay buffer (typically containing Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35)

  • MMP inhibitor (this compound or Batimastat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure for IC50 Determination:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme (inactive) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound or Batimastat) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Activated MMP enzyme at a fixed concentration

    • Varying concentrations of the inhibitor

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

The following diagrams illustrate key concepts related to MMP inhibition and the experimental workflow for its assessment.

MMP_Inhibition_Pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Degradation Matrix Degradation Active_MMP->Degradation Cleavage Inactive_Complex Inactive MMP-Inhibitor Complex Active_MMP->Inactive_Complex Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation Inhibitor MMP Inhibitor (this compound or Batimastat) Inhibitor->Inactive_Complex

Caption: General signaling pathway of MMP activation and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Activate_MMP Activate Pro-MMP Incubate Incubate MMP with Inhibitor Activate_MMP->Incubate Prepare_Inhibitor Prepare Inhibitor Dilutions Prepare_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate_V Calculate Initial Velocities Measure->Calculate_V Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_V->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for determining MMP inhibitor IC50 values.

Inhibitor_Comparison cluster_apra This compound Profile cluster_bati Batimastat Profile Inhibitors MMP Inhibitors This compound This compound (TMI-005) Inhibitors->this compound Batimastat Batimastat (BB-94) Inhibitors->Batimastat TACE TACE (ADAM17) Inhibition This compound->TACE Dual Inhibition MMPs_A MMP Inhibition (Non-selective, e.g., MMP-13) This compound->MMPs_A Dual Inhibition MMPs_B Broad Spectrum MMP Inhibition (MMP-1, -2, -3, -7, -8, -9) Batimastat->MMPs_B

References

A Comparative Analysis of Apratastat and Selective MMP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual TACE/MMP inhibitor, Apratastat, with selective Matrix Metalloproteinase (MMP) inhibitors. This document synthesizes available preclinical and clinical data to inform research and development decisions.

Executive Summary

This compound (TMI-005) is a broad-spectrum inhibitor targeting both Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs).[1][2][3] While initially developed for inflammatory conditions like rheumatoid arthritis, its clinical development for this indication was halted due to a lack of efficacy.[1][4] In contrast, selective MMP inhibitors are designed to target specific MMPs, aiming to enhance efficacy and reduce the side effects associated with broad-spectrum inhibition, such as musculoskeletal syndrome.[5] This guide will delve into a quantitative comparison of their inhibitory profiles, detail relevant experimental methodologies, and visualize the signaling pathways they modulate.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and representative selective MMP inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Inhibitory Profile of this compound (TMI-005)

TargetIC50 (in vitro)IC50 (ex vivo)Notes
TNF-α Release144 ng/mL81.7 ng/mLInhibition of TNF-α release is an indirect measure of TACE activity.[3]
MMPsNot specifiedNot specifiedThis compound is described as a dual TACE/MMP inhibitor, but specific IC50 values against a panel of MMPs are not readily available in the public domain.[2][6]

Table 2: Inhibitory Profiles of Selective MMP Inhibitors

InhibitorTarget MMPIC50/KiSelectivity Notes
PF-003 MMP-13IC50: 1.6 nMHighly selective against other MMPs.[7]
Compound 24f MMP-13IC50: 0.5 nM, Ki: 0.19 nMNo significant activity against MMP-1 or TACE (IC50 > 10,000 nM).[8]
RF036 MMP-13IC50: 3.4-4.9 nMHighly selective with IC50 values for other MMPs > 5 µM.[9]
Andecaliximab (GS-5745) MMP-9Not specified (Monoclonal Antibody)Highly selective for MMP-9.[10][11]
Prinomastat (AG3340) Broad SpectrumIC50: MMP-1 (79 nM), MMP-3 (6.3 nM), MMP-9 (5.0 nM)Also inhibits MMP-2 and MMP-13 with low nM Ki values.[6]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 of an inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reconstitute the recombinant MMP enzyme in assay buffer to the desired concentration.

  • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 50 µL of the diluted MMP enzyme to each well of the 96-well plate.

  • Add 50 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the fluorogenic MMP substrate in assay buffer.

  • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.[12]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14][15][16]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a common preclinical model for evaluating the efficacy of anti-arthritic compounds.

Animal Model:

  • DBA/1J mice (male, 8-10 weeks old) are commonly used due to their susceptibility to CIA.[17]

Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • On day 0, administer a primary immunization of 100 µg of the collagen emulsion intradermally at the base of the tail.[18]

  • On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.[18]

Treatment Protocol:

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound, selective MMP inhibitor) once arthritis is established (clinical score > 4).

  • Administer the test compounds daily via oral gavage or another appropriate route.

  • Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation. Score each paw on a scale of 0-4. The maximum clinical score per mouse is 16.[18]

Efficacy Evaluation:

  • Measure paw thickness using a caliper at regular intervals.

  • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage erosion.

  • Blood samples can be collected to measure biomarkers of inflammation and cartilage degradation.[19][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

TACE_Signaling_Pathway pro_TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α pro_TNF->sTNF Cleavage TNFR TNF Receptor sTNF->TNFR Binds TACE TACE (ADAM17) TACE->sTNF This compound This compound This compound->TACE Inhibits Cell_Death Apoptosis TNFR->Cell_Death NFkB NF-κB Activation TNFR->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Inflammation

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

MMP9_Metastasis_Pathway cluster_cell Tumor Cell Growth_Factors Growth Factors (e.g., TGF-β, EGF) Signaling Signaling Cascades (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling MMP9_Expression MMP-9 Gene Expression Signaling->MMP9_Expression pro_MMP9 pro-MMP-9 MMP9_Expression->pro_MMP9 MMP9_active Active MMP-9 pro_MMP9->MMP9_active Activation Degradation ECM Degradation MMP9_active->Degradation Selective_MMP9_Inhibitor Selective MMP-9 Inhibitor (e.g., Andecaliximab) Selective_MMP9_Inhibitor->MMP9_active Inhibits ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) ECM->Degradation Invasion Tumor Cell Invasion and Metastasis Degradation->Invasion

Caption: Role of MMP-9 in cancer metastasis and its inhibition.

MMP13_OA_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Pro_inflammatory_Cytokines->Chondrocyte MMP13_Expression MMP-13 Gene Expression Chondrocyte->MMP13_Expression pro_MMP13 pro-MMP-13 MMP13_Expression->pro_MMP13 MMP13_active Active MMP-13 pro_MMP13->MMP13_active Activation Degradation Collagen Degradation MMP13_active->Degradation Selective_MMP13_Inhibitor Selective MMP-13 Inhibitor (e.g., PF-003) Selective_MMP13_Inhibitor->MMP13_active Inhibits Collagen_II Type II Collagen Collagen_II->Degradation Cartilage_Damage Cartilage Damage in Osteoarthritis Degradation->Cartilage_Damage

Caption: MMP-13's role in osteoarthritis and its selective inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Inhibitor_Screening Inhibitor Screening (IC50 Determination) Selectivity_Profiling Selectivity Profiling (Panel of MMPs and TACE) Inhibitor_Screening->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound Disease_Model Disease Model Induction (e.g., CIA in mice) Treatment Treatment with Inhibitor Disease_Model->Treatment Efficacy_Assessment Efficacy Assessment (Clinical Scores, Histology) Treatment->Efficacy_Assessment Safety_Assessment Safety/Toxicity Assessment Treatment->Safety_Assessment Clinical_Candidate Clinical Candidate Selection Efficacy_Assessment->Clinical_Candidate Safety_Assessment->Clinical_Candidate Lead_Compound->Disease_Model

Caption: A typical workflow for the preclinical evaluation of MMP inhibitors.

Discussion and Conclusion

This compound, as a dual TACE/MMP inhibitor, offers the potential to target both inflammation (via TNF-α) and tissue degradation (via MMPs). However, its broad-spectrum nature may contribute to off-target effects, and its clinical development for rheumatoid arthritis was unsuccessful.[4] The lack of detailed public data on its MMP selectivity profile makes a direct comparison with selective inhibitors challenging.

Selective MMP inhibitors, on the other hand, are designed to target specific MMPs that are key drivers of a particular pathology, such as MMP-13 in osteoarthritis or MMP-9 in cancer metastasis.[7][10] This targeted approach aims to maximize therapeutic benefit while minimizing the side effects associated with inhibiting beneficial MMPs. Preclinical and early clinical data for some selective MMP inhibitors have shown promise in terms of safety and efficacy.[10][21]

For researchers, the choice between a broad-spectrum inhibitor like this compound and a selective MMP inhibitor will depend on the specific research question and the biological system under investigation. If the goal is to broadly inhibit metalloproteinase activity in a model where both TACE and multiple MMPs are implicated, this compound could be a useful tool. However, for dissecting the role of a specific MMP or for developing a therapeutic with a better safety profile, a selective inhibitor would be the more appropriate choice. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety of dual TACE/MMP inhibitors with highly selective MMP inhibitors in various disease models.

References

Apratastat: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on Apratastat (TMI-005), a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs), reveals its potential as an anti-cancer agent across various malignancies. This guide provides a comparative analysis of this compound's efficacy, presenting available data on its activity in different cancer cell lines and comparing it with other relevant inhibitors. Detailed experimental protocols for key assays are also provided to aid researchers in the replication and further investigation of these findings.

Introduction to this compound

This compound is a hydroxamate-based small molecule inhibitor that targets TACE and several MMPs. These enzymes play crucial roles in cancer progression through the shedding of cell surface proteins, including growth factors and their receptors, and the degradation of the extracellular matrix, which facilitates tumor growth, invasion, and metastasis. By inhibiting these key enzymes, this compound demonstrates a multi-faceted approach to cancer therapy.

Efficacy of this compound and Comparators in Cancer Cell Lines

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in publicly available literature, data from related compounds and specific studies provide valuable insights into its potential efficacy.

A closely related thiomorpholin hydroxamate compound, TMI-1 , has demonstrated significant cytotoxic effects across a panel of 40 different tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM[1][2]. In a study focused on breast cancer, TMI-1 was effective in 8 out of 9 tested breast cancer cell lines, with ED50 values between 1.3 µM and 8.1 µM[3]. This suggests a broad spectrum of activity for this class of inhibitors.

In the context of Non-Small Cell Lung Cancer (NSCLC) , this compound has shown promise in overcoming resistance to radiotherapy[4][5]. Studies on the A549 lung carcinoma cell line indicated that pretreatment with TMI-005 sensitized these cells to ionizing radiation[5]. This effect is linked to the inhibition of ADAM17, which can downregulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR)[5].

In a murine xenograft model of colon cancer using MC38 cells, this compound demonstrated significant anti-tumor and anti-angiogenic activity[4]. This highlights its potential in solid tumors beyond its well-documented anti-inflammatory properties.

For comparative purposes, the table below includes IC50 values for various chemotherapeutic agents commonly used in Transarterial Chemoembolization (TACE) for Hepatocellular Carcinoma (HCC), a setting where TACE inhibitors like this compound could be relevant. It is important to note that these are not direct comparisons with this compound but provide a benchmark for the efficacy of other anti-cancer agents in a relevant context.

DrugCancer Cell LineIC50 (µM)Reference
DoxorubicinHepG2 (HCC)1.1[6]
DoxorubicinVX2 (Squamous Cell Carcinoma)0.8[6]
CisplatinHepG2 (HCC)15.9[6]
CisplatinVX2 (Squamous Cell Carcinoma)8.0[6]
SorafenibHepG2 (HCC)8.9[6]
SorafenibVX2 (Squamous Cell Carcinoma)10.3[6]
OxaliplatinHT29 (Colon)5.9 ± 1.7[7]
OxaliplatinCaCo2 (Colon)2.1 ± 1.1[7]
5-FluorouracilHT29 (Colon)-[7]
5-FluorouracilCaCo2 (Colon)-[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE Cleavage s_TNF Soluble TNF-α TACE->s_TNF TNF_receptor TNF-α Receptor s_TNF->TNF_receptor Binding Inflammation Inflammation TNF_receptor->Inflammation Activation This compound This compound This compound->TACE Inhibition

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α.

MMP_Inhibition_Workflow cluster_workflow In Vitro MMP Inhibition Assay start Prepare MMP enzyme solution inhibitor Add this compound (or other inhibitor) start->inhibitor substrate Add fluorogenic MMP substrate incubate Incubate at 37°C substrate->incubate inhibitor->substrate measure Measure fluorescence intensity incubate->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Workflow for determining MMP inhibition by this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][6][8][9]

TACE (ADAM17) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TACE.

Materials:

  • Recombinant human TACE

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound (or other test compounds)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add the diluted compound, recombinant TACE, and assay buffer to a final volume of 50 µL. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Incubate the plate at room temperature for 15 minutes.

  • Add 50 µL of the fluorogenic TACE substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

  • Calculate the reaction rate (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the positive control. The IC50 value is calculated by plotting the percent inhibition versus the log of the compound concentration.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is used to assess the inhibitory activity of compounds against specific MMPs.

Materials:

  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate

  • Assay buffer (specific to the MMP being tested)

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • This compound (or other test compounds)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well black plate, add the diluted compound, activated MMP, and assay buffer.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Add the fluorogenic MMP substrate to all wells.

  • Measure the fluorescence intensity over time.

  • Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the TACE assay.[10]

Conclusion

This compound, as a dual TACE/MMP inhibitor, presents a promising therapeutic strategy for various cancers by targeting key pathways involved in tumor growth, invasion, and inflammation. While comprehensive data on its efficacy in a wide array of cancer cell lines is still emerging, the available information, particularly regarding its synergy with radiotherapy in NSCLC and its anti-tumor effects in colon cancer models, warrants further investigation. The provided protocols offer a foundation for researchers to conduct comparative studies and further elucidate the full potential of this compound and other TACE/MMP inhibitors in oncology.

References

In Vivo Validation of Apratastat's Anti-Tumor Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of Apratastat, a TNF-α converting enzyme (TACE) inhibitor, with other relevant alternative therapies. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound's potential as a cancer therapeutic.

Performance Comparison of TACE Inhibitors

The following table summarizes the in vivo anti-tumor effects of this compound and a comparable TACE inhibitor, TMI-1. It is important to note that the data is derived from different preclinical models, and direct head-to-head studies are limited.

Compound Cancer Model Dosing Regimen Key Anti-Tumor Effects Reference
This compound MC38 colon adenocarcinoma xenograft (C57BL/6 mice)10 mg/kg, p.o., once daily for 14 daysSignificantly inhibited tumor growth. Reduced tumor angiogenesis and lymphangiogenesis.[1]
TMI-1 MMTV-ERBB2/neu transgenic mice (spontaneous mammary tumors)100 mg/kg/dayInduced tumor apoptosis. Inhibited mammary gland tumor occurrence and development.[2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for a critical evaluation of the findings.

This compound in MC38 Xenograft Model
  • Cell Line: MC38 mouse colon adenocarcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of MC38 cells into the flank of the mice.

  • Treatment: Once tumors were established, mice were treated with this compound orally at a dose of 10 mg/kg once daily for 14 consecutive days.

  • Efficacy Evaluation: Tumor growth was monitored regularly. At the end of the study, tumors were excised, and markers for angiogenesis and lymphangiogenesis were assessed.

TMI-1 in MMTV-ERBB2/neu Transgenic Mouse Model
  • Animal Model: MMTV-ERBB2/neu transgenic mice, which spontaneously develop mammary tumors.

  • Treatment: TMI-1 was administered daily at a dose of 100 mg/kg.

  • Efficacy Evaluation: The occurrence and development of mammary gland tumors were monitored. Tumor tissues were analyzed for markers of apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of TACE inhibitors in cancer and a general workflow for in vivo anti-tumor efficacy studies.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm & Nucleus Pro-TNF-alpha Pro-TNF-alpha TACE TACE (ADAM17) Pro-TNF-alpha->TACE Cleavage EGFR_Ligands Pro-EGFR Ligands (e.g., TGF-α) EGFR_Ligands->TACE Cleavage TNF-alpha Soluble TNF-α TACE->TNF-alpha sEGFR_Ligands Soluble EGFR Ligands TACE->sEGFR_Ligands TNFR TNF Receptor TNF-alpha->TNFR EGFR EGFR sEGFR_Ligands->EGFR Downstream_Signaling_TNF Pro-inflammatory & Survival Signaling (e.g., NF-κB) TNFR->Downstream_Signaling_TNF Downstream_Signaling_EGFR Proliferation & Survival Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream_Signaling_EGFR Tumor_Effects Tumor Growth, Angiogenesis, Metastasis Downstream_Signaling_TNF->Tumor_Effects Downstream_Signaling_EGFR->Tumor_Effects This compound This compound This compound->TACE Inhibition

Caption: TACE Inhibition Signaling Pathway in Cancer.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (Xenograft) or Spontaneous Tumor Model start->tumor_implantation tumor_establishment Tumor Establishment & Randomization tumor_implantation->tumor_establishment treatment_phase Treatment Administration (this compound vs. Control/Alternative) tumor_establishment->treatment_phase data_collection Tumor Growth Monitoring & Body Weight Measurement treatment_phase->data_collection endpoint Endpoint Analysis: Tumor Excision, Weight, Biomarker Analysis data_collection->endpoint data_analysis Statistical Analysis of Tumor Growth & Survival endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.

References

Apratastat vs. TMI-1: A Preclinical Comparative Guide for TACE/MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent dual inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs): Apratastat (TMI-005) and TMI-1. Both compounds have been investigated in preclinical models for their therapeutic potential in inflammatory diseases and cancer. This document summarizes key preclinical data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Mechanism of Action

This compound and TMI-1 are both orally active, reversible, non-selective inhibitors that target TACE and various MMPs.[1] TACE is the primary enzyme responsible for the shedding of membrane-bound Tumor Necrosis Factor-alpha (TNF-α) to its soluble, pro-inflammatory form. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in tissue remodeling, inflammation, and cancer progression. By inhibiting both TACE and MMPs, these compounds aim to reduce inflammation and modulate the tumor microenvironment.

Signaling Pathway of TACE/MMP Inhibition

The following diagram illustrates the signaling pathway affected by this compound and TMI-1. Inhibition of TACE prevents the release of soluble TNF-α, thereby blocking its downstream inflammatory signaling cascade. Inhibition of MMPs prevents the degradation of the extracellular matrix, which can impact cell migration, invasion, and angiogenesis.

TACE_MMP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Pro_TNF Pro-TNF-α TACE TACE (ADAM17) Soluble_TNF Soluble TNF-α TACE->Soluble_TNF Cleavage TNFR TNF Receptor Soluble_TNF->TNFR Binding Inflammation Inflammation TNFR->Inflammation ECM Extracellular Matrix (e.g., Collagen) MMPs MMPs Degraded_ECM Degraded ECM MMPs->Degraded_ECM Degradation Cell_Invasion Cell Invasion & Angiogenesis Degraded_ECM->Cell_Invasion Inhibitors This compound or TMI-1 Inhibitors->TACE Inhibitors->MMPs

Figure 1: TACE/MMP Inhibition Pathway

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and TMI-1, focusing on their in vitro inhibitory activity and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity (IC50)

TargetThis compound (TMI-005)TMI-1
TACE (ADAM17) 144 ng/mL (in vitro)[2]8.4 nM[3]
TNF-α Release 81.7 ng/mL (ex vivo)[2]-
MMP-1 -6.6 nM[3]
MMP-2 -4.7 nM[3]
MMP-7 -26 nM[3]
MMP-9 -12 nM[3]
MMP-13 Dual inhibitor of TACE and MMP-13[4]3 nM[3]
MMP-14 -26 nM[3]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between different studies.

Table 2: Preclinical In Vivo Efficacy

Preclinical ModelCompoundDosing RegimenKey FindingsReference
Mouse Collagen-Induced Arthritis (CIA) TMI-15, 10, 20 mg/kg p.o. b.i.d. (prophylactic)Reduced clinical severity scores.[3]
TMI-1100 mg/kg p.o. b.i.d. (therapeutic)Reduced clinical severity scores.[3]
Mouse Model of COVID-19 Lung Injury This compound10 mg/kg i.p. (twice at 4 and 16h post-induction)Significantly improved lung histology and prevented leukocyte infiltration.[5]
TMI-1-Significantly improved lung histology and prevented leukocyte infiltration.[5]
MC38 Xenograft C57BL/6 Mouse Model This compound10 mg/kg p.o. (once daily for 14 days)Exhibited anti-tumor and anti-angiogenic activity.[1]
Breast Cancer In Vivo Model TMI-1-Induced tumor apoptosis.-

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro TACE Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against TACE.

TACE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant TACE enzyme - Fluorogenic TACE substrate - Assay buffer - Test compounds (this compound, TMI-1) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well plate): - Add test compounds at various concentrations - Add TACE enzyme to all wells except blank Prepare_Reagents->Plate_Setup Incubation1 Pre-incubate at 37°C for 10-15 minutes Plate_Setup->Incubation1 Add_Substrate Add fluorogenic TACE substrate to all wells Incubation1->Add_Substrate Incubation2 Incubate at 37°C, protected from light Add_Substrate->Incubation2 Measure_Fluorescence Measure fluorescence intensity over time (e.g., every 5 minutes for 1 hour) Incubation2->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. compound concentration - Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: TACE Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Recombinant human TACE enzyme and a specific fluorogenic peptide substrate are prepared in an appropriate assay buffer (e.g., Tris-based buffer with ZnCl2 and CaCl2). Test compounds are serially diluted to the desired concentrations.

  • Assay Procedure: In a 96-well microplate, the test compound dilutions are incubated with the TACE enzyme for a short period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release Assay in THP-1 Cells

This assay measures the ability of the compounds to inhibit the release of TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).

Detailed Steps:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Differentiated THP-1 cells are pre-incubated with various concentrations of this compound or TMI-1 for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.

  • Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration, and the IC50 value is determined.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model of rheumatoid arthritis.

CIA_Model_Workflow Start Start Animal_Selection Select susceptible mouse strain (e.g., DBA/1J) Start->Animal_Selection Immunization Day 0: Primary Immunization Inject emulsion of Type II collagen and Complete Freund's Adjuvant (CFA) Animal_Selection->Immunization Booster Day 21: Booster Immunization Inject emulsion of Type II collagen and Incomplete Freund's Adjuvant (IFA) Immunization->Booster Treatment Initiate treatment with this compound or TMI-1 (prophylactic or therapeutic regimen) Booster->Treatment Monitoring Monitor for signs of arthritis: - Clinical scoring (paw swelling, erythema) - Body weight changes Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Histological examination of joints - Measurement of inflammatory markers Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 3: Collagen-Induced Arthritis Model Workflow

Detailed Steps:

  • Induction of Arthritis: Susceptible mouse strains (e.g., DBA/1J) are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Treatment: Treatment with the test compounds can be initiated either before the onset of disease (prophylactic) or after the appearance of clinical signs of arthritis (therapeutic). The compounds are typically administered orally.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint rigidity. Body weight is also recorded.

  • Histopathological Analysis: At the end of the study, the joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Cancer Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in vivo.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., MC38 colon adenocarcinoma) are cultured in vitro.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., C57BL/6 for syngeneic models or nude mice for human xenografts).

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width2).

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compounds are administered according to the planned dosing schedule.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors can be excised and weighed, and further analyzed for biomarkers of drug activity (e.g., angiogenesis, apoptosis).

Conclusion

Both this compound and TMI-1 are potent dual inhibitors of TACE and MMPs with demonstrated efficacy in preclinical models of inflammation and cancer. TMI-1 shows nanomolar potency against TACE and a range of MMPs in vitro. This compound's development for rheumatoid arthritis was halted due to a lack of clinical efficacy, despite showing potent inhibition of TNF-α release.[4] However, both compounds have shown promise in other preclinical settings, such as lung injury and cancer. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their specific preclinical investigations. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their potency, selectivity, and pharmacokinetic profiles.

References

Apratastat's Double-Edged Sword: A Comparative Analysis of its Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New York, NY – November 10, 2025 – A comprehensive guide has been published today offering researchers, scientists, and drug development professionals an in-depth comparison of Apratastat's (TMI-005) inhibitory activity across a spectrum of metalloproteinases. This guide provides a critical analysis of this compound's cross-reactivity, supported by quantitative data, detailed experimental protocols, and novel visualizations of its inhibitory profile, to better inform future research and drug development efforts.

This compound, a hydroxamic acid-based inhibitor, has been a subject of significant interest due to its dual inhibitory action against Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs). While this broad-spectrum activity presents therapeutic potential in inflammatory diseases and cancer, it also raises concerns regarding off-target effects and the need for a precise understanding of its selectivity. This comparative guide addresses this need by consolidating available data on this compound's potency against key metalloproteinases.

Quantitative Comparison of this compound's Inhibitory Potency

A critical aspect of understanding this compound's biological effects is its inhibitory potency against different metalloproteinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against several key enzymes.

Metalloproteinase TargetIC50 (nM)
MMP-1 (Collagenase-1)33[1]
MMP-13 (Collagenase-3)8.1[1]
ADAM17 (TACE)20[1]

This data clearly indicates that this compound is a potent inhibitor of MMP-13 and ADAM17, with slightly lower potency against MMP-1.[1] The low nanomolar IC50 values highlight its efficacy in inhibiting these key enzymes involved in inflammation and tissue remodeling.

Unraveling the Mechanism: Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this guide provides a detailed overview of the experimental methodologies typically employed to assess the inhibitory activity of compounds like this compound.

Enzymatic Activity Assay (Fluorogenic Substrate-Based)

A commonly utilized method for determining the inhibitory potency of compounds against metalloproteinases is the fluorogenic substrate-based assay. This in vitro biochemical assay provides a quantitative measure of enzyme activity and its inhibition.

Objective: To determine the IC50 value of this compound against a panel of purified recombinant human metalloproteinases.

Materials:

  • Purified, active forms of recombinant human metalloproteinases (e.g., MMP-1, MMP-13, ADAM17).

  • This compound (TMI-005) of known concentration.

  • Specific fluorogenic peptide substrates for each metalloproteinase.

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Preparation: The purified active metalloproteinase is diluted to a working concentration in the assay buffer.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Reaction: The enzyme solution is pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) in the wells of a 96-well plate for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by adding the specific fluorogenic substrate to each well.

  • Kinetic Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing this compound's Inhibitory Profile

To provide a clear visual representation of this compound's known cross-reactivity, the following diagram illustrates its inhibitory action on its primary targets.

Apratastat_Inhibition cluster_MMPs Matrix Metalloproteinases (MMPs) cluster_ADAMs A Disintegrin and Metalloproteinases (ADAMs) This compound This compound (TMI-005) MMP1 MMP-1 This compound->MMP1 Inhibits (IC50 = 33 nM) MMP13 MMP-13 This compound->MMP13 Inhibits (IC50 = 8.1 nM) ADAM17 ADAM17 (TACE) This compound->ADAM17 Inhibits (IC50 = 20 nM)

References

A Head-to-Head Comparison of Apratastat and Other Dual Inhibitors of TACE and MMPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apratastat and other dual inhibitors targeting both Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and Matrix Metalloproteinases (MMPs). The information presented is supported by available experimental data to aid in research and development decisions.

Introduction to Dual TACE/MMP Inhibition

TACE and MMPs are key enzymes involved in inflammatory processes and tissue remodeling. TACE is the primary sheddase of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-α (TNF-α), a central mediator of inflammation.[1][2] MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, playing a crucial role in both physiological and pathological tissue remodeling, including in inflammatory conditions like arthritis.[1][2] Dual inhibition of TACE and MMPs presents a promising therapeutic strategy for a range of inflammatory diseases by simultaneously blocking the release of a key inflammatory cytokine and preventing the enzymatic degradation of tissues.

This compound (TMI-005) is an orally active and reversible dual inhibitor of TACE and MMPs.[3][4] While it showed promise in preclinical studies, its development for rheumatoid arthritis was discontinued due to a lack of efficacy in Phase II clinical trials.[4][5] This guide compares the performance of this compound with other notable dual TACE/MMP inhibitors based on available preclinical data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibitory activities (IC50 or Ki values) of this compound and other dual TACE/MMP inhibitors against their target enzymes. Data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in assay conditions.

InhibitorTargetIC50 / Ki (nM)Source(s)
This compound (TMI-005) TACE (TNF-α release in vitro)144 ng/mL (~347 nM)[3]
TACE (TNF-α release ex vivo)81.7 ng/mL (~197 nM)[3]
TMI-1 TACEPotent (nanomolar IC50)
Various MMPsPotent (nanomolar IC50s)
PKF-242-484 TACEKi: 0.6
MMP-1Ki: 0.1
MMP-2Ki: 25.3
MMP-3Ki: 1.1
MMP-9Ki: 1.2
MMP-13Ki: 0.2
PKF-241-466 TACEKi: 3.8
MMP-1Ki: 1.1
MMP-2Ki: 18.2
MMP-3Ki: 3.5
MMP-9Ki: 4.6
MMP-13Ki: 0.8
TAPI-2 MMPs (broad spectrum)IC50: 20,000[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by dual TACE/MMP inhibitors.

TACE Signaling Pathway and Inhibition

TACE_Pathway cluster_membrane Cell Membrane pro-TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF->TACE Cleavage Soluble TNF Soluble TNF-α TACE->Soluble TNF TNFR TNFR1 / TNFR2 Soluble TNF->TNFR Binding Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Signaling Inflammation Inflammation Signaling->Inflammation Inhibitor This compound & Other Dual Inhibitors Inhibitor->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.

MMP Activation and Inhibition in Inflammation

MMP_Pathway Inflammatory Stimuli Inflammatory Stimuli (e.g., Cytokines) Pro-MMPs Pro-MMPs (inactive) Inflammatory Stimuli->Pro-MMPs Upregulation Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) Active MMPs->ECM Cleavage ECM Degradation ECM Degradation ECM->ECM Degradation Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Inhibitor This compound & Other Dual Inhibitors Inhibitor->Active MMPs Inhibition

References

Unlocking Radiotherapy's Potential: A Comparative Guide to Apratastat and Other Radiosensitizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, radiotherapy remains a cornerstone of treatment. However, the efficacy of radiation is often limited by the intrinsic or acquired resistance of tumor cells. The quest for agents that can sensitize cancer cells to radiation, known as radiosensitizers, is a critical area of research. This guide provides a comparative analysis of the investigational drug Apratastat and other radiosensitizing agents, with a focus on their mechanisms of action, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Radiosensitization

Radiosensitization refers to the strategy of making cancer cells more susceptible to the damaging effects of ionizing radiation. The ideal radiosensitizer would selectively target tumor cells, enhancing the therapeutic ratio of radiotherapy by increasing tumor control without exacerbating normal tissue toxicity. Various molecular pathways contribute to radioresistance, including enhanced DNA damage repair, activation of pro-survival signaling cascades, and alterations in the tumor microenvironment. The agents discussed herein represent different approaches to overcoming these resistance mechanisms.

Section 1: this compound - A Potential Radiosensitizer Targeting the Tumor Microenvironment

This compound (TMI-005) is a non-selective, reversible inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs). While its development for rheumatoid arthritis was halted due to a lack of efficacy, its potential to overcome radiotherapy resistance in non-small cell lung cancer (NSCLC) has been noted[1].

Hypothesized Mechanism of Radiosensitization

The radiosensitizing effect of this compound is hypothesized to stem from its inhibition of TACE and MMPs, which play crucial roles in radioresistance.

  • TACE (ADAM17) Inhibition: TACE is responsible for the shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR). Overexpression of TACE is linked to poor prognosis in several cancers. By inhibiting TACE, this compound can block the activation of pro-survival signaling pathways like the EGFR pathway, which is known to be upregulated in response to radiation and contributes to radioresistance. Preclinical studies have shown that inhibiting ADAM17 can sensitize NSCLC cells to ionizing radiation and reduce EGFR phosphorylation[2][3].

  • MMP Inhibition: MMPs are a family of enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. Several MMPs, including MMP-2, MMP-9, and MMP-10, are associated with radioresistance. Ionizing radiation can increase the expression and activity of these MMPs. By inhibiting MMPs, this compound may:

    • Prevent the radiation-induced breakdown of the extracellular matrix, thereby inhibiting tumor cell migration and invasion.

    • Interfere with DNA damage repair pathways, as suggested by studies on MMP-10 in NSCLC[4].

    • Suppress pro-survival signaling pathways, such as the NF-κB pathway, which is influenced by MMP-9 activity and contributes to radioresistance in breast tumors[5].

    • Enhance anti-tumor immunity by preventing the shedding of natural killer cell activating ligands from the tumor cell surface[6].

Visualizing the Hypothesized Pathway of this compound

cluster_radiation Ionizing Radiation cluster_this compound This compound Action cluster_cellular_effects Cellular Effects Radiation Ionizing Radiation TACE TACE (ADAM17) Radiation->TACE Induces MMPs MMPs (e.g., MMP-2, 9, 10) Radiation->MMPs Induces This compound This compound This compound->TACE Inhibits This compound->MMPs Inhibits EGFR_Ligands EGFR Ligand Shedding TACE->EGFR_Ligands ProSurvival Pro-Survival Signaling (e.g., NF-κB) MMPs->ProSurvival DNA_Repair DNA Damage Repair MMPs->DNA_Repair ECM_Degradation ECM Degradation MMPs->ECM_Degradation EGFR_Activation EGFR Activation EGFR_Ligands->EGFR_Activation EGFR_Activation->ProSurvival Radiosensitization Radiosensitization ProSurvival->Radiosensitization Inhibition Leads to DNA_Repair->Radiosensitization Inhibition Leads to ECM_Degradation->Radiosensitization Inhibition Contributes to

Caption: Hypothesized radiosensitizing mechanism of this compound.

Section 2: Comparative Analysis with Other Radiosensitizers

To provide context for the potential of this compound, this section details the mechanisms and experimental data for two other classes of radiosensitizing agents: statins and second-generation antiandrogens.

Atorvastatin: A Statin with Radiosensitizing Properties

Atorvastatin (ATV), a commonly used cholesterol-lowering drug, has been shown to sensitize breast and lung cancer cells to ionizing radiation.

The radiosensitizing effect of Atorvastatin is primarily attributed to:

  • Increased Apoptosis: ATV enhances radiation-induced programmed cell death.

  • Increased Reactive Oxygen Species (ROS) Production: ATV elevates the levels of ROS in irradiated cells, leading to increased cellular damage.

  • Anti-proliferative Effects: ATV inhibits the growth of cancer cells, which can make them more vulnerable to radiation.

Cell LineTreatmentSurvival Rate (%)Fold Change in Apoptosis (vs. Control)
MDA-MB-231 (Breast Cancer) ATV alone71 ± 5-
IR (4 Gy) alone78 ± 5-
ATV + IR (4 Gy)59 ± 1Increased
A-549 (Lung Cancer) ATV alone85 ± 7-
IR (4 Gy) alone83 ± 4-
ATV + IR (4 Gy)73 ± 4Increased
Data extracted from a study on the radiosensitizing effect of Atorvastatin[1][7].
  • Cell Culture: MDA-MB-231 and A-549 cells were cultured in standard conditions.

  • Drug Treatment: Cells were treated with Atorvastatin at a specified concentration.

  • Irradiation: Following drug treatment, cells were exposed to a single dose of 4 Gy X-ray radiation.

  • Proliferation Assay: Cell viability and proliferation were assessed using assays such as MTT or crystal violet staining at various time points post-irradiation.

  • Apoptosis Assay: The percentage of apoptotic cells was determined by flow cytometry using Annexin V/Propidium Iodide staining.

  • ROS Measurement: Intracellular ROS levels were quantified using fluorescent probes like DCFH-DA.

Start Start: Cancer Cell Lines (MDA-MB-231, A-549) Treatment Treatment Groups: 1. Control 2. Atorvastatin (ATV) 3. Irradiation (IR) 4. ATV + IR Start->Treatment Irradiation Irradiation (4 Gy X-ray) Treatment->Irradiation Analysis Post-Treatment Analysis Irradiation->Analysis Proliferation Proliferation Assay (e.g., MTT) Analysis->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis ROS ROS Measurement Analysis->ROS End End: Evaluate Radiosensitizing Effect Proliferation->End Apoptosis->End ROS->End

Caption: In vitro workflow for evaluating Atorvastatin's radiosensitizing effect.

Second-Generation Antiandrogens: Targeting DNA Repair in Prostate Cancer

Second-generation antiandrogens, such as abiraterone acetate, apalutamide, and enzalutamide, have demonstrated a strong radiosensitizing effect in prostate cancer models, irrespective of castration status.

The primary mechanism of radiosensitization by these agents is the inhibition of DNA double-strand break (DSB) repair . By suppressing the androgen receptor (AR) signaling pathway more potently than first-generation antiandrogens, these drugs impair the cancer cells' ability to repair the DNA damage inflicted by ionizing radiation. This leads to an accumulation of lethal DNA lesions and enhanced cell killing. This effect is evidenced by a significant increase in the number of residual γH2AX and 53BP1 foci, which are markers of unrepaired DNA double-strand breaks, 24 hours after irradiation[8].

Cell LineTreatment (5 µM Abiraterone Acetate)Effect on Cell SurvivalEffect on DNA DSB Repair
22R-V1 (Prostate Cancer) + 2 Gy IRStrong inhibition-
LNCaP (Prostate Cancer) + Graded IR Doses (0-10 Gy)Significant radiosensitizationIncreased residual γH2AX/53BP1 foci
C4-2B (Prostate Cancer) + Graded IR Doses (0-10 Gy)Significant radiosensitizationIncreased residual γH2AX/53BP1 foci
Data is a qualitative summary from a study on second-generation antiandrogens[8].
  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, C4-2B) are cultured and treated with a second-generation antiandrogen (e.g., 5 µM abiraterone acetate) for a specified duration.

  • Irradiation: Cells are then exposed to ionizing radiation (e.g., 2 Gy).

  • Immunofluorescence Staining: At various time points post-irradiation (e.g., 24 hours), cells are fixed and permeabilized. They are then incubated with primary antibodies against DNA damage markers (e.g., anti-γH2AX and anti-53BP1).

  • Secondary Antibody and Imaging: Fluorescently labeled secondary antibodies are used for detection. The cell nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.

  • Quantification: The number of γH2AX and 53BP1 foci per nucleus is counted to quantify the extent of unrepaired DNA double-strand breaks.

cluster_radiation Ionizing Radiation cluster_drug Drug Action cluster_cellular_response Cellular Response Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) Radiation->DNA_Damage Induces Antiandrogen Second-Gen Antiandrogen AR_Signaling Androgen Receptor Signaling Antiandrogen->AR_Signaling Inhibits DSB_Repair DNA Double-Strand Break Repair AR_Signaling->DSB_Repair Promotes DSB_Repair->DNA_Damage Repairs Cell_Death Enhanced Cell Death DSB_Repair->Cell_Death Inhibition Leads to DNA_Damage->DSB_Repair Triggers

Caption: Radiosensitization by inhibiting DNA repair via antiandrogens.

Section 3: Conclusion and Future Directions

The validation of this compound's radiosensitizing effects is still in a nascent stage, with its proposed mechanism rooted in its inhibitory action on TACE and MMPs. This approach of targeting the tumor microenvironment and key signaling pathways presents a compelling strategy for overcoming radioresistance.

In comparison, agents like Atorvastatin and second-generation antiandrogens offer insights into alternative and more established radiosensitization strategies. Atorvastatin leverages the induction of apoptosis and ROS, while second-generation antiandrogens effectively cripple the DNA damage repair machinery in prostate cancer.

Future research should focus on:

  • Rigorous preclinical validation of this compound as a radiosensitizer across a range of cancer types, with detailed molecular and in vivo studies.

  • Identifying predictive biomarkers to determine which patients are most likely to benefit from these combination therapies.

  • Optimizing dosing and scheduling of radiosensitizers in combination with radiotherapy to maximize efficacy and minimize toxicity.

The development of effective radiosensitizers holds the promise of significantly improving outcomes for cancer patients undergoing radiotherapy. A multi-pronged approach, targeting different facets of radioresistance, will be key to realizing this potential.

References

TACE/MMP Inhibition in 3D Cell Culture Models: A Comparative Assessment of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of targeting Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs) in advanced 3D cell culture models. While direct efficacy data for Apratastat (TMI-005) in these systems is limited, this document leverages available information on related inhibitors to project potential outcomes and guide future research.

This compound is an orally active, reversible dual inhibitor of TACE (also known as ADAM17) and MMPs.[1] Its primary mechanism of action involves blocking the release of the pro-inflammatory cytokine TNF-α and inhibiting the activity of various MMPs involved in tissue remodeling and degradation.[1] Although clinical trials of this compound for rheumatoid arthritis were discontinued due to a lack of efficacy, the therapeutic principle of TACE/MMP inhibition remains a subject of investigation for various inflammatory diseases and cancers.[2][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures, making them valuable tools for evaluating the efficacy of therapeutic agents.[4] These models better replicate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.[5]

The Role of TACE and MMPs in Disease

TACE and MMPs are key players in the pathophysiology of numerous diseases. TACE is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form, a potent mediator of inflammation.[6] MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, influencing processes like cell migration, invasion, and tissue remodeling.[7] In inflammatory conditions such as rheumatoid arthritis, both TACE and MMPs contribute to joint destruction. In cancer, they facilitate tumor growth, invasion, and metastasis.[8][9]

Comparative Efficacy of TACE/MMP Inhibition in 3D Models

Due to the limited availability of data for this compound in 3D cell culture, this section presents a comparative summary of the effects of other TACE and MMP inhibitors in relevant 3D models. This information serves as a proxy to understand the potential efficacy of this class of inhibitors.

3D Model SystemInhibitor ClassKey Findings in 3D ModelsReference
Glioblastoma Spheroids MT1-MMP InhibitorReduced proteolytic activity and spheroid invasion.[10][11]
Rheumatoid Arthritis Synovial Spheroids General MMP Inhibitors (not specified)Models developed to study inflammatory responses and matrix degradation.[12][13][14][15][16]
Prostate Cancer Spheroids in Inflammatory Microenvironment Not specifiedModel established to study inflammation-related proliferation and invasion.[4]
Lung Cancer Spheroids with Fibroblasts Anti-fibrotic drugs (potential MMP involvement)Model to evaluate combined effects on growth and invasion.N/A
Colorectal Cancer Organoids Various ChemotherapeuticsUsed to assess cell viability and drug response.[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

TACE_MMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE sTNF Soluble TNF-α TACE->sTNF Cleavage ECM Extracellular Matrix (e.g., Collagen) MMPs MMPs ECM->MMPs Degraded_ECM Degraded ECM MMPs->Degraded_ECM Degradation Inflammation Inflammation sTNF->Inflammation Invasion_Metastasis Invasion_Metastasis Degraded_ECM->Invasion_Metastasis This compound This compound This compound->TACE Inhibits This compound->MMPs Inhibits

TACE and MMP Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_culture 3D Model Generation cluster_treatment Treatment cluster_analysis Efficacy Assessment start Cell Seeding (e.g., Cancer cells, Fibroblasts) spheroid Spheroid/Organoid Formation (e.g., Hanging Drop, Low-adhesion plates) start->spheroid treatment Addition of TACE/MMP Inhibitor (e.g., this compound) spheroid->treatment viability Cell Viability Assay (e.g., ATP-based, Live/Dead staining) treatment->viability invasion Invasion Assay (e.g., Matrigel invasion) treatment->invasion cytokine Cytokine Release Assay (e.g., ELISA, Multiplex bead array) treatment->cytokine

General Experimental Workflow for Evaluating Inhibitors in 3D Models.

Experimental Protocols

3D Spheroid Formation (Hanging Drop Method)

This protocol describes a common method for generating 3D spheroids.

Materials:

  • Cell culture medium appropriate for the cell line(s) of interest.

  • Single-cell suspension of desired cells (e.g., cancer cells, fibroblasts).

  • Non-adherent, round-bottom 96-well plates or specialized hanging drop plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare a single-cell suspension at a concentration of 2.5 x 10^4 cells/mL in culture medium.

  • For hanging drop plates, dispense 20 µL drops of the cell suspension onto the lid of a petri dish. For non-adherent plates, add 100 µL of the cell suspension to each well.

  • Invert the petri dish lid and place it over a dish containing PBS to maintain humidity.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Spheroids will typically form within 24-72 hours.

  • For treatment, carefully transfer spheroids to a new plate containing the desired concentrations of the TACE/MMP inhibitor.

Cell Viability Assessment in 3D Organoids

This protocol outlines a method to determine cell viability within 3D organoid cultures.[17][18][19][20]

Materials:

  • 3D organoid cultures.

  • CellTiter-Glo® 3D Cell Viability Assay reagent (Promega) or similar ATP-based assay.

  • Opaque-walled multi-well plates suitable for luminescence readings.

  • Luminometer.

Procedure:

  • Culture organoids in a 96-well format.

  • Add the test compound (e.g., TACE/MMP inhibitor) at various concentrations and incubate for the desired period.

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Cell viability is proportional to the luminescent signal.

Cytokine Release Assay from 3D Spheroids

This protocol describes how to measure the release of cytokines, such as TNF-α, from 3D spheroid cultures.[21][22][23]

Materials:

  • 3D spheroid cultures.

  • Cell culture supernatant.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., human TNF-α).

  • Microplate reader.

Procedure:

  • Culture spheroids as described above and treat with the TACE/MMP inhibitor.

  • At specified time points, carefully collect the cell culture supernatant from each well without disturbing the spheroids.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatant and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

While specific data on the efficacy of this compound in 3D cell culture models remains elusive, the established roles of its targets, TACE and MMPs, in inflammatory diseases and cancer suggest that this class of inhibitors holds therapeutic potential. The use of advanced 3D models, such as spheroids and organoids, provides a more clinically relevant platform to further investigate the efficacy of TACE/MMP inhibitors. The experimental protocols provided herein offer a framework for researchers to conduct such evaluations, which will be crucial in determining the future of this therapeutic strategy. Future studies should aim to directly compare the effects of this compound and other TACE/MMP inhibitors in these sophisticated in vitro systems to provide a clearer picture of their potential clinical utility.

References

Safety Operating Guide

Proper Disposal of Apratastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Apratastat, a potent inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). Adherence to these procedures is crucial to ensure a safe laboratory environment and compliance with regulatory standards.

While a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located through general searches, it is imperative to obtain the SDS from your chemical supplier before handling or disposing of this compound. The SDS provides detailed, substance-specific information essential for safety. The following guidelines are based on best practices for the disposal of pharmaceutical and chemical waste in a research setting and should be supplemented with the information provided in the supplier-specific SDS.

Key Disposal Considerations

Unused or waste this compound, like many research chemicals, should be managed as hazardous chemical waste. General guidelines for the disposal of such materials include:

  • Do not dispose of down the drain or in regular trash. Pharmaceutical compounds can have adverse effects on aquatic life and may not be removed by standard wastewater treatment processes.

  • Segregate this compound waste. Keep it separate from other chemical waste streams to avoid unintended reactions.

  • Use designated and properly labeled waste containers. Containers should be clearly marked as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and accumulation start date.

  • Consult your institution's Environmental Health and Safety (EHS) office. Your EHS department will provide specific instructions on waste collection, storage, and disposal procedures that are in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

  • Obtain and Review the Safety Data Sheet (SDS): Before beginning any work with this compound, acquire the SDS from your supplier. This document will contain a dedicated section on disposal considerations, providing the most accurate and specific guidance.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE as specified in the SDS. This typically includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare for Disposal:

    • For solid waste (e.g., unused powder, contaminated consumables), place it in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • For liquid waste (e.g., solutions containing this compound), use a designated, leak-proof, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Waste Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory, as directed by your institution's EHS guidelines.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Obtain and Review Supplier's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet from your supplier and consult with your institution's Environmental Health and Safety department for disposal procedures that comply with all applicable regulations.

Essential Safety and Logistical Information for Handling Apratastat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Apratastat is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a biologically active compound, appropriate PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Moderate-Risk Activities (e.g., weighing, preparing solutions, non-aerosol generating procedures)- Disposable gown with tight-fitting cuffs[1]- Safety goggles or a face shield[1][2]- Double nitrile gloves[3]
High-Risk Activities (e.g., procedures with a high risk of aerosol generation, handling of powders outside of a containment system)- Disposable, fluid-resistant gown[1]- Full-face respirator with appropriate cartridges (e.g., P100) or a powered air-purifying respirator (PAPR)[1]- Double nitrile gloves- Disposable shoe covers

Note: Always consult your institution's environmental health and safety (EHS) department for specific PPE requirements.

Operational Procedures for Safe Handling

Adherence to standard operating procedures is critical when working with potent compounds like this compound.

2.1. Engineering Controls

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Containment: For procedures with a high potential for generating dust or aerosols, a glove box or other closed system is recommended.

2.2. Procedural Steps for Handling

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing:

    • Perform weighing of solid this compound within a chemical fume hood or a balance enclosure.

    • Use dedicated spatulas and weighing boats.

    • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.

  • Solution Preparation:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Cap and seal the container before agitation or sonication.

  • Spill Management:

    • In case of a spill, immediately alert others in the area.

    • Evacuate the area if the spill is large or involves a volatile solvent.

    • For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, pipette tips, weighing boats)

  • Contaminated PPE (e.g., gloves, gowns)

  • Spill cleanup materials

3.2. Waste Containers

  • Use clearly labeled, leak-proof containers for all this compound waste.

  • Solid waste should be collected in a designated, lined container.

  • Liquid waste should be collected in a compatible, sealed container.

3.3. Disposal Procedure

  • Collection: Collect all this compound-contaminated waste in the appropriate, labeled containers at the point of generation.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.[4][5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood/BSC) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Hazardous Waste F->G H Store in Labeled Container G->H I Arrange for EHS Pickup H->I

Caption: Workflow for Safe Handling of this compound.

Decision-Making for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned procedure. The following diagram outlines the decision-making process.

Start Start: Assess Procedure Risk Aerosol Potential for Aerosol Generation? Start->Aerosol Powder Handling Solid/Powder? Aerosol->Powder No HighRisk High Risk: Full Respirator, Gown, Double Gloves, Shoe Covers Aerosol->HighRisk Yes Splash Risk of Splashing? Powder->Splash No ModerateRisk Moderate Risk: Gown, Goggles, Double Gloves Powder->ModerateRisk Yes LowRisk Low Risk: Lab Coat, Safety Glasses, Single Gloves Splash->LowRisk No Splash->ModerateRisk Yes

Caption: Decision-Making for PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apratastat
Reactant of Route 2
Apratastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.